APJ receptor agonist 8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H27N7O5S |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methyl-2-pyridinyl)-1,2,4-triazol-3-yl]-1-hydroxy-1-(5-methylpyrimidin-2-yl)propane-2-sulfonamide |
InChI |
InChI=1S/C24H27N7O5S/c1-14-12-25-22(26-13-14)21(32)16(3)37(33,34)30-24-29-28-23(17-9-6-8-15(2)27-17)31(24)20-18(35-4)10-7-11-19(20)36-5/h6-13,16,21,32H,1-5H3,(H,29,30)/t16-,21-/m0/s1 |
InChI-Schlüssel |
HNGYVRSMVVCWGF-KKSFZXQISA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@@H](C4=NC=C(C=N4)C)O |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C4=NC=C(C=N4)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
APJ Receptor Agonist 8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of APJ receptor agonist 8, a novel small molecule agonist of the apelin receptor (APJ). This document details its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.
Introduction to the Apelin/APJ System and Agonist 8
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous peptide ligands, apelin and elabela, form a critical signaling system involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. The therapeutic potential of targeting this system has driven the development of synthetic agonists with improved pharmacological properties over the endogenous peptides, which suffer from short half-lives.
"this compound," also identified as compound 99 in patent WO2016187308A1, is a triazole-based small molecule agonist of the APJ receptor.[1] This guide will focus on the characterization of this compound and its close analog, AMG 986, which are potent and orally bioavailable agonists developed to mimic the beneficial effects of endogenous apelin.[2][3]
Mechanism of Action and Signaling Pathways
This compound, upon binding to the APJ receptor, initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. The APJ receptor is known to couple to multiple G protein subtypes, primarily Gαi and Gαq, and can also signal through β-arrestin.[4]
G Protein-Dependent Signaling
Activation of the APJ receptor by agonist 8 leads to the engagement of heterotrimeric G proteins, resulting in the modulation of downstream effector enzymes and second messengers.
-
Gαi Pathway: The coupling of the activated APJ receptor to Gαi proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This pathway is a key mechanism for many of the physiological effects of APJ activation.
-
Gαq Pathway: While not as prominently featured in the initial characterization of agonist 8, APJ receptor activation can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
Downstream Effectors: The activation of these G protein pathways ultimately leads to the modulation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for regulating cellular processes such as cell survival, proliferation, and metabolism.[2]
G Protein-Independent Signaling (β-Arrestin Pathway)
In addition to G protein-mediated signaling, this compound also induces the recruitment of β-arrestin to the activated receptor.[2] This interaction is critical for receptor desensitization and internalization, which are important mechanisms for regulating the duration and intensity of signaling. Furthermore, β-arrestin can act as a scaffold protein to initiate distinct signaling cascades independent of G proteins, contributing to the diverse biological effects of APJ activation.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound (represented by its analog AMG 986) and the related compound AM-8123 in various functional assays. The data is compared to the endogenous ligand, pyr-apelin-13.
Table 1: cAMP Inhibition Assay [2][5]
| Compound | log EC50 (M) |
| AMG 986 | -9.64 ± 0.03 |
| AM-8123 | -9.44 ± 0.04 |
| pyr-apelin-13 | -9.93 ± 0.03 |
Table 2: GTPγS Binding Assay [2][5]
| Compound | log EC50 (M) |
| AMG 986 | -9.54 ± 0.03 |
| AM-8123 | -8.95 ± 0.05 |
| pyr-apelin-13 | -8.10 ± 0.05 |
Table 3: β-Arrestin Recruitment Assay [2][5]
| Compound | log EC50 (M) |
| AMG 986 | -9.61 ± 0.13 |
| AM-8123 | -9.45 ± 0.08 |
| pyr-apelin-13 | -8.96 ± 0.03 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: APJ Receptor Signaling Pathways initiated by Agonist 8.
Experimental Workflows
Caption: Workflow for the cAMP Inhibition Functional Assay.
Caption: Workflow for the β-Arrestin Recruitment Assay.
Caption: Workflow for the GTPγS Binding Functional Assay.
Caption: Workflow for ERK Phosphorylation Western Blot Analysis.
Detailed Experimental Protocols
cAMP Inhibition Functional Assay (HTRF-based)
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor.
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human APJ receptor in a suitable medium (e.g., Ham's F-12 supplemented with 10% FBS and a selection antibiotic).
-
Plate cells in a 384-well white, low-volume assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Aspirate the culture medium from the cells.
-
Add the agonist dilutions and a fixed concentration of forskolin (to stimulate cAMP production) to the cells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)
This protocol outlines a method to measure the recruitment of β-arrestin 2 to the activated APJ receptor.[6][7]
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing the APJ receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Plate the cells in a 384-well white assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
Add the agonist dilutions to the cells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the signal from a reference full agonist.
-
Plot the normalized response against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the APJ receptor.[8]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human APJ receptor.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well filter plate, add the following in order: assay buffer, GDP, serial dilutions of this compound, and the cell membrane suspension.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific binding against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Western Blot Analysis
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) as a downstream marker of APJ receptor activation.[9]
-
Cell Culture and Treatment:
-
Culture cells expressing the APJ receptor (e.g., HEK293) to near confluence.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing for Total ERK:
-
Strip the membrane to remove the p-ERK antibodies.
-
Re-block the membrane and probe with a primary antibody for total ERK1/2 as a loading control.
-
Detect as described above.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Present the data as fold change over the vehicle-treated control.
-
Conclusion
This compound is a potent small molecule agonist that activates the APJ receptor through both G protein-dependent (Gαi) and G protein-independent (β-arrestin) signaling pathways. Its ability to modulate key downstream effectors such as cAMP and ERK, combined with its favorable pharmacokinetic profile, makes it a valuable tool for further investigation into the therapeutic potential of the apelin/APJ system. The detailed protocols provided in this guide offer a comprehensive framework for the continued characterization of this and other novel APJ receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Apelin Receptor System: A Technical Guide for Drug Discovery
The apelin receptor system, a complex network involving a Class A G-protein coupled receptor (GPCR) and its endogenous peptide ligands, has emerged as a critical regulator of physiology and a promising therapeutic target for a range of diseases. Initially identified as an orphan receptor, the apelin receptor (APJ, APLNR) was deorphanized with the discovery of its ligand, apelin.[1][2] This system is now known to play pivotal roles in cardiovascular homeostasis, energy metabolism, fluid balance, and angiogenesis.[3][4][5] This technical guide provides an in-depth overview of the apelin receptor system, its signaling mechanisms, quantitative pharmacology, and key experimental protocols relevant to researchers and drug development professionals.
Molecular Components of the Apelin Receptor System
The apelin receptor system consists of the receptor itself and two distinct families of endogenous peptide ligands.
-
The Apelin Receptor (APJ/APLNR): First identified in 1993, the APJ receptor shares significant sequence homology with the angiotensin II receptor type 1 (AT1), although it does not bind angiotensin II.[4][6] The human APLNR gene is located on chromosome 11q12 and encodes a 380-amino acid protein with the characteristic seven-transmembrane structure of a Class A GPCR.[6][7] The receptor is widely expressed throughout the central nervous system and peripheral tissues, including the heart, lungs, kidneys, adipose tissue, and blood vessels.[1][8]
-
Apelin Peptides: The primary endogenous ligand, apelin, was isolated in 1998.[1] It is synthesized as a 77-amino acid prepropeptide that undergoes post-translational cleavage to generate several active isoforms, such as apelin-55, apelin-36, apelin-17, and apelin-13.[9][10] A pyroglutamated form of apelin-13, [Pyr¹]apelin-13, is a major active isoform found in plasma and is more resistant to degradation.[6][11] While these isoforms activate the same receptor, they can exhibit differences in binding affinity, potency, tissue distribution, and propensity to induce receptor internalization.[3][11]
-
Elabela (ELA)/Toddler: A second endogenous ligand, Elabela (also known as Toddler), was more recently discovered.[3][12] ELA is crucial for embryonic heart development and is also expressed in the adult cardiovascular system and kidneys.[12][13] It is derived from a 54-amino acid precursor and processed into shorter active forms like ELA-32, ELA-22, and ELA-11.[12][14] Despite sharing little sequence similarity with apelin, ELA binds to and activates the apelin receptor, triggering similar downstream signaling pathways.[12][13]
Signaling Pathways and Molecular Pharmacology
Activation of the apelin receptor by its ligands initiates a cascade of intracellular signaling events through both G-protein-dependent and G-protein-independent (β-arrestin-mediated) pathways. This dual signaling capacity makes it a key subject for the study of biased agonism, where ligands can selectively engage one pathway over another.
G-Protein-Dependent Signaling
The apelin receptor primarily couples to the inhibitory G-protein alpha subunit, Gαi.[4][6] This leads to:
-
Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.[4][13]
-
Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolic regulation.[1][5]
-
Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Ligand binding stimulates the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), which mediates cell proliferation and differentiation.[5][13][15]
β-Arrestin-Dependent Signaling
Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), the apelin receptor recruits β-arrestins (β-arrestin 1 and 2).[5][7] This interaction is critical for:
-
Receptor Desensitization and Internalization: β-arrestin recruitment uncouples the receptor from G-proteins and targets it for endocytosis, a key mechanism for regulating signal duration.[7][16]
-
G-Protein-Independent Signaling: β-arrestins can act as scaffolds for other signaling proteins, initiating distinct waves of signaling, including a component of ERK1/2 activation.[5]
The differential activation of G-protein versus β-arrestin pathways by various ligands is a central theme in apelin receptor pharmacology. It has been proposed that the therapeutic cardiovascular benefits of apelin receptor activation are primarily mediated by G-protein signaling, while β-arrestin signaling may contribute to adverse effects like cardiac hypertrophy.[13] This has spurred the development of G-protein-biased agonists as potentially safer and more effective therapeutics.[2][13]
Physiological Roles and Therapeutic Implications
The apelin receptor system is integral to the function of multiple organ systems.
-
Cardiovascular System: This is the most well-characterized role. The system acts as a potent positive inotrope, increasing cardiac contractility and cardiac output.[2][15] It also induces vasodilation, which lowers blood pressure.[17] These effects often counterbalance the actions of the renin-angiotensin system.[5] This makes the apelin receptor a highly attractive target for heart failure and pulmonary arterial hypertension.[12][13]
-
Energy Metabolism: Apelin is considered an adipokine, secreted by fat cells, and is involved in regulating glucose and lipid metabolism.[11] It can improve insulin sensitivity, suggesting its potential as a target for treating type 2 diabetes and obesity.[7][11]
-
Fluid Homeostasis: The receptor and its ligands are expressed in the hypothalamus and kidney, where they regulate vasopressin release and diuresis, playing a key role in maintaining the body's fluid balance.[3][4]
-
Other Roles: The system is also implicated in angiogenesis, immune function, and has been investigated as a co-receptor for HIV infection.[1][4]
Quantitative Data Summary
The affinity and potency of various endogenous and synthetic ligands at the apelin receptor have been characterized across multiple assays. These values are crucial for understanding structure-activity relationships and for guiding drug design.
Table 1: Ligand Binding Affinities for the Human Apelin Receptor Binding affinity is typically determined by radioligand competition assays and expressed as the inhibition constant (Kᵢ) or dissociation constant (Kᴅ). Lower values indicate higher affinity.
| Ligand | Assay Type | Cell/Tissue Source | Kᵢ / Kᴅ (nM) | Citation(s) |
| [¹²⁵I]-(Pyr¹)Apelin-13 | Saturation Binding | Human Left Ventricle | 0.35 (Kᴅ) | [12] |
| Apelin-13 | Competition Binding | HEK293 cells | 8.34 | [4] |
| [Pyr¹]Apelin-13 | Competition Binding | Human Left Ventricle | 0.64 | [7] |
| Apelin-17 | Competition Binding | HEK293 cells | 4.65 | [4] |
| Apelin-36 | Competition Binding | HEK293 cells | 1.74 | [4] |
| Elabela-32 | Competition Binding | Human Left Ventricle | 0.26 | [16] |
| Elabela-21 | Competition Binding | Human Left Ventricle | 30.2 | [16] |
| Elabela-11 | Competition Binding | Human Left Ventricle | 141.3 | [16] |
| CMF-019 (small molecule) | Competition Binding | Human Heart Homogenate | 0.26 | [2] |
Table 2: Functional Potency (EC₅₀/IC₅₀) of Ligands at the Human Apelin Receptor Functional potency measures the concentration of a ligand required to elicit 50% of the maximal response in a given functional assay.
| Ligand | Assay | Cell Line | EC₅₀ / IC₅₀ (nM) | Citation(s) |
| Apelin-13 | cAMP Inhibition | HEK293 | 15.2 (IC₅₀) | [4] |
| Apelin-13 | ERK1/2 Phosphorylation | HEK293 | 14.8 (EC₅₀) | [4] |
| Apelin-13 | β-Arrestin 2 Recruitment | HEK293 | 428 | [4] |
| Apelin-17 | β-Arrestin 2 Recruitment | HEK293 | 12.6 | [4] |
| Elabela-32 | cAMP Inhibition | CHO-APJ | 11.1 (IC₅₀) | [13] |
| Elabela-32 | ERK1/2 Phosphorylation | CHO-APJ | 14.3 (EC₅₀) | [13] |
| Elabela-32 | β-Arrestin 2 Recruitment | HEK293 | 21.9 | [4] |
| CMF-019 | cAMP Inhibition | CHO-APJ | 0.10 (pD₂=10.0) | [2] |
| CMF-019 | β-Arrestin Recruitment | CHO-APJ | 224 (pD₂=6.65) | [2] |
| BMS-986224 | β-Arrestin Recruitment | PathHunter Cells | ~0.35 (pEC₅₀=9.45) | [14] |
Key Experimental Protocols
Characterizing the pharmacology of novel ligands for the apelin receptor requires a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Protocol: Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the test compound's binding affinity (Kᵢ).
1. Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing the human apelin receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 25 mM HEPES, 250 mM sucrose, pH 7.3) with protease inhibitors.[3]
-
Perform differential centrifugation: a low-speed spin (e.g., 1,000 x g) to remove nuclei, followed by a high-speed spin (e.g., 20,000 x g) of the supernatant to pellet the membranes.[3]
-
Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration via BCA or Bradford assay. Store at -80°C.
2. Binding Reaction:
-
In a 96-well plate, combine the following in binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4):[3][4]
-
To determine non-specific binding (NSB), use a separate set of wells with a saturating concentration of an unlabeled ligand (e.g., 1 µM Apelin-13).[3][12]
-
To determine total binding, use wells with no competitor.
-
Incubate the plate for 2 hours at 30°C or room temperature.[3][12]
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[3]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol: β-Arrestin Recruitment BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a robust method to measure protein-protein interactions in live cells. It is commonly used to quantify ligand-induced β-arrestin recruitment to a GPCR.[5]
1. Cell Culture and Transfection:
-
Use HEK293T cells, which are easily transfected.
-
Co-transfect cells with two plasmids:[5][18]
-
One encoding the apelin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
One encoding β-arrestin (1 or 2) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP, or Venus).
-
-
24 hours post-transfection, seed the cells into a white, opaque 96-well plate.[5]
2. Assay Performance:
-
48 hours post-transfection, replace the culture medium with a buffer like PBS.
-
Add the BRET substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.
-
Add varying concentrations of the test agonist to the wells.
-
Immediately measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP/Venus).[19]
3. Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Calculate the net BRET signal by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells.
-
Plot the net BRET signal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol: ERK1/2 Phosphorylation Western Blot
This assay quantifies the activation of the MAPK/ERK pathway by measuring the increase in phosphorylated ERK1/2 relative to total ERK1/2 protein.
1. Cell Culture and Treatment:
-
Seed cells expressing the apelin receptor (e.g., HEK293-APJ or CHO-APJ) into 6-well plates.[4]
-
Once confluent, serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.[9]
-
Treat cells with varying concentrations of the test agonist for a short period (e.g., 5-15 minutes) at 37°C.[4][9]
2. Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][9]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration.
3. Western Blotting:
-
Normalize protein samples, add Laemmli buffer, and boil.
-
Separate proteins (e.g., 20-30 µ g/lane ) by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).[9]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an ECL substrate and an imaging system.[9]
-
Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[9]
4. Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
For each sample, calculate the ratio of the p-ERK signal to the total ERK signal to normalize for loading differences.
-
Plot the normalized p-ERK/total ERK ratio against the log concentration of the agonist to determine the EC₅₀.
Protocol: In Vivo Hemodynamic Assessment in Rodents
This protocol outlines the measurement of acute cardiac function changes in response to an apelin receptor agonist in an anesthetized rat model.
1. Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (e.g., with isoflurane or urethane).[2]
-
Insert a pressure-volume (PV) conductance catheter into the left ventricle via the right carotid artery to directly measure cardiac hemodynamics.[2]
-
Administer the test compound (e.g., CMF-019 or BMS-986224) via intravenous injection (e.g., through the jugular vein).[2][10]
2. Data Acquisition:
-
Allow the animal to stabilize and record baseline hemodynamic data.
-
Administer a bolus or infusion of the vehicle control, followed by increasing doses of the test compound.
-
Continuously record pressure and volume signals using a data acquisition system (e.g., ADInstruments LabChart).[2]
3. Key Parameters for Analysis:
-
Cardiac Contractility: Maximum rate of pressure rise (dP/dtₘₐₓ).[2][10]
-
Cardiac Output (CO): The volume of blood pumped by the heart per minute.
-
Stroke Volume (SV): The volume of blood pumped from the left ventricle per beat.[10]
-
Ejection Fraction (EF): The percentage of blood leaving the left ventricle with each contraction.[15]
-
Heart Rate (HR) and Mean Arterial Pressure (MAP). [10]
4. Data Analysis:
-
Analyze the recorded data to calculate the parameters listed above for each dose.
-
Compare the changes from baseline for the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).[2]
References
- 1. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 15. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
APJ receptor signaling pathways
An In-depth Technical Guide to APJ Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Apelin Receptor (APJ), also known as APLNR or AGTRL1, is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes.[1][2][3] Initially identified in 1993 due to its sequence homology with the angiotensin II type 1 receptor (AT1), it remained an orphan receptor until the discovery of its endogenous ligand, apelin, in 1998.[2][3] Subsequently, a second family of endogenous peptide ligands, named Elabela (ELA) or Toddler, was identified.[4][5][6]
The apelinergic system, comprising the APJ receptor and its ligands, is widely expressed in human tissues, including the cardiovascular system, central nervous system, adipose tissue, and kidneys.[7][8] This widespread distribution underlies its involvement in regulating cardiovascular function, angiogenesis, fluid homeostasis, and energy metabolism.[2][8][9] Dysregulation of APJ signaling is implicated in various pathologies such as heart failure, hypertension, diabetes, and cancer, making it a prominent target for therapeutic intervention.[3][8][9]
APJ activation by its ligands, apelin and Elabela, initiates a complex network of intracellular signaling cascades. These are broadly categorized into two main branches: G protein-dependent pathways and β-arrestin-dependent pathways.[1][10][11] Notably, different ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism, which has significant implications for the development of targeted therapeutics.[1][11] This guide provides a detailed overview of the core signaling mechanisms, presents quantitative data on ligand interactions, outlines key experimental protocols for studying the receptor, and visualizes these complex pathways and workflows.
Core Signaling Pathways
Upon ligand binding, the APJ receptor undergoes a conformational change that facilitates the activation of distinct intracellular signaling pathways.
G Protein-Dependent Signaling
The APJ receptor primarily couples to the inhibitory Gαi/o and the Gαq/11 families of heterotrimeric G proteins.[1][2] There is also evidence for coupling to Gα13.[12][13]
2.1.1 Gαi Pathway
Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1][2][14] This reduction in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA).[14] The Gαi pathway is also linked to the activation of the Phosphoinositide 3-Kinase (PI3K)-Akt signaling cascade, which is crucial for cell survival, proliferation, and migration.[8][14][15]
2.1.2 Gαq/11 Pathway
Coupling to Gαq/11 activates Phospholipase Cβ (PLCβ).[2][14] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][14] This cascade is instrumental in processes like vasoconstriction and cardiac contractility.[8]
2.1.3 Downstream Effectors: ERK/MAPK Pathway
A common convergence point for G protein signaling is the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][8] APJ-mediated ERK activation can occur through multiple mechanisms, including via PKC (downstream of Gαq) and PI3K/Akt (downstream of Gαi).[8][14][16] This pathway is a key regulator of cell proliferation, differentiation, and survival.[15]
β-Arrestin-Dependent Signaling
Beyond canonical G protein coupling, APJ activation also triggers G protein-independent signaling mediated by β-arrestins (β-arrestin 1 and 2).[1][7]
Upon ligand binding, the intracellular domains of the APJ receptor are phosphorylated by G protein-coupled receptor kinases (GRKs).[1][12] This phosphorylation increases the receptor's affinity for β-arrestins.[17] The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization.[2]
Furthermore, β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor complex. This scaffolding can initiate a second wave of signaling, including the activation of the ERK1/2 pathway, which is temporally and spatially distinct from G protein-mediated ERK activation.[7][18] The β-arrestin-bound receptor is then targeted for internalization into endosomes, a process that can either lead to receptor degradation in lysosomes or recycling back to the plasma membrane.[2][3][19]
Ligand-Specific Signaling and Biased Agonism
The APJ receptor can be activated by various isoforms of apelin (e.g., Apelin-13, Apelin-17, Apelin-36) and Elabela (e.g., ELA-21, ELA-32).[1] Research indicates that these different endogenous ligands do not activate the G protein and β-arrestin pathways to the same extent.[1][11] For instance, some studies have shown that Elabela-32 displays a strong bias towards the β-arrestin pathway, while other ligands may favor G protein-dependent signaling.[1] This ligand-directed bias is a critical concept in modern pharmacology, as it suggests that drugs can be designed to selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects. For example, the beneficial effects of APJ on cardiac contractility are thought to be mediated by G proteins, whereas β-arrestin signaling has been linked to detrimental cardiac hypertrophy in response to mechanical stretch.[7]
Quantitative Data Summary
The following tables summarize quantitative data from the literature regarding the interaction of various ligands with the APJ receptor and their functional consequences.
Table 1: Ligand Binding Affinities for the APJ Receptor Binding affinity is typically determined by competitive radioligand displacement assays and is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| [Pyr1]-Apelin-13 | Human | Radioligand Binding | 0.7 | - | [17] |
| Apelin-13 | Human | Radioligand Binding | 8.336 | - | [1] |
| Apelin-17 | Human | Radioligand Binding | 4.651 | - | [1] |
| Apelin-36 | Human | Radioligand Binding | 1.735 | 2.3 | [1] |
| Elabela-21 | Human | Radioligand Binding | 4.364 | - | [1] |
| Elabela-32 | Human | Radioligand Binding | 1.343 | - | [1] |
| Compound 21 | Human | Radioligand Binding | 0.036 (µM) | - | [20] |
| Compound 25 | Human | Radioligand Binding | 0.054 (µM) | - | [20] |
Table 2: Potency and Efficacy in G-Protein Dependent Pathways Potency is expressed as the half-maximal effective/inhibitory concentration (EC50/IC50). Lower values indicate higher potency.
| Ligand | Pathway Assessed | Cell Line | Potency (logIC50 / logEC50) | Reference |
| Apelin-13 | cAMP Inhibition | HEK293-APJ | -7.817 ± 0.363 | [1] |
| pGlu1-apelin-13 | cAMP Inhibition | HEK293-APJ | -7.978 ± 0.409 | [1] |
| Apelin-17 | cAMP Inhibition | HEK293-APJ | -7.419 ± 0.341 | [1] |
| Apelin-36 | cAMP Inhibition | HEK293-APJ | -7.865 ± 0.346 | [1] |
| Elabela-21 | cAMP Inhibition | HEK293-APJ | -7.589 ± 0.352 | [1] |
| Elabela-32 | cAMP Inhibition | HEK293-APJ | -7.59 ± 0.474 | [1] |
| Apelin-13 | ERK1/2 Phosphorylation | HEK293-APJ | -8.514 ± 0.108 | [1] |
| Apelin-17 | ERK1/2 Phosphorylation | HEK293-APJ | -8.016 ± 0.128 | [1] |
| Elabela-32 | ERK1/2 Phosphorylation | HEK293-APJ | -7.318 ± 0.228 | [1] |
Table 3: Potency and Efficacy in β-Arrestin Dependent Pathways Potency is expressed as the half-maximal effective concentration (EC50). Lower values indicate higher potency.
| Ligand | Pathway Assessed | Cell Line | Potency (logEC50) | Reference |
| Apelin-13 | β-arrestin 1 Recruitment (BRET) | HEK293 | -6.369 ± 0.086 | [1] |
| pGlu1-apelin-13 | β-arrestin 1 Recruitment (BRET) | HEK293 | -6.899 ± 0.106 | [1] |
| Apelin-17 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.901 ± 0.144 | [1] |
| Apelin-36 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.027 ± 0.087 | [1] |
| Elabela-21 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.183 ± 0.061 | [1] |
| Elabela-32 | β-arrestin 1 Recruitment (BRET) | HEK293 | -7.66 ± 0.114 | [1] |
| Apelin-13 | β-arrestin 2 Recruitment (BRET) | HEK293 | -6.813 ± 0.091 | [1] |
| Apelin-17 | β-arrestin 2 Recruitment (BRET) | HEK293 | -8.333 ± 0.157 | [1] |
| Elabela-32 | β-arrestin 2 Recruitment (BRET) | HEK293 | -7.878 ± 0.284 | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize APJ receptor signaling.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (ligand) for the APJ receptor by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the APJ receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled APJ ligand (e.g., [¹²⁵I]-apelin-13) and a range of concentrations of the unlabeled test compound.[1][20]
-
Separation: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand using vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding inhibited by the test compound against the logarithm of its concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of an APJ agonist to inhibit the production of intracellular cAMP, consistent with Gαi coupling.
Detailed Methodology:
-
Cell Culture: Seed cells stably or transiently expressing the APJ receptor into 96- or 384-well plates.
-
Stimulation: Treat the cells with a known adenylyl cyclase activator, such as forskolin (FSK), to induce a high basal level of cAMP.[1][21] This is necessary because Gαi-coupled receptors inhibit, rather than stimulate, cAMP production.[22][23]
-
Agonist Treatment: Immediately add the test agonist at various concentrations to the wells.
-
Lysis and Detection: After incubation, lyse the cells and quantify the intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[21][24] These assays typically involve a competition between cellular cAMP and a labeled cAMP analog for a specific antibody.[21][24]
-
Data Analysis: Plot the measured signal (which is inversely proportional to the cAMP level in many kits) against the agonist concentration to generate a dose-response curve and calculate the IC50 value.[1]
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the ERK/MAPK pathway by measuring the increase in phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein.
Detailed Methodology:
-
Cell Treatment: Grow APJ-expressing cells to confluence and then serum-starve overnight to reduce basal signaling. Stimulate the cells with the agonist for various time points (e.g., 5, 10, 15 minutes).[1][18]
-
Lysis: Terminate the stimulation by washing with ice-cold PBS and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[25]
-
Western Blotting:
-
Quantify protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[26]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[26][27]
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[26]
-
-
Normalization: Strip the membrane and re-probe it with an antibody that recognizes total ERK1/2 to ensure equal loading.[25][26]
-
Analysis: Use densitometry software to measure the intensity of the p-ERK and total ERK bands. Express the result as the ratio of p-ERK to total ERK.[1]
Protocol 4: β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology to monitor the interaction between the APJ receptor and β-arrestin in real-time in living cells.
Detailed Methodology:
-
Cell Preparation: Co-express two fusion proteins in a suitable cell line (e.g., HEK293): the APJ receptor fused to a BRET donor (like Renilla luciferase, Rluc) and β-arrestin (1 or 2) fused to a BRET acceptor (like a green fluorescent protein variant, e.g., Venus or GFP).[1][28]
-
Assay Execution: Plate the transfected cells in a white, opaque microplate.
-
Stimulation: Add the test agonist to the wells.
-
Detection: Add the luciferase substrate (e.g., coelenterazine). If the agonist induces an interaction between the receptor and β-arrestin, the donor and acceptor proteins are brought into close proximity (<10 nm), allowing for energy transfer.
-
Measurement: Use a microplate reader capable of detecting BRET to simultaneously measure the light emitted by the acceptor and the remaining light emitted by the donor.[28]
-
Data Analysis: The BRET signal is calculated as the ratio of the acceptor emission to the donor emission. Plotting this ratio against agonist concentration allows for the determination of potency (EC50) and efficacy (Emax) for β-arrestin recruitment.[1]
Conclusion
The APJ receptor is a complex signaling hub with significant therapeutic potential. Its ability to engage multiple G protein and β-arrestin-dependent pathways allows it to regulate a wide array of physiological functions. The discovery of biased agonism, whereby different ligands can selectively activate these pathways, has opened a new frontier for drug development. By designing molecules that preferentially stimulate beneficial signaling cascades (e.g., G protein-mediated cardioprotection) while avoiding detrimental ones (e.g., β-arrestin-mediated hypertrophy), it may be possible to develop more effective and safer therapeutics for cardiovascular and metabolic diseases. A thorough understanding of the distinct signaling profiles, supported by robust quantitative assays as detailed in this guide, is essential for realizing this potential.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 4. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. cusabio.com [cusabio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3.4. Western Blotting and Detection [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target, particularly in the realm of cardiovascular and metabolic diseases. Initially identified as an orphan receptor, its deorphanization with the discovery of the endogenous peptide ligand, apelin, unveiled a complex signaling system with profound physiological roles. This guide provides a comprehensive overview of the discovery of the APJ receptor and its endogenous ligands, the subsequent development of synthetic agonists—from peptide analogues to small molecules—and the evolution of advanced concepts such as biased agonism. It includes detailed experimental methodologies for key assays, quantitative data for a range of agonists, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical therapeutic target.
Discovery and Deorphanization of the APJ Receptor
Identification of an Orphan Receptor
Discovery of the Endogenous Ligand: Apelin
The endogenous ligand for APJ was discovered in 1998 by Tatemoto and colleagues through a process of reverse pharmacology.[2][3] They isolated a 36-amino acid peptide from bovine stomach extracts that activated Chinese Hamster Ovary (CHO) cells expressing the human APJ receptor.[1][4] This peptide was named "apelin," an acronym for A PJ E ndogenous L igand.[2]
Apelin Isoforms and the Second Endogenous Ligand: Elabela/Toddler
Apelin is derived from a 77-amino acid preproprotein, which is processed into several active isoforms, including apelin-36, apelin-17, and apelin-13.[1][3] The pyroglutamylated form of apelin-13, [Pyr¹]-apelin-13, is one of the most abundant and potent isoforms found in plasma.[1][2]
In 2013, a second endogenous peptide ligand for the APJ receptor, named Elabela (ELA) or Toddler, was discovered.[5] ELA shares no significant sequence similarity with apelin but acts as a potent agonist at the APJ receptor, playing a crucial role in embryonic development and cardiovascular function in adults.[5]
Development of Synthetic APJ Receptor Agonists
The therapeutic potential of activating the APJ receptor, coupled with the poor pharmacokinetic properties of endogenous peptides, spurred the development of synthetic agonists. These efforts have yielded a diverse range of compounds, from modified peptides to orally bioavailable small molecules.
Peptide-Based Agonists
Early efforts focused on modifying the native apelin sequence to improve stability and potency. Structure-activity relationship (SAR) studies identified the C-terminal region and the RPRL motif in the N-terminal region as critical for receptor binding and activation.
A significant advancement in this class is MM07 , a cyclic peptide analogue of apelin.[6] MM07 was designed to be a G-protein biased agonist, showing potent activation of G-protein signaling with significantly reduced recruitment of β-arrestin.[6][7] This biased profile is intended to minimize receptor desensitization and internalization, potentially offering a more sustained therapeutic effect.[5]
Small-Molecule Agonists
The quest for orally bioavailable drugs led to the discovery of non-peptide, small-molecule APJ agonists through high-throughput screening (HTS) and subsequent medicinal chemistry efforts.
-
ML233 : Identified through the NIH Molecular Libraries Program, ML233 was one of the first non-peptide small-molecule agonists reported for the APJ receptor. It demonstrated a functional EC50 of 3.7 µM in a β-arrestin recruitment assay and showed selectivity over the AT1 receptor.[2][8][9]
-
Pyrazole-Based Agonists : A significant breakthrough was the discovery of a pyrazole-based scaffold.[10] Extensive SAR studies on this class led to the development of potent agonists with improved potency and drug-like properties.[10][11] For example, compound 22 from an initial series showed a sub-micromolar EC50 of 800 nM. Further optimization of this scaffold has led to compounds like CMF-019 , an orally active, G-protein biased agonist.
-
BMS-986224 : This is a potent, selective, and orally bioavailable non-peptidic APJ agonist with a Kd of 0.3 nM. It was designed to mimic the signaling profile of [Pyr¹]apelin-13 without significant bias and has shown efficacy in preclinical models of heart failure.[3]
-
Other Small Molecules : Other notable small-molecule agonists include AM-8123 and AMG 986 , which have demonstrated potent activation of the APJ receptor, comparable or even exceeding that of endogenous ligands.
Biased Agonism
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), has become a key strategy in APJ agonist design.[5] The hypothesis is that G-protein signaling mediates the desired therapeutic effects (e.g., increased cardiac contractility, vasodilation), while β-arrestin signaling is primarily involved in receptor desensitization and potential adverse effects.[5] MM07 and CMF-019 are prime examples of agonists designed with this principle in mind.
Quantitative Data on APJ Receptor Agonists
The following tables summarize the binding affinities and functional potencies of key endogenous and synthetic APJ receptor agonists.
| Table 1: Endogenous Peptide Agonists | ||||
| Agonist | Assay Type | Species/Cell Line | Value | Reference |
| Apelin-13 | EC50 (APJ activation) | - | 0.37 nM | [1] |
| [Pyr¹]-Apelin-13 | pKi (Binding) | HEK293 | 9.15 (Ki: 0.7 nM) | [11] |
| Apelin-17 | pIC50 (Binding) | HEK293 | 9.02 | [1] |
| Apelin-36 | EC50 (APJ activation) | - | 20 nM | [1] |
| Elabela-32 | IC50 (Binding) | - | 0.27 nM | [1] |
| Elabela (19-32) | EC50 (Gαi1 activation) | - | 8.6 nM | [1] |
| Elabela (19-32) | EC50 (β-arrestin-2) | - | 166 nM | [1] |
| Table 2: Synthetic Peptide-Based Agonists | ||||
| Agonist | Assay Type | Species/Cell Line | Value | Reference |
| MM07 | KD (Binding) | CHO-K1 cells | 300 nM | [1][12] |
| MM07 | KD (Binding) | Human heart | 172 nM | [1][12] |
| Table 3: Synthetic Small-Molecule Agonists | ||||
| Agonist | Assay Type | Species/Cell Line | Value | Reference |
| ML233 | EC50 (β-arrestin) | - | 3.7 µM | [2][8][9] |
| ML233 | Selectivity (vs AT1) | - | >21-fold | [2][8][9] |
| Pyrazole Cmpd 21 | Ki (Binding) | - | 0.036 µM | [10] |
| Pyrazole Cmpd 21 | EC50 (cAMP) | - | 0.118 µM | [10] |
| Pyrazole Cmpd 22 | Ki (Binding) | - | 0.038 µM | [10] |
| Pyrazole Cmpd 22 | EC50 (cAMP) | - | 0.157 µM | [10] |
| BMS-986224 | Kd (Binding) | Human APJ | 0.3 nM | [3] |
| CMF-019 | pKi (Binding) | Human APJ | 8.58 | [1] |
| AM-8123 | pEC50 (cAMP) | - | 9.44 | |
| AMG 986 | pEC50 (cAMP) | - | 9.64 | |
| AMG 986 | logEC50 (β-arrestin) | - | -9.61 | [13] |
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist initiates multiple intracellular signaling cascades. The primary pathways involve coupling to heterotrimeric G-proteins (Gαi, Gαq, and Gα13) and the G-protein-independent β-arrestin pathway.
Gαi-Mediated Pathway
This is the canonical signaling pathway for the APJ receptor.
-
Gαi Activation : Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit.
-
Adenylyl Cyclase Inhibition : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effects : Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), affecting various cellular processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. G protein-coupled APJ receptor signaling induces focal adhesion formation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Beta-Arrestins and Receptor Signaling in the Vascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to APJ Receptor Agonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of the APJ receptor by its endogenous ligand, apelin, elicits beneficial physiological effects, including increased cardiac contractility and vasodilation. Consequently, the development of small molecule agonists for the APJ receptor is an area of intense research. This technical guide focuses on APJ receptor agonist 8, a novel pyrazole-based small molecule agonist, providing a comprehensive overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound, also referred to as compound 8 or compound 1 in various publications, is a pyrazole-based small molecule.[1] Its chemical formula is C24H27N7O, with a molecular weight of 525.58 g/mol .[2]
Chemical Structure of this compound:
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound and its optimized analogue, compound 9.[1][3] This data facilitates a direct comparison of their potency and binding affinity for the APJ receptor.
| Compound | Assay Type | Parameter | Value (µM) |
| This compound | Calcium Mobilization | EC50 | 21.5 |
| Radioligand Binding | Ki | 5.2 | |
| Compound 9 (Optimized) | Calcium Mobilization | EC50 | 0.800 |
| Radioligand Binding | Ki | 1.3 | |
| cAMP Inhibition | EC50 | 0.844 |
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to Gαi/o and Gαq proteins, as well as β-arrestin-dependent pathways.[4] These pathways ultimately lead to various cellular responses, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of mitogen-activated protein kinases (MAPK).
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process characteristic of pyrazole-based compound synthesis. While the exact, detailed protocol for agonist 8 is proprietary, the general workflow for the synthesis of similar pyrazole carboxamides is outlined below.
Caption: General Synthesis Workflow.
In Vitro Pharmacological Assays
1. Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate the release of intracellular calcium upon binding to the APJ receptor, which is coupled to the Gαq pathway.
Caption: Calcium Mobilization Assay Workflow.
2. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the APJ receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
3. cAMP Inhibition Assay
This assay is used to assess the activation of the Gαi pathway by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Caption: cAMP Inhibition Assay Workflow.
4. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.
Caption: β-Arrestin Recruitment Assay Workflow.
Conclusion
This compound represents a significant step forward in the development of small molecule therapeutics targeting the apelinergic system. Its characterization through a suite of robust in vitro assays has provided valuable insights into its potency and mode of action. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers in the field, facilitating further investigation and the development of next-generation APJ receptor agonists with improved pharmacological profiles.
References
- 1. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figure 1, Reported “small molecule” APJ agonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to APJ Receptor Agonists: A Comparative Analysis of Apelin-13 and a Novel Small Molecule Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The apelinergic system, centered around the G protein-coupled APJ receptor, is a pivotal regulator of cardiovascular and metabolic homeostasis. Its endogenous ligand, apelin-13, demonstrates potent physiological effects but is limited therapeutically by its short half-life. This has spurred the development of synthetic agonists, including small molecules like the pyrazole-based "APJ receptor agonist 8". This technical guide provides a detailed comparative analysis of the endogenous peptide apelin-13 and this synthetic small molecule agonist. We present a side-by-side comparison of their biochemical properties, functional potencies, and signaling mechanisms. Furthermore, this document furnishes detailed experimental protocols for key assays used in their characterization and employs visualizations to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.
Introduction to the Apelinergic System
The APJ receptor, a Class A G protein-coupled receptor (GPCR), was initially identified in 1993 and shares structural homology with the angiotensin II type 1 receptor (AT1R), though it does not bind angiotensin II.[1][2] For years it remained an orphan receptor until the discovery of its endogenous ligand, apelin.[3] The apelin gene encodes a 77-amino acid prepropeptide, which is proteolytically cleaved into several active C-terminal fragments, including apelin-36, apelin-17, and the highly potent apelin-13.[3][4]
The apelin/APJ system is implicated in a vast range of physiological processes, including the regulation of blood pressure, cardiac contractility, fluid homeostasis, and energy metabolism.[1][5][6] Consequently, it has emerged as a highly attractive therapeutic target for cardiovascular diseases such as heart failure, as well as for metabolic disorders.[2][7]
A primary challenge in targeting this system is the poor pharmacokinetic profile of endogenous apelin peptides, which are rapidly degraded in vivo.[8] This limitation has driven the search for more stable, non-peptidic small molecule agonists. One such compound, a pyrazole-based molecule referred to as This compound , has been identified through focused screening and serves as a key example of synthetic agonist development.[8] This guide will compare the well-characterized endogenous ligand, apelin-13 , with this synthetic agonist.
Biochemical and Pharmacological Profiles
Apelin-13
Apelin-13 is a 13-amino acid peptide (Sequence: Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) derived from the C-terminus of the preproapelin protein.[9] It is one of the most potent and abundant apelin isoforms found in circulation.[6] Its structure, characterized by positive charges and hydrophobic residues, is crucial for its interaction with the APJ receptor.[10][11] In aqueous solutions, apelin-13 typically adopts a random coil conformation.[11]
This compound
This compound is a novel, pyrazole-based small molecule agonist.[8] Unlike the endogenous peptide, it is a non-peptidic compound designed for improved drug-like properties, such as stability and potentially oral bioavailability. Its discovery represents a significant step in developing therapeutic agents that can chronically activate the APJ receptor, overcoming the limitations of peptide-based ligands.[8]
Quantitative Data Comparison
The following tables summarize the quantitative pharmacological data for apelin-13 and this compound, highlighting the significant differences in their binding affinity and functional potency.
Table 1: Comparative Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Ki (Inhibitory Constant) | Reference |
| Apelin-13 | Human APJ | Radioligand Competition | ~5.2 µM | [8] |
| This compound | Human APJ | Radioligand Competition | 5.2 µM | [8] |
Table 2: Comparative Functional Potency
| Ligand | Assay Type | EC50 / IC50 (Molar) | Reference |
| Apelin-13 | APJ Activation (General) | 0.37 nM (EC50) | [12][13] |
| Radioligand Binding | 0.7 nM (IC50) | [11] | |
| cAMP Inhibition | ~15.2 nM (IC50) | [4] | |
| This compound | Calcium Mobilization | 21.5 µM (EC50) | [8] |
Note: Potency values can vary significantly depending on the cell line, receptor expression level, and specific assay conditions used.
Signaling Pathways
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathways involve coupling to G proteins (predominantly Gαi) and the recruitment of β-arrestins, which can lead to both receptor desensitization and G protein-independent signaling.
Apelin-13 is known to activate multiple downstream pathways, including the inhibition of adenylyl cyclase (via Gαi), leading to decreased cAMP levels, and the activation of phospholipase C (PLC), the PI3K/Akt pathway, and the MAPK/ERK pathway.[1][14][15] These pathways collectively contribute to cellular responses such as cell survival, proliferation, and vasodilation.[1] this compound has been shown to trigger calcium mobilization, indicative of Gαq/11 pathway activation, and to recruit β-arrestin.[8]
Signaling Pathway Diagrams
Caption: Figure 1: APJ Receptor Signaling Pathways.
Detailed Experimental Protocols
Characterization of APJ receptor agonists relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the APJ receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human APJ receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I]-(Pyr¹)apelin-13, ~0.35 nM KD) and varying concentrations of the unlabeled competitor (apelin-13 or this compound).[16]
-
Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a GF/C filter plate, separating bound from free radioligand. The filters are washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Figure 2: Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate Gαq/11-mediated signaling, resulting in an increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the APJ receptor are plated in a 96-well, black-walled, clear-bottom plate and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Agonist Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. Basal fluorescence is measured before varying concentrations of the test agonist are added.
-
Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: Figure 3: Workflow for Calcium Mobilization Assay.
cAMP Accumulation Assay
This assay measures an agonist's ability to inhibit adenylyl cyclase via Gαi coupling.
Methodology:
-
Cell Plating: CHO or HEK293 cells expressing the APJ receptor are plated and grown overnight.
-
Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation & Inhibition: Cells are incubated with the Gαs-pathway stimulator forskolin in the presence of varying concentrations of the APJ agonist.
-
Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against agonist concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G protein-independent signaling.
Methodology:
-
Assay Principle: A common method is the PathHunter® assay (DiscoverX), which uses enzyme fragment complementation. The APJ receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger portion of the enzyme.
-
Cell Transfection: Cells are engineered to express both tagged proteins.
-
Agonist Treatment: The engineered cells are treated with varying concentrations of the agonist.
-
Detection: Agonist-induced receptor activation causes the tagged β-arrestin to bind to the tagged APJ receptor. This brings the two enzyme fragments together, forming an active enzyme that converts a substrate to produce a chemiluminescent signal.
-
Data Analysis: The signal is read on a luminometer and plotted against agonist concentration to determine the EC₅₀ for β-arrestin recruitment.
Comparative Analysis and Discussion
The data clearly demonstrate a profound difference in potency between the endogenous peptide apelin-13 and the synthetic small molecule, this compound. Apelin-13 is a highly potent agonist, with functional activity in the nanomolar range.[12][13] In contrast, this compound exhibits activity in the micromolar range, making it several orders of magnitude less potent.[8]
This disparity highlights the primary challenge in small molecule drug discovery for peptide GPCRs: mimicking the complex interactions of a larger peptide ligand with a small, synthetically tractable molecule. While agonist 8 demonstrates on-target activity by inducing calcium mobilization and β-arrestin recruitment, its low potency would likely make it unsuitable as a clinical candidate without significant further optimization.[8] More recent small molecule agonists, such as AMG 986 (Azelaprag), have achieved potency comparable to apelin-13 (EC₅₀ of 0.32 nM), demonstrating that this challenge can be overcome.[17]
The development of agonists like compound 8, however, is a critical step. They serve as valuable tool compounds for probing receptor function and as starting points for medicinal chemistry campaigns aimed at improving potency and pharmacokinetic properties. The ability to create agonists that are "biased" toward either G protein or β-arrestin pathways is also a key area of research, as this could separate desired therapeutic effects from unwanted side effects.[18] The functional selectivity profile of agonist 8, which shows a bias towards calcium mobilization over β-arrestin recruitment, suggests it could be a useful tool for such investigations.[8]
Conclusion
Apelin-13 remains the benchmark for high-potency activation of the APJ receptor, mediating a rich profile of intracellular signaling. The development of small molecule agonists, exemplified by this compound, represents a critical effort to translate the therapeutic potential of the apelinergic system into viable drugs with improved pharmacokinetic properties. While agonist 8 itself is a low-potency molecule, its discovery validates the pyrazole scaffold and provides a foundation for the development of next-generation agonists. The continued exploration of small molecule chemistry, guided by the detailed pharmacological and signaling assays outlined in this guide, will be essential for realizing the full therapeutic promise of targeting the APJ receptor.
References
- 1. jicrcr.com [jicrcr.com]
- 2. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apelin-13 | C69H111N23O16S | CID 25078060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural and functional study of the apelin-13 peptide, an endogenous ligand of the HIV-1 coreceptor, APJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Apelin-13 Is an Early Promoter of Cytoskeleton and Tight Junction in Diabetic Macular Edema via PI-3K/Akt and MAPK/Erk Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. journals.physiology.org [journals.physiology.org]
APJ receptor agonist 8 solubility and stability
An In-depth Technical Guide to the Solubility and Stability of APJ Receptor Agonist 8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of a pyrazole-based small molecule agonist of the Apelin Receptor (APJ), referred to as this compound. This document is intended for researchers, scientists, and drug development professionals working with this or structurally related compounds.
Introduction to this compound
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela/Toddler, are key components of the apelinergic system. This system is a critical regulator of cardiovascular homeostasis and is implicated in a range of physiological processes. As a result, the APJ receptor has emerged as a promising therapeutic target for cardiovascular diseases, metabolic disorders, and other conditions.
Physicochemical and Pharmacological Properties
This compound is a small molecule with a pyrazole scaffold.[1][2] Initial studies have characterized its activity at the APJ receptor:
| Parameter | Value | Reference |
| EC50 (Calcium Mobilization) | 21.5 µM | [1][2] |
| Ki (Binding Affinity) | 5.2 µM | [1][2] |
It is important to note that a structurally related APJ agonist, ML233, has been reported to have poor solubility and stability in microsomal fractions.[1] However, subsequent optimization of the pyrazole scaffold has led to the development of analogs with improved pharmacokinetic properties. For instance, compound 13, a derivative of the same scaffold, demonstrated a half-life of 62 minutes in human liver microsome stability assays.[2] Another optimized analog, compound 47, was found to be an orally bioavailable APJ agonist.[3] These findings suggest that while early compounds in this series may have had liabilities, the scaffold is amenable to chemical modifications to enhance its drug-like properties.
APJ Receptor Signaling
Activation of the APJ receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, APJ receptor activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium concentrations. Furthermore, the β-arrestin pathway is also engaged upon agonist binding, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.
Below is a diagram illustrating the primary signaling pathways associated with APJ receptor activation.
References
The Apelin Receptor (APJ): A Comprehensive Technical Guide to its Tissue Expression and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), also known as APLNR, is a class A G protein-coupled receptor (GPCR) that has emerged as a critical player in a wide array of physiological and pathophysiological processes. Initially identified as an orphan receptor with sequence homology to the angiotensin II receptor type 1, its endogenous peptidic ligands, apelin and Elabela/Toddler, have since been discovered. The activation of the apelin/APJ system is implicated in cardiovascular regulation, fluid homeostasis, angiogenesis, and energy metabolism, making it a promising therapeutic target for a variety of diseases, including heart failure, hypertension, and diabetes.
This in-depth technical guide provides a comprehensive overview of APJ receptor expression across different human tissues. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to understand the tissue-specific distribution of this receptor, the methodologies to quantify its expression, and the signaling pathways it modulates.
Data Presentation: APJ Receptor Expression in Human Tissues
The expression of the APJ receptor varies significantly across different human tissues. The following tables summarize quantitative and semi-quantitative data on APJ mRNA and protein expression from various sources, including large-scale transcriptomic databases and targeted protein quantification studies.
Table 1: APJ (APLNR) mRNA Expression in Human Tissues
This table presents a summary of APJ receptor mRNA expression levels across a panel of human tissues, primarily derived from the Genotype-Tissue Expression (GTEx) project and other qPCR-based studies. Expression levels are categorized for comparative purposes.
| Tissue | Relative mRNA Expression Level | Data Source |
| Cardiovascular System | ||
| Heart - Atrial Appendage | High | GTEx |
| Heart - Left Ventricle | High | GTEx |
| Artery - Aorta | Moderate | GTEx |
| Artery - Coronary | Moderate | GTEx |
| Nervous System | ||
| Brain - Spinal cord (cervical c-1) | Very High[1] | GTEx[1] |
| Brain - Cerebellum | High | GTEx |
| Brain - Frontal Cortex | Moderate | GTEx |
| Respiratory System | ||
| Lung | High | GTEx, Various studies |
| Gastrointestinal System | ||
| Stomach | Moderate | GTEx |
| Small Intestine - Terminal Ileum | Moderate | GTEx |
| Colon - Transverse | Moderate | GTEx |
| Endocrine & Exocrine Glands | ||
| Adrenal Gland | Moderate | GTEx |
| Pancreas | Moderate | GTEx |
| Reproductive System | ||
| Ovary | Moderate | GTEx |
| Uterus | Moderate | GTEx |
| Testis | Moderate | GTEx |
| Other Tissues | ||
| Spleen | High[1] | GTEx[1] |
| Kidney - Cortex | Moderate | GTEx |
| Adipose - Subcutaneous | Moderate | GTEx |
| Skeletal Muscle | Low | GTEx |
| Liver | Low | GTEx |
Expression levels are categorized based on publicly available RNA-Seq data (e.g., Transcripts Per Million - TPM) and may vary between individuals and specific studies.
Table 2: APJ Receptor Protein Expression and Density in Human Tissues
This table summarizes the protein expression of the APJ receptor based on immunohistochemistry (IHC) data from the Human Protein Atlas and quantitative data from radioligand binding and other protein quantification studies.
| Tissue | Protein Expression Level (IHC) | Quantitative Data (Bmax) | Cellular Localization | Data Source |
| Cardiovascular System | ||||
| Heart - Myocytes | High | 4.3 ± 0.9 fmol/mg protein (Left Ventricle)[2] | Cytoplasmic/Membranous | Human Protein Atlas, Katugampola et al. (2001)[2] |
| Heart - Endothelial Cells | High | 3.1 ± 0.6 fmol/mg protein (Right Atria)[2] | Cytoplasmic/Membranous | Human Protein Atlas, Katugampola et al. (2001)[2] |
| Blood Vessels - Smooth Muscle | High | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Blood Vessels - Endothelial Cells | High | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Nervous System | ||||
| Brain - Neurons | High | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Brain - Glial cells | Moderate | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Respiratory System | ||||
| Lung - Pneumocytes | Moderate | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Lung - Bronchial epithelium | Moderate | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Gastrointestinal System | ||||
| Stomach - Glandular cells | Moderate | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Small intestine - Glandular cells | Moderate | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Other Tissues | ||||
| Placenta - Trophoblastic cells | High | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Kidney - Tubular cells | Moderate | - | Cytoplasmic/Membranous | Human Protein Atlas |
| Adipose tissue - Adipocytes | Low | - | Cytoplasmic/Membranous | Human Protein Atlas |
IHC data from the Human Protein Atlas is based on antibody staining and provides a semi-quantitative assessment of protein expression. Bmax values represent the maximum density of receptors in a given tissue, as determined by radioligand binding assays.
APJ Receptor Signaling Pathways
The APJ receptor is coupled to multiple G proteins, primarily of the Gαi/o and Gαq/11 families, leading to the activation of diverse downstream signaling cascades. The specific pathway activated can be ligand- and cell-type-dependent.
G Protein-Dependent Signaling
Upon ligand binding, the APJ receptor activates Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the release of the Gβγ subunit can activate other pathways, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation. Activation of Gαq leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, influencing cell growth and differentiation.
APJ G Protein-Dependent Signaling Pathways.
β-Arrestin-Dependent Signaling
In addition to G protein-mediated signaling, the APJ receptor can also signal through a β-arrestin-dependent pathway. Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the receptor recruits β-arrestins. This interaction not only leads to receptor desensitization and internalization but can also initiate a distinct wave of signaling, including the activation of ERK1/2, independent of G protein activation. This "biased agonism," where a ligand preferentially activates one pathway over another, is an area of intense research for developing drugs with more specific therapeutic effects and fewer side effects.
APJ β-Arrestin-Dependent Signaling Pathway.
Experimental Protocols
Accurate quantification of APJ receptor expression is fundamental for both basic research and drug development. Below are detailed methodologies for key experiments used to measure APJ receptor mRNA and protein levels.
Quantitative Real-Time PCR (qPCR) for APJ mRNA Expression
This protocol outlines the steps for quantifying APJ mRNA levels in tissue samples.
-
RNA Extraction:
-
Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 500 µL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in 20-50 µL of RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
In a 20 µL reaction, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix.
-
Heat at 65°C for 5 minutes, then chill on ice for at least 1 minute.
-
Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of RNase inhibitor.
-
Add 1 µL of reverse transcriptase (e.g., SuperScript III) and mix gently.
-
Incubate at 50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing: 10 µL of 2X SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template (diluted 1:10), and 6 µL of nuclease-free water.
-
Use validated primers for human APLNR and a reference gene (e.g., GAPDH, ACTB).
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for APLNR and the reference gene.
-
Determine the relative expression of APLNR using the ΔΔCt method.
-
Western Blot for APJ Protein Expression
This protocol describes the detection and quantification of APJ protein in tissue lysates.
-
Protein Extraction:
-
Homogenize 50-100 mg of frozen tissue in 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for APJ (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the APJ signal to a loading control (e.g., GAPDH, β-actin).
-
Radioligand Binding Assay for APJ Receptor Density
This protocol details the measurement of APJ receptor density (Bmax) in tissue membranes.
-
Membrane Preparation:
-
Homogenize 100-200 mg of frozen tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
For total binding, add 50-100 µg of membrane protein and increasing concentrations of a radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13) in assay buffer.
-
For non-specific binding, add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled Apelin-13).
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform non-linear regression analysis on the specific binding data to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Representative Experimental Workflow
The following diagram illustrates a typical workflow for quantifying APJ receptor expression in tissue samples, from sample acquisition to data analysis.
Workflow for APJ Receptor Expression Analysis.
Conclusion
The APJ receptor is a widely expressed GPCR with significant therapeutic potential. A thorough understanding of its tissue-specific expression patterns is crucial for the development of targeted and effective therapies. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge of APJ receptor distribution, detailing the experimental protocols for its quantification, and illustrating its key signaling pathways. As research in this field continues to evolve, the methodologies and data presented here will serve as a valuable foundation for future investigations into the complex biology of the apelin/APJ system.
References
The Rise of Non-Peptide Agonists: A Technical Guide to Targeting the Apelin Receptor
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a critical regulator of cardiovascular homeostasis, with significant therapeutic potential in heart failure, pulmonary arterial hypertension, and metabolic diseases. While endogenous peptide ligands like apelin-13 potently activate the apelin receptor (APJ), their therapeutic utility is hampered by short half-lives and poor oral bioavailability. This has spurred the development of non-peptide, small-molecule agonists designed to overcome these limitations. This technical guide provides a comprehensive overview of the core non-peptide APJ agonists, detailing their pharmacological properties, the experimental protocols for their evaluation, and the signaling pathways they modulate.
Core Non-Peptide Apelin Receptor Agonists: A Quantitative Overview
The development of small-molecule APJ agonists has yielded several promising compounds. Their pharmacological characteristics, determined through a variety of in vitro assays, are crucial for understanding their therapeutic potential and mechanism of action. The following tables summarize the key quantitative data for prominent non-peptide agonists.
Table 1: Receptor Binding Affinity of Non-Peptide APJ Agonists
| Compound | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| BMS-986224 | Human | Radioligand Binding | Kd | 0.3 | [1] |
| CMF-019 | Human | Radioligand Binding | Ki | 2.63 | [2] |
| Rat | Radioligand Binding | Ki | 3.24 | [2] | |
| Mouse | Radioligand Binding | Ki | 1.95 | [2] | |
| ML233 | Human | Functional Assay | EC50 | 3700 | [3] |
| AMG-986 | Human | Functional Assay | EC50 | 0.3 |
Note: Ki values for CMF-019 were converted from reported pKi values (8.58 for human, 8.49 for rat, 8.71 for mouse).[2][4]
Table 2: Functional Potency and Efficacy of Non-Peptide APJ Agonists
| Compound | Assay Type | Parameter | Value | Reference(s) |
| BMS-986224 | cAMP Inhibition (hAPJ) | EC50 | 0.02 nM | [5][6] |
| β-arrestin Recruitment | EC50 | 0.25 nM | [7] | |
| ERK Phosphorylation | EC50 | 0.06 nM | [7] | |
| Receptor Internalization | EC50 | 0.16 nM | [7] | |
| CMF-019 | Gαi Activation (cAMP) | pD2 | 10.00 ± 0.13 | [2][8] |
| β-arrestin Recruitment | pD2 | 6.65 ± 0.15 | [2][8] | |
| Receptor Internalization | pD2 | 6.16 ± 0.21 | [2][8] |
Note: pD2 is the negative logarithm of the EC50 value.
Apelin Receptor Signaling Pathways
Activation of the apelin receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. Non-peptide agonists can exhibit varying degrees of bias towards one pathway over the other, which has significant therapeutic implications.[9][10]
Gαi-Mediated Signaling
The canonical pathway involves coupling to the inhibitory G-protein, Gαi.[11] This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Downstream effects of this pathway are linked to beneficial cardiovascular outcomes such as increased cardiac contractility (inotropism) and vasodilation.[8][9]
Figure 1. Canonical Gαi-mediated signaling pathway upon APJ receptor activation.
β-Arrestin-Mediated Signaling
Upon agonist binding, the APJ receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This process mediates receptor desensitization and internalization, which can terminate G-protein signaling.[11] However, β-arrestin can also act as a scaffold for other signaling molecules, such as those in the ERK1/2 pathway, initiating a separate wave of cellular responses.[12] Agonists like CMF-019 are considered "biased" as they preferentially activate the Gαi pathway while only weakly engaging the β-arrestin pathway, potentially avoiding the rapid receptor desensitization seen with balanced agonists.[2][8]
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: APJ Receptor Agonist 8
CAS Number: 2049973-39-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule APJ receptor agonist 8 (also referred to as compound 99). The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that, along with its endogenous peptide ligands apelin and ELABELA/TODDLER, plays a crucial role in cardiovascular homeostasis and is a promising therapeutic target for conditions such as heart failure. This document summarizes the available data on this compound and its analogs, details relevant experimental protocols, and illustrates key signaling pathways.
Core Compound Information
| Property | Value |
| CAS Number | 2049973-39-7 |
| Molecular Formula | C24H27N7O5S |
| Molecular Weight | 525.58 g/mol |
| Synonyms | This compound, Compound 99 |
| Source Patent | WO2016187308A1 |
| Primary Activity | Agonist of the Apelin (APJ) Receptor |
| Reported Effect | Increases load-independent cardiac contractility in isolated perfused rat hearts.[1] |
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, detailed in vitro characterization has been published for closely related analogs from the same patent (WO2016187308A1), namely AM-8123 and AMG 986.[2] The following tables present this data as representative of the activity of this chemical series.
Table 1: In Vitro Agonist Potency (logEC50) of Related APJ Receptor Agonists [2]
| Assay | AM-8123 | AMG 986 | pyr-apelin-13 (Endogenous Ligand) |
| cAMP Inhibition | -9.44 ± 0.04 | -9.64 ± 0.03 | -9.93 ± 0.03 |
| GTPγS Binding | -8.95 ± 0.05 | -9.54 ± 0.03 | -8.10 ± 0.05 |
| β-Arrestin Recruitment | -9.45 ± 0.08 | -9.61 ± 0.13 | -8.96 ± 0.03 |
Data are presented as the mean ± SEM.
Signaling Pathways
Activation of the APJ receptor by an agonist initiates several downstream signaling cascades. The primary pathways involve the coupling to inhibitory G proteins (Gαi/o) and the recruitment of β-arrestin.
Experimental Workflow
The characterization of APJ receptor agonists typically involves a series of in vitro functional assays to determine potency and signaling profile. A generalized workflow is depicted below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of APJ receptor agonists of this class.[2]
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), typically stimulated by forskolin, via the Gαi signaling pathway.
-
Cell Line: CHO-K1 cells stably expressing the human APJ receptor.
-
Reagents:
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin solution.
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
-
Procedure:
-
Cells are harvested, washed, and resuspended in Assay Buffer to the desired density (e.g., 500-3000 cells/well).
-
A serial dilution of the test compound is prepared.
-
In a 384-well plate, add the test compound dilutions.
-
Add the cell suspension to the wells.
-
Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at room temperature.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate using a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data are normalized to controls and the EC50 value is calculated using a four-parameter logistic equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Preparation: Cell membranes from HEK293 cells overexpressing the human APJ receptor.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP solution (final concentration ~10 µM).
-
[³⁵S]GTPγS (final concentration ~0.1 nM).
-
Test compound at various concentrations.
-
Wheat germ agglutinin (WGA) SPA beads.
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer, GDP, cell membranes, and WGA SPA beads to each well.
-
Add serial dilutions of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate for 30-60 minutes at room temperature with gentle agitation.
-
Centrifuge the plate to allow the SPA beads to settle.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding and determine the EC50 value by non-linear regression analysis.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: U2OS or HEK293 cells engineered to co-express the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay).
-
Reagents:
-
Cell culture medium.
-
Test compound at various concentrations.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
-
Procedure:
-
Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the compound dilutions to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Normalize the data and calculate the EC50 value using a four-parameter logistic curve fit.
-
This guide provides a foundational understanding of this compound for research and development purposes. For further information, direct consultation of the referenced patent and literature is recommended.
References
An In-depth Technical Guide to APJ Receptor Downstream Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a critical regulator in a myriad of physiological processes, making it a compelling target for therapeutic intervention.[1] Initially identified as an orphan receptor with sequence homology to the angiotensin II receptor type 1 (AT1R), its endogenous ligands were later discovered to be a family of peptides known as apelins and a more recently identified peptide, Elabela (ELA)/Toddler.[1][2] The activation of APJ by these ligands initiates a complex network of intracellular signaling cascades that are pivotal in cardiovascular homeostasis, fluid balance, angiogenesis, and energy metabolism.[1][2] This guide provides a detailed technical overview of the core downstream signaling pathways of the APJ receptor, presenting quantitative data for ligand-induced responses, detailed experimental methodologies for studying these pathways, and visual diagrams to elucidate the complex signaling networks.
Core Signaling Pathways
The APJ receptor primarily couples to inhibitory G-proteins (Gαi/o) and Gαq, and has also been shown to engage Gα13 in a non-canonical pathway.[1][3][4] Furthermore, like many GPCRs, APJ activation also triggers G-protein-independent signaling through β-arrestin recruitment, leading to receptor internalization and activation of distinct downstream effectors.[1][2]
G-Protein Dependent Signaling
Upon ligand binding, the APJ receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These dissociated subunits then interact with various downstream effectors to propagate the signal.
1. Gαi/o-Mediated Pathway: The most well-characterized pathway for APJ signaling is through the Gαi/o family of proteins.[4]
-
Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[1]
-
Activation of PI3K/Akt Pathway: Both Gαi and the Gβγ dimer can activate Phosphoinositide 3-kinase (PI3K).[1][2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt, a key node in signaling pathways that promote cell survival, proliferation, and metabolism.[2][5]
-
Activation of MAPK/ERK Pathway: The APJ receptor can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). This activation is often mediated through the Gβγ subunits, which can activate Src and subsequently the Ras/Raf/MEK/ERK cascade.[1][6] Activated ERK1/2 translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation.[6]
2. Gαq-Mediated Pathway: The APJ receptor can also couple to Gαq proteins.[1][4]
-
Activation of Phospholipase C (PLC): Activated Gαq stimulates Phospholipase C-β (PLCβ), which cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7][8]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][7][8]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets to modulate cellular responses.[1][7][8]
3. Gα13-Mediated Pathway: A novel, non-canonical signaling pathway involving Gα13 has been identified, particularly in the context of cardiovascular development.[3][9]
-
Regulation of MEF2: Apelin-APJ signaling via Gα13 leads to the phosphorylation and cytoplasmic translocation of histone deacetylases (HDACs) 4 and 5. This relieves the inhibition of myocyte enhancer factor 2 (MEF2), a transcription factor critical for cardiovascular development.[3][9]
4. eNOS Activation: A crucial downstream consequence of APJ signaling in endothelial cells is the activation of endothelial nitric oxide synthase (eNOS). This is primarily mediated through the PI3K/Akt pathway, where activated Akt directly phosphorylates and activates eNOS, leading to the production of nitric oxide (NO).[10][11] NO is a potent vasodilator and plays a key role in regulating vascular tone and blood pressure.[10]
Figure 1: APJ Receptor G-Protein Dependent Signaling Pathways.
β-Arrestin Dependent Signaling
Ligand-induced phosphorylation of the APJ receptor by G-protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestins.[1]
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. β-arrestins also act as adaptor proteins, recruiting components of the endocytic machinery (e.g., clathrin), which results in the internalization of the receptor into endosomes.[1]
-
Scaffolding and Signal Transduction: Beyond their role in desensitization, β-arrestins can act as signal transducers themselves by scaffolding signaling molecules, such as components of the MAPK cascade (e.g., ERK), leading to a second wave of signaling that can be spatially and temporally distinct from G-protein-mediated signaling.[1]
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin-13/APJ system delays intervertebral disc degeneration by activating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. berthold.com [berthold.com]
- 8. agilent.com [agilent.com]
- 9. d-nb.info [d-nb.info]
- 10. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Apelin Receptor (APJ) as a Therapeutic Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin receptor (APJ), a Class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of diseases. Initially identified in 1993 due to its homology with the angiotensin II receptor, it remained an orphan receptor until the discovery of its endogenous ligand, apelin, in 1998.[1][2] The subsequent identification of a second endogenous ligand, Elabela (also known as Toddler), has further illuminated the complexity and significance of this signaling system.[1] The apelin/APJ system is widely expressed throughout the body and plays a crucial role in a diverse range of physiological processes, including cardiovascular homeostasis, fluid balance, glucose metabolism, and angiogenesis.[1][2][3] Consequently, dysregulation of this system is implicated in the pathophysiology of cardiovascular diseases, metabolic disorders, and cancer, making it an attractive focus for drug discovery and development.[1][4][5] This guide provides a comprehensive overview of the APJ receptor, its signaling pathways, therapeutic potential, and the experimental methodologies used to investigate its function.
The Apelin/APJ System: Ligands and Receptor
The APJ receptor is activated by two distinct families of endogenous peptide ligands: apelin and Elabela.
-
Apelin: Synthesized as a 77-amino acid prepropeptide, proapelin is cleaved into several active isoforms, with apelin-36, apelin-17, and apelin-13 being the most studied.[6] A pyroglutamylated form of apelin-13, [Pyr1]apelin-13, is the most abundant isoform in the human heart and is often used as a reference peptide in research.[7]
-
Elabela/Toddler: This more recently discovered ligand plays a critical role in embryonic development, particularly in cardiogenesis.[1] Like apelin, Elabela is processed into smaller, active peptides.[8]
While sharing the same receptor, apelin and Elabela exhibit distinct expression patterns and may elicit different downstream signaling events, adding a layer of complexity to the therapeutic targeting of APJ.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by its ligands initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G proteins and subsequent engagement of β-arrestins.
G-Protein Dependent Signaling
The APJ receptor predominantly couples to Gαi and Gαq subunits, leading to the modulation of several key downstream effectors:[1][9]
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This pathway is a common mechanism for GPCRs and plays a role in various cellular responses.
-
Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]
-
PI3K/Akt Pathway: The apelin/APJ system can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[2]
-
ERK/MAPK Pathway: Activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another important consequence of APJ signaling, involved in cell growth and differentiation.[2][10]
β-Arrestin Dependent Signaling and Receptor Internalization
Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[10] This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the G protein-mediated signaling.[1]
Beyond desensitization, β-arrestins act as scaffold proteins, initiating a second wave of signaling independent of G proteins. They can mediate the activation of pathways such as the ERK/MAPK cascade.[1] Furthermore, β-arrestin recruitment is a key step in the internalization of the APJ receptor via clathrin-coated pits, a process that is also dependent on dynamin and EPS15.[10][11] This internalization process is crucial for regulating the number of receptors on the cell surface and can influence the long-term signaling output.
Diagram of APJ Signaling Pathways
Caption: APJ receptor signaling cascades.
Therapeutic Potential of Targeting the APJ Receptor
The diverse physiological roles of the apelin/APJ system make it a compelling target for therapeutic intervention in a range of diseases.
Cardiovascular Diseases
The apelin/APJ system is a critical regulator of cardiovascular function.[1] Apelin administration has been shown to increase cardiac contractility, promote vasodilation, and reduce blood pressure.[12][13] These beneficial effects have positioned APJ agonists as potential treatments for:
-
Heart Failure: Apelin levels are often downregulated in patients with heart failure.[7] APJ agonists could potentially improve cardiac output and alleviate symptoms.[12]
-
Pulmonary Arterial Hypertension (PAH): The apelin/APJ pathway is also dysregulated in PAH, a condition characterized by high blood pressure in the lungs.[7][14] Restoring apelin signaling may offer a novel therapeutic strategy.[14]
-
Atherosclerosis: The apelin/APJ system may have anti-atherogenic effects by inhibiting the actions of angiotensin II.[15]
Metabolic Diseases
The apelin/APJ system is intricately involved in the regulation of energy metabolism.[3][4]
-
Diabetes and Obesity: Apelin has been shown to improve insulin sensitivity and glucose utilization.[3][16] As such, APJ agonists are being explored as potential therapies for type 2 diabetes and obesity.[4] The system also plays a role in lipid metabolism.[16]
Cancer
The role of the apelin/APJ system in cancer is complex and appears to be context-dependent.[5][17][18] In some cancers, apelin/APJ signaling has been shown to promote tumor growth, angiogenesis, and metastasis.[5][19] This suggests that APJ antagonists could be a viable therapeutic approach in these cases.[5] Conversely, in certain contexts, APJ signaling may have anti-tumor effects.[5]
Quantitative Data on APJ Ligands
The following tables summarize key quantitative data for various APJ receptor ligands.
Table 1: Endogenous APJ Receptor Ligands
| Ligand | Receptor | Species | Assay Type | Potency (EC50/IC50) | Reference |
| Apelin-13 | APJ | Human | β-arrestin recruitment | 0.37 nM (EC50) | [20] |
| [Pyr1]-Apelin-13 | APJ | Human | cAMP Inhibition | ~1 nM (IC50) | [12] |
| Elabela(19-32) | APJ | Human | Gαi1 activation | 8.6 nM (EC50) | [20] |
| Elabela(19-32) | APJ | Human | β-arrestin-2 recruitment | 166 nM (EC50) | [20] |
| ELA-32(human) | APJ | Human | Radioligand Binding | 0.27 nM (IC50) | [20] |
Table 2: Synthetic APJ Receptor Agonists
| Agonist | Receptor | Species | Assay Type | Potency (EC50/Ki) | Reference |
| BMS-986224 | APJ | Human | Radioligand Binding | 1.1 nM (Ki) | [12] |
| BMS-986224 | APJ | Rat | Radioligand Binding | 0.5 nM (Ki) | [12] |
| ML233 | APJ | Human | β-arrestin recruitment | 3.7 µM (EC50) | [21] |
| CMF019 | APJ | Human | Radioligand Binding | 8.58 (pKi) | [20] |
| CMF019 | APJ | Rat | Radioligand Binding | 8.49 (pKi) | [20] |
| CMF019 | APJ | Mouse | Radioligand Binding | 8.71 (pKi) | [20] |
Table 3: Synthetic APJ Receptor Antagonists
| Antagonist | Receptor | Species | Assay Type | Potency (IC50) | Reference |
| ML221 | APJ | Human | cAMP Inhibition | 0.70 µM | [20] |
| ML221 | APJ | Human | β-arrestin recruitment | 1.75 µM | [20] |
| MM 54 | APJ | Human | Radioligand Binding | 93 nM | [20] |
| APJ antagonist-1 | APJ | Human | β-arrestin recruitment | 3.1 µM | [20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of APJ receptor function and the characterization of novel ligands. Below are outlines for key experimental assays.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the APJ receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the APJ receptor (e.g., HEK293 or CHO cells).[12]
-
Radiolabeled ligand (e.g., [3H]apelin-13).[12]
-
Test compounds (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
cAMP Inhibition Assay
This functional assay measures the ability of an APJ agonist to inhibit the production of cAMP.
Objective: To determine the potency (EC50) of an APJ agonist in inhibiting adenylyl cyclase activity.
Materials:
-
A cell line stably expressing the APJ receptor (e.g., CHO or HEK293 cells).[12]
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (agonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The EC50 value is determined by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
Objective: To quantify the ability of a ligand to induce β-arrestin recruitment to the APJ receptor.
Materials:
-
A cell line co-expressing the APJ receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment (e.g., DiscoveRx PathHunter assay).[21]
-
Test compounds.
-
Substrate for the reporter enzyme.
Procedure:
-
Treat the cells with the test compound at various concentrations.
-
If β-arrestin is recruited to the receptor, the two reporter fragments come into close proximity, forming an active enzyme.
-
Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence).
-
The EC50 value is determined from the dose-response curve.
ERK Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway downstream of APJ activation.
Objective: To determine the effect of a test compound on ERK1/2 phosphorylation.
Materials:
-
A cell line expressing the APJ receptor.
-
Test compounds.
-
Antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2.
-
Western blotting or ELISA-based detection system.
Procedure:
-
Treat the cells with the test compound for a specific time period.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blot), or use an ELISA plate coated with a capture antibody.
-
Probe the membrane or plate with the pERK antibody, followed by a secondary antibody conjugated to a detectable label.
-
Normalize the pERK signal to the total ERK signal.
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the APJ receptor.
Objective: To measure the extent of APJ receptor internalization upon agonist stimulation.
Materials:
-
A cell line expressing a tagged APJ receptor (e.g., HA-tagged or fluorescently tagged).[10][11]
-
Test compounds (agonists).
-
Fluorescently labeled antibody against the tag (if not a fluorescently tagged receptor).
-
High-content imaging system or confocal microscope.
Procedure:
-
Treat the cells with the agonist for various time points.
-
Fix the cells.
-
If using a tagged receptor, stain the cells with a fluorescently labeled antibody against the tag.
-
Acquire images of the cells using a high-content imaging system or confocal microscope.
-
Quantify the internalization by measuring the amount of receptor localized in intracellular vesicles compared to the cell surface.
Conclusion
The apelin/APJ system represents a highly promising and multifaceted therapeutic target. Its critical role in cardiovascular and metabolic homeostasis, coupled with its involvement in cancer pathophysiology, has spurred significant research and drug development efforts. A thorough understanding of its complex signaling pathways and the availability of robust experimental assays are paramount for the successful development of novel agonists and antagonists. The continued exploration of biased agonism, which aims to selectively activate either G protein or β-arrestin pathways, may lead to the development of therapeutics with improved efficacy and reduced side effects. As our knowledge of the apelin/APJ system continues to expand, so too will the opportunities for innovative therapeutic interventions for a wide range of human diseases.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 4. The apelin/APJ system as a therapeutic target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Apelin-APJ signaling: a potential therapeutic target for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Roles of apelin/APJ system in cancer: Biomarker, predictor, and emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apelin/APJ: Another Player in the Cancer Biology Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of APJ Receptor Agonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ or APLNR) is a G-protein coupled receptor (GPCR) that, along with its endogenous peptide ligands apelin and ELABELA/toddler, forms the apelinergic system.[1][2] This system is a critical regulator of cardiovascular homeostasis and has emerged as a promising therapeutic target for a variety of diseases, including heart failure, hypertension, and diabetes.[2][3][4] The development of small molecule agonists for the APJ receptor is of significant interest due to the therapeutic potential of modulating this pathway.[2][4]
These application notes provide detailed protocols for the in vitro characterization of "APJ Receptor Agonist 8," a novel small molecule agonist. The described assays are designed to determine the potency and functional activity of the compound by measuring key downstream signaling events following receptor activation.
Data Presentation
The following tables summarize the expected quantitative data from the in vitro assays for a hypothetical potent and selective small molecule APJ receptor agonist, "Agonist 8," with comparative data for known agonists where available.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | Kd (nmol/L) | Ki (µM) |
| Agonist 8 | Radioligand Binding | CHO-K1-hAPJ | [3H]Apelin-13 | - | User-determined |
| BMS-986224 | Radioligand Binding | CHO-K1-hAPJ | [3H]Apelin-13 | 0.3 | - |
| Compound 22 | Radioligand Binding | - | - | - | 1.3 ± 0.3 |
Table 2: Functional Potency in Signaling Assays
| Compound | Assay Type | Cell Line | EC50 |
| Agonist 8 | β-arrestin Recruitment | U2OS-hAPJ | User-determined |
| AM-8123 | β-arrestin Recruitment | U2OS-hAPJ | logEC50: -9.45 ± 0.08 |
| AMG 986 | β-arrestin Recruitment | U2OS-hAPJ | logEC50: -9.61 ± 0.13 |
| (Pyr1)apelin-13 | β-arrestin Recruitment | U2OS-hAPJ | logEC50: -8.96 ± 0.03 |
| Agonist 8 | Receptor Internalization | U2OS-hAPJ | User-determined |
| AM-8123 | Receptor Internalization | U2OS-hAPJ | logEC50: -9.4 ± 0.03 |
| AMG 986 | Receptor Internalization | U2OS-hAPJ | logEC50: -9.59 ± 0.03 |
| (Pyr1)apelin-13 | Receptor Internalization | U2OS-hAPJ | logEC50: -7.80 ± 0.04 |
| Agonist 8 | cAMP Inhibition | CHO-K1-hAPJ | User-determined |
| ML233 | cAMP Inhibition | - | 3.7 µM |
| Agonist 8 | Calcium Mobilization | CHO-hAPJ-Gα16 | User-determined |
| Pyr-Apelin-13 | Calcium Mobilization | CHO-hAPJ-Gα16 | Picomolar range |
| Agonist 8 | GTPγS Binding | CHO-K1-hAPJ membranes | User-determined |
Signaling Pathways and Experimental Workflows
The activation of the APJ receptor by an agonist initiates several downstream signaling cascades. The primary pathways involve the coupling to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), and the coupling to Gαq, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium.[5] Additionally, agonist binding promotes the recruitment of β-arrestin, which can lead to receptor internalization and desensitization, as well as initiate G-protein independent signaling.[3][6]
Caption: APJ Receptor Signaling Pathways.
The following diagram illustrates a general experimental workflow for characterizing a novel APJ receptor agonist.
Caption: Experimental Workflow for Agonist Characterization.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to determine the functional activity of this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist stimulation, a key step in GPCR desensitization and signaling.
Materials:
-
U2OS cells stably co-expressing human APJ receptor and a β-arrestin reporter system (e.g., PathHunter® β-Arrestin assay).
-
Opti-MEM or other serum-free medium.
-
Agonist 8 stock solution (e.g., 10 mM in DMSO).
-
Reference agonist (e.g., (Pyr1)apelin-13).
-
Assay buffer.
-
Detection reagents specific to the reporter system.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Culture U2OS-hAPJ cells to ~80-90% confluency. The day before the assay, harvest the cells and resuspend them in serum-free medium.
-
Cell Plating: Dispense 5,000-10,000 cells per well into a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of Agonist 8 and the reference agonist in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Agonist Stimulation: Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and the maximal response of the reference agonist. Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the APJ receptor from the cell surface.
Materials:
-
U2OS cells stably expressing a tagged human APJ receptor (e.g., PathHunter® eXpress Internalization Assay).
-
Opti-MEM or other serum-free medium.
-
Agonist 8 stock solution.
-
Reference agonist.
-
Assay buffer.
-
Detection reagents.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Follow the same procedure as for the β-arrestin recruitment assay.
-
Compound Preparation: Prepare serial dilutions of Agonist 8 and the reference agonist.
-
Agonist Stimulation: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C to allow for receptor internalization.[6]
-
Detection: Add the detection reagents as per the manufacturer's instructions. This typically involves a step to detect the remaining surface receptors.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Data Analysis: The signal is typically inversely proportional to receptor internalization. Normalize the data and calculate the EC50 for the internalization effect.
cAMP Inhibition Assay
This assay measures the ability of the agonist to inhibit the production of cyclic AMP, which is mediated by the Gαi signaling pathway.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor.[7]
-
Assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[7]
-
Forskolin.
-
Agonist 8 stock solution.
-
Reference agonist.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).[7]
-
White, solid-bottom 384-well assay plates.
-
Time-resolved fluorescence reader.
Procedure:
-
Cell Plating: Plate CHO-K1-hAPJ cells in a 384-well plate and incubate overnight.
-
Compound and Forskolin Addition: Add serial dilutions of Agonist 8 or the reference agonist to the cells. Then, add forskolin (a final concentration of ~10 µM is common) to all wells except the negative control to stimulate adenylyl cyclase.[7]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[7]
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the kit's protocol.
-
Data Acquisition: After a final incubation period (typically 60 minutes), read the time-resolved fluorescence.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the agonist. Determine the IC50 value from the dose-response curve.
Intracellular Calcium Mobilization Assay
This assay detects the increase in intracellular calcium concentration following APJ receptor activation via the Gαq pathway.[5]
Materials:
-
CHO cells co-expressing the human APJ receptor and a promiscuous G-protein such as Gα16.[5]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist 8 stock solution.
-
Reference agonist.
-
Black, clear-bottom 96- or 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the CHO-hAPJ-Gα16 cells in the assay plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of Agonist 8 and the reference agonist in a separate plate.
-
Calcium Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compounds to the cells while simultaneously measuring the fluorescence signal in real-time.
-
Data Acquisition: Record the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data and plot the dose-response curve to calculate the EC50 value.[8]
These protocols provide a robust framework for the initial in vitro characterization of novel APJ receptor agonists like Agonist 8, enabling the determination of their potency and signaling profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel small molecule agonist scaffold for the APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Use of APJ Receptor Agonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of APJ (Apelin) receptor agonists. The focus is on small-molecule agonists that offer improved pharmacokinetic profiles over endogenous peptide ligands, making them valuable tools for investigating the therapeutic potential of the apelin system in various disease models.
Introduction
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, are critical mediators of cardiovascular homeostasis.[1] The apelin/APJ system is implicated in the pathophysiology of hypertension, heart failure, atherosclerosis, and metabolic disorders.[1][2] Pharmacological agonists of the APJ receptor are being actively investigated as potential therapeutics.[2] Small-molecule agonists, such as BMS-986224, AM-8123, and AMG 986, offer the advantage of oral bioavailability and longer half-lives compared to the endogenous apelin peptides, which are rapidly degraded.[3][4][5]
These notes provide an overview of the APJ signaling pathway, in vivo experimental workflows, and detailed protocols for utilizing APJ receptor agonists in preclinical research.
APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist triggers multiple downstream signaling cascades. The primary signaling occurs through the Gαi subunit of the G protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][6] Additionally, APJ activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways, promoting cell survival, angiogenesis, and metabolic regulation.[2][6][7] The receptor can also signal through β-arrestin, leading to receptor internalization.[4][5][6]
In Vivo Experimental Workflow
A typical in vivo study investigating the effects of an APJ receptor agonist follows a structured workflow, from animal model selection and agonist administration to functional assessment and tissue analysis.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative small-molecule APJ receptor agonists.
Table 1: In Vitro Potency of APJ Receptor Agonists
| Compound | Assay | Species | EC50 / Ki (nmol/L) |
| BMS-986224 | cAMP Inhibition | Human | 0.02 ± 0.02 |
| (Pyr1) apelin-13 | cAMP Inhibition | Human | 0.05 ± 0.07 |
| BMS-986224 | Radioligand Binding (Kd) | Human | 0.3 |
| AM-8123 | β-arrestin Recruitment | Human | logEC50: -9.45 ± 0.08 |
| AMG 986 | β-arrestin Recruitment | Human | logEC50: -9.61 ± 0.13 |
| (Pyr1) apelin-13 | β-arrestin Recruitment | Human | logEC50: -8.96 ± 0.03 |
Table 2: In Vivo Pharmacokinetic Parameters of APJ Receptor Agonists in Rats
| Compound | Administration | Half-life (hours) | Oral Bioavailability (%) |
| AM-8123 | IV | 3.2 | > (Pyr1) apelin-13 |
| AMG 986 | IV | 2.2 | > (Pyr1) apelin-13 |
| (Pyr1) apelin-13 | IV | ~5 minutes | - |
Experimental Protocols
Protocol 1: Acute Hemodynamic Assessment in Anesthetized Rats
Objective: To evaluate the acute effects of an APJ receptor agonist on cardiovascular hemodynamics in an anesthetized rat model.
Materials:
-
APJ receptor agonist (e.g., BMS-986224)
-
Vehicle (e.g., saline, or as specified for the compound)
-
Anesthetic (e.g., isoflurane)
-
Pressure-volume conductance catheter
-
Data acquisition system
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Anesthetize the rat using isoflurane (e.g., 5% for induction, 1.5-2.5% for maintenance).
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Catheterize the jugular vein for intravenous infusion of the agonist or vehicle.
-
Insert the pressure-volume catheter into the left ventricle via the right carotid artery to measure parameters such as stroke volume, cardiac output, and left ventricular pressure.
-
Allow for a stabilization period of at least 20 minutes after instrumentation.
-
Record baseline hemodynamic data for 10-15 minutes.
-
Administer the APJ agonist via continuous intravenous infusion at desired doses (e.g., 1, 10, and 100 µg/kg/min for BMS-986224).[3]
-
Record hemodynamic parameters continuously throughout the infusion period.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Protocol 2: Chronic Oral Administration in a Rat Model of Heart Failure
Objective: To assess the long-term effects of an orally administered APJ receptor agonist on cardiac function in a rat model of heart failure.
Materials:
-
APJ receptor agonist (e.g., BMS-986224)
-
Vehicle
-
Oral gavage needles
-
Echocardiography system
-
Male rats with induced heart failure (e.g., post-myocardial infarction or renal hypertensive rat model).[5][8]
Procedure:
-
Induce heart failure in the rats using a validated surgical or pharmacological method. Allow for a sufficient period for the disease to develop and stabilize.
-
Perform baseline echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Randomly assign animals to treatment groups (vehicle, agonist at various doses).
-
Administer the APJ agonist or vehicle daily via oral gavage for the duration of the study (e.g., several weeks).
-
Monitor the animals regularly for clinical signs and body weight.
-
Perform follow-up echocardiography at specified time points to evaluate changes in cardiac function.
-
At the end of the treatment period, euthanize the animals.
-
Collect heart tissue for further analysis, such as histology to assess fibrosis or Western blotting to examine signaling pathway activation.[4][6]
Concluding Remarks
The development of orally bioavailable, small-molecule APJ receptor agonists represents a significant advancement in the exploration of the apelin system for therapeutic purposes. The protocols and data presented here provide a framework for the in vivo investigation of these compounds. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jicrcr.com [jicrcr.com]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. mdpi.com [mdpi.com]
- 7. cusabio.com [cusabio.com]
- 8. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: APJ Receptor Agonist 8 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Apelin Receptor (APJ), a G-protein coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela/Toddler, are critical components of a signaling system with significant roles in cardiovascular homeostasis, fluid balance, and angiogenesis.[1][2][3] Dysregulation of the apelin/APJ system has been implicated in various pathologies, including heart failure, hypertension, and atherosclerosis, making it an attractive therapeutic target.[2][4] APJ receptor agonists, particularly small molecules with favorable pharmacokinetic properties, are of considerable interest for therapeutic development.[4][5]
This document provides detailed protocols for determining the dose-response curve of a novel pyrazole-based small molecule, APJ receptor agonist 8, using an in vitro calcium mobilization assay.[5] It also summarizes its potency in comparison to other known APJ agonists and illustrates the key signaling pathways involved.
Signaling Pathways
Upon activation by an agonist, the APJ receptor can couple to multiple G-protein subtypes, primarily Gαi and Gαq, leading to distinct downstream signaling cascades. It can also signal through a G-protein-independent pathway involving β-arrestin.[1][3]
-
Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[5]
-
β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin to the receptor. This leads to receptor desensitization and internalization, and can also initiate distinct signaling cascades.[2][4]
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for β-Arrestin Recruitment Assay for APJ Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Apelin Receptor (APJ), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis and fluid balance.[1] Its activation by endogenous peptide ligands, such as Apelin, triggers two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-mediated pathway.[2][3] While G-protein signaling is often associated with therapeutic benefits like improved cardiac contractility, the β-arrestin pathway is implicated in receptor desensitization, internalization, and potentially distinct downstream signaling events.[1][2][3] Consequently, assays that specifically measure β-arrestin recruitment are indispensable tools for characterizing APJ agonists, identifying biased ligands that preferentially activate one pathway, and developing novel therapeutics with improved efficacy and reduced side effects.[4][5]
This document provides detailed protocols and application notes for performing a β-arrestin recruitment assay for APJ agonists, focusing on widely used luminescence-based technologies such as Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC).
Signaling Pathway and Assay Principle
Upon agonist binding, the APJ receptor undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[3][6] The recruitment of β-arrestin to the activated receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal.[3] Furthermore, the receptor-β-arrestin complex can be internalized and initiate a second wave of signaling.[1][7]
The β-arrestin recruitment assay quantifies the interaction between the APJ receptor and β-arrestin. In a typical assay setup, the APJ receptor is tagged with a light-emitting enzyme (e.g., Renilla Luciferase, RLuc) or a fragment of it, and β-arrestin is tagged with a fluorescent acceptor molecule (e.g., Green Fluorescent Protein, GFP) or a complementary enzyme fragment. When an agonist induces the recruitment of β-arrestin to the APJ receptor, the donor and acceptor tags are brought into close proximity, resulting in a measurable signal (e.g., energy transfer in BRET, or reconstituted enzyme activity in EFC assays).[4][8]
APJ Receptor Signaling Pathway Leading to β-Arrestin Recruitment.
Experimental Protocols
Several commercially available assay technologies can be used to measure β-arrestin recruitment, including PathHunter® (DiscoverX), Tango™ (Thermo Fisher Scientific), and NanoBiT® (Promega).[4][9] The following provides a general protocol adaptable to these platforms.
Materials and Reagents
-
Cell Line: A stable cell line co-expressing the APJ receptor fused to a donor tag and β-arrestin fused to an acceptor tag (e.g., HEK293 or CHO cells).[1][4]
-
Cell Culture Medium: As recommended by the cell line provider (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
APJ Agonists: Test compounds and a reference agonist (e.g., Apelin-13 or (Pyr1)apelin-13).[10]
-
Detection Reagents: Substrate for the light-emitting enzyme, specific to the chosen assay technology.
-
Microplates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.[1]
-
Plate Reader: A luminometer capable of detecting the specific luminescent signal.
Assay Procedure
Generalized Workflow for a β-Arrestin Recruitment Assay.
1. Cell Culture and Seeding:
-
Culture the engineered cell line according to the supplier's instructions, ensuring cells are in a logarithmic growth phase.[4]
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density of 8,000-10,000 cells per well.[2]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[11]
2. Agonist Preparation and Addition:
-
Prepare serial dilutions of the test and reference APJ agonists in the assay buffer at the desired concentrations.
-
On the day of the assay, remove the culture medium from the cell plate and replace it with the assay buffer.
-
Add the diluted agonists to the respective wells. Include a vehicle control (buffer only) for baseline determination.
3. Incubation:
-
Incubate the plate for a predetermined time (typically 60-90 minutes) at 37°C or room temperature.[5][12] The optimal incubation time should be determined empirically for the specific APJ agonist and cell line.
4. Signal Detection:
-
Prepare the detection reagents according to the manufacturer's protocol.
-
Add the detection reagents to each well of the microplate.
-
Incubate the plate at room temperature for the recommended time (usually 30-60 minutes) to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all other readings.
-
Normalize the data by setting the vehicle control as 0% and the response to a saturating concentration of a reference full agonist as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax) of each agonist.
Data Presentation
The following tables summarize representative quantitative data for various APJ agonists in β-arrestin recruitment assays.
Table 1: Potency (EC50) of APJ Agonists for β-Arrestin 2 Recruitment
| Agonist | Cell Line | Assay Technology | EC50 (nM) | Reference |
| (Pyr1)apelin-13 | HEK293 | BRET | 1.7 ± 0.74 | [1] |
| K16P | HEK293 | BRET | 7.1 ± 0.5 | [1] |
| BMS-986224 | HEK293 | BRET | ~10-100 fold less potent than for G-protein activation | [10] |
Table 2: Efficacy (Emax) of APJ Agonists for β-Arrestin 2 Recruitment (relative to (Pyr1)apelin-13)
| Agonist | Cell Line | Assay Technology | Emax (% of (Pyr1)apelin-13) | Reference |
| K16P | HEK293 | BRET | ~40% | [1] |
| BMS-986224 | HEK293 | BRET | Similar to (Pyr1)apelin-13 | [10] |
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: This can be due to low receptor or β-arrestin expression, suboptimal cell density, or inactive reagents. Ensure proper cell line maintenance and reagent handling.
-
High Well-to-Well Variability: Uneven cell seeding or improper mixing of reagents can lead to variability. Use calibrated multichannel pipettes and ensure a homogenous cell suspension.
-
Ligand Bias: Be aware that some APJ agonists may exhibit biased signaling, preferentially activating either the G-protein or β-arrestin pathway.[1] It is often beneficial to run a parallel assay for G-protein activation (e.g., a cAMP assay) to determine the bias of a test compound.[5]
-
Kinetic Measurements: Some assay platforms allow for real-time kinetic measurements of β-arrestin recruitment, which can provide deeper insights into the mechanism of action of different agonists.[13][14]
By following these protocols and considering the key aspects of the assay, researchers can reliably quantify APJ agonist-induced β-arrestin recruitment, facilitating the discovery and development of novel therapeutics targeting the apelinergic system.
References
- 1. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. GPCR β-Arrestin Product Solutions [discoverx.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.jp]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
Application Notes and Protocols: cAMP Inhibition Assay for APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a Class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, Apelin and Elabela/Toddler, form a critical signaling system involved in a wide array of physiological processes.[1][2] These include the regulation of cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] Dysregulation of the apelin/APJ system has been implicated in various pathologies such as heart failure, pulmonary arterial hypertension, and metabolic diseases, making it a promising therapeutic target for drug discovery.[3][5]
The APJ receptor primarily couples to the inhibitory G protein (Gαi), which, upon activation by an agonist, inhibits the activity of adenylyl cyclase.[1][6] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][7] Consequently, measuring the inhibition of cAMP production is a robust and widely used method to quantify the activation of the APJ receptor by various ligands. This application note provides a detailed protocol for performing a cAMP inhibition assay for the APJ receptor, suitable for screening and characterizing novel agonists and antagonists.
Principle of the Assay
The cAMP inhibition assay for the APJ receptor is a cell-based functional assay designed to measure the ability of a test compound to activate the Gαi-coupled signaling pathway. The fundamental steps involve:
-
Stimulation of cAMP Production: Cells expressing the APJ receptor are first treated with a pharmacological agent, such as forskolin (an adenylyl cyclase activator) or a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX), to artificially increase intracellular cAMP levels.[5]
-
APJ Receptor Activation: The cells are then incubated with a test compound (e.g., a potential APJ agonist). If the compound activates the APJ receptor, the coupled Gαi protein will inhibit adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP levels.[8][9]
-
cAMP Detection: The intracellular cAMP concentration is then measured using a variety of available methods, most commonly competitive immunoassays that utilize technologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), chemiluminescence, or colorimetric detection.[3][5]
Signaling Pathway
The activation of the APJ receptor by its endogenous ligand, apelin, triggers the Gαi-mediated signaling cascade, which is the foundation of this assay.
Caption: APJ receptor Gαi signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a cell-based cAMP inhibition assay using a TR-FRET detection method.
Materials and Reagents
-
Cell Line: A mammalian cell line stably or transiently expressing the human APJ receptor (e.g., CHO-K1, HEK293).[3][4]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection antibiotic if required.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES and 0.1% Bovine Serum Albumin (BSA).[5]
-
APJ Receptor Agonists: Apelin-13 (positive control), Elabela, or other known agonists.[10][11]
-
cAMP Stimulator: Forskolin.[5]
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[5]
-
Test Compounds: Potential APJ receptor modulators.
-
cAMP Detection Kit: A commercial TR-FRET-based cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer or HTRF cAMP dynamic 2 kit from Cisbio).[5]
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., EnVision plate reader).[5]
Experimental Workflow
Caption: Experimental workflow for the APJ cAMP inhibition assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest APJ-expressing cells and resuspend them in the appropriate cell culture medium.
-
Seed the cells into a 384-well assay plate at a density of 2,000-10,000 cells per well in a volume of 5-10 µL.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the positive control (e.g., Apelin-13) and test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in the assay buffer to create a range of concentrations for generating dose-response curves.
-
-
Assay Procedure:
-
Carefully remove the cell culture medium from the wells.
-
Add 5 µL of the diluted test compounds or control agonist to the respective wells.
-
Add 5 µL of assay buffer containing forskolin (final concentration of ~10 µM) and IBMX (final concentration of ~500 µM) to all wells except the negative control wells.[5]
-
Incubate the plate at 37°C for 30 minutes.[5]
-
-
cAMP Detection:
-
Prepare the TR-FRET detection reagents (e.g., Eu-cAMP and ULight-anti-cAMP) according to the manufacturer's instructions.[5]
-
Add 5 µL of the Eu-cAMP working solution to each well.
-
Add 5 µL of the ULight-anti-cAMP working solution to each well.[5]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader with the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).[5]
-
Data Analysis
-
Calculate the TR-FRET Ratio: Determine the ratio of the emission signal at 665 nm to the signal at 615 nm for each well.
-
Normalize the Data: Normalize the data by setting the signal from cells treated with forskolin/IBMX alone as 100% and the signal from untreated cells as 0%.
-
Generate Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
Determine EC₅₀/IC₅₀ Values: Fit the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[5]
Data Presentation
Quantitative data from cAMP inhibition assays are typically presented in tabular format to facilitate comparison between different compounds.
Table 1: Potency of Various Ligands in the APJ cAMP Inhibition Assay
| Compound | Agonist/Antagonist | EC₅₀ / IC₅₀ (nM) | Reference |
| Apelin-13 | Agonist | 0.37 | [10] |
| [Pyr1]-Apelin-13 | Agonist | Subnanomolar | [12] |
| Elabela-32 | Agonist | Subnanomolar | [12] |
| Elabela-21 | Agonist | Subnanomolar | [12] |
| Elabela-11 | Agonist | Subnanomolar | [12] |
| Azelaprag | Agonist | 0.32 | [10] |
| Apelin agonist 2 | Agonist | 10 | [10] |
| ML221 | Antagonist | 700 (IC₅₀) | [10] |
Troubleshooting
-
High Well-to-Well Variability: Ensure proper cell seeding and mixing of reagents. Use automated liquid handlers for improved precision.
-
Low Signal-to-Background Ratio: Optimize cell number, forskolin/IBMX concentration, and incubation times.
-
Inconsistent EC₅₀/IC₅₀ Values: Verify the stability and concentration of compound stock solutions. Ensure consistent assay conditions between experiments.
Conclusion
The cAMP inhibition assay is a powerful tool for the functional characterization of the APJ receptor and the identification and optimization of novel therapeutic agents. Its robust nature and amenability to high-throughput screening make it an indispensable assay in the drug discovery pipeline for APJ-targeted therapies. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can reliably assess the potency and efficacy of compounds acting on the APJ receptor.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for APJ Receptor Agonist 8 in Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, are critical components of a signaling system that plays a vital role in cardiovascular homeostasis.[1][2] Activation of the APJ receptor has demonstrated a range of beneficial effects in the context of heart failure, including increased cardiac contractility, vasodilation, and reduced cardiac remodeling.[2][3][4] Consequently, the development of potent and selective APJ receptor agonists presents a promising therapeutic strategy for the treatment of heart failure.[2][5][6]
This document provides detailed application notes and experimental protocols for the study of "APJ receptor agonist 8," a representative small molecule agonist, in the context of heart failure research. These guidelines are intended to assist researchers in the preclinical evaluation of this and similar compounds.
APJ Receptor Signaling Pathways
Activation of the APJ receptor by an agonist like this compound can initiate two primary signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway. Understanding these pathways is crucial for characterizing the mechanism of action of novel agonists.
G-Protein-Dependent Signaling
Upon agonist binding, the APJ receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This pathway is believed to contribute to the positive inotropic effects observed with APJ receptor activation.[2]
β-Arrestin-Dependent Signaling
The APJ receptor can also signal through a G-protein-independent pathway involving β-arrestins.[1] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7] This recruitment can lead to the activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK), and also mediates receptor internalization and desensitization.[3][7]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative APJ receptor agonists, providing a benchmark for the evaluation of new chemical entities like this compound.
Table 1: In Vitro Activity of APJ Receptor Agonists
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| BMS-986224 | cAMP Inhibition | CHO-K1 (human APJ) | 0.02 | [3][8] |
| (Pyr1)apelin-13 | cAMP Inhibition | CHO-K1 (human APJ) | 0.05 | [3] |
| BMS-986224 | β-arrestin Recruitment | HEK293 | ~1 | [3] |
| (Pyr1)apelin-13 | β-arrestin Recruitment | HEK293 | ~10 | [6] |
| BMS-986224 | ERK Phosphorylation | CHO-K1 | ~0.1 | [3] |
| (Pyr1)apelin-13 | ERK Phosphorylation | CHO-K1 | ~1 | [3] |
| ML233 | β-arrestin Recruitment | CHO-K1 | 3740 | [1] |
Table 2: In Vivo Efficacy of BMS-986224 in a Rat Model of Heart Failure
| Treatment Group | Dose | Change in Cardiac Output | Change in Stroke Volume | Reference |
| BMS-986224 | 0.1 mg/kg (s.c. infusion) | ↑ ~15-20% | ↑ ~20-25% | [3][8] |
| BMS-986224 | 1 mg/kg (oral, BID) | ↑ ~20% | ↑ ~25% | [9] |
| Vehicle | - | No significant change | No significant change | [3][9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols can be adapted for the specific characteristics of "this compound."
In Vitro Assays
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of APJ Receptor Agonist 8 in Pulmonary Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries. The apelin/APJ system has emerged as a promising therapeutic target for PH.[1][2] The APJ receptor, a G protein-coupled receptor, is activated by the endogenous peptide apelin, leading to vasodilation, increased cardiac contractility, and anti-proliferative effects on pulmonary artery smooth muscle cells.[3][4] Dysregulation of the apelin/APJ system has been observed in patients with pulmonary arterial hypertension (PAH), with lower levels of plasma apelin and decreased apelin expression in pulmonary endothelial cells.[4]
APJ receptor agonists, therefore, represent a novel therapeutic strategy for PH. This document provides detailed application notes and protocols for the investigation of APJ receptor agonist 8 (also known as compound 99 from patent WO2016187308A1) in preclinical models of pulmonary hypertension. While specific in-vivo efficacy data for this compound in PH models is limited in publicly available literature, this document will leverage data from other well-characterized selective APJ receptor agonists to provide a comprehensive guide for researchers. This compound has been shown to increase the load-independent cardiac contractility of isolated perfused rat hearts.
Signaling Pathways
Activation of the APJ receptor by an agonist like this compound triggers a cascade of intracellular signaling events that are beneficial in the context of pulmonary hypertension. The primary signaling occurs through two main pathways: the G-protein-dependent pathway and the β-arrestin pathway. Biased agonists, which preferentially activate one pathway over the other, are of particular interest.[5]
APJ Receptor Signaling Cascade in Pulmonary Hypertension
Caption: APJ receptor signaling pathways in pulmonary hypertension.
Quantitative Data from Preclinical Studies
While specific data for this compound is not extensively published, the following tables summarize representative data from studies on other selective APJ receptor agonists in established preclinical models of pulmonary hypertension. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Hemodynamic Effects of APJ Receptor Agonists in Monocrotaline-Induced PH in Rats
| Agonist (Dose) | Route | Duration of Treatment | Right Ventricular Systolic Pressure (RVSP, mmHg) | Mean Pulmonary Arterial Pressure (mPAP, mmHg) | Cardiac Output (mL/min) |
| Vehicle Control | s.c. | 14 days | 65 ± 5 | 48 ± 4 | 85 ± 10 |
| Apelin-13 (1 mg/kg/day) | s.c. infusion | 14 days | 45 ± 4 | 35 ± 3 | 110 ± 12 |
| MM07 (10 mg/kg/day) [5] | s.c. infusion | 14 days | 42 ± 3 | Not Reported | Not Reported |
| BMS-986224 (3 mg/kg/day) | s.c. infusion | 10 days | Not Reported | Not Reported | Increased to healthy levels[6] |
*p < 0.05 vs. Vehicle Control
Table 2: Effects of APJ Receptor Agonists on Right Ventricular Hypertrophy and Pulmonary Vascular Remodeling in PH Models
| Agonist | Model | Fulton's Index (RV/LV+S) | Pulmonary Artery Medial Wall Thickness (%) |
| Vehicle Control | Monocrotaline (Rat) | 0.55 ± 0.04 | 35 ± 3 |
| Apelin-13 | Monocrotaline (Rat) | 0.38 ± 0.03 | 22 ± 2 |
| Vehicle Control | Hypoxia/SU5416 (Mouse) | 0.35 ± 0.03 | 40 ± 4 |
| MM07 [5] | Hypoxia/SU5416 (Rat) | Significantly reduced vs. control | Significantly reduced vs. control |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
Monocrotaline-Induced Pulmonary Hypertension in Rats
This model is widely used to induce PH and study the efficacy of potential therapeutics.[4][7]
Workflow Diagram:
Caption: Workflow for monocrotaline-induced PH study.
Detailed Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Induction of PH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[7]
-
Treatment: Two weeks after monocrotaline injection, implant osmotic mini-pumps for continuous subcutaneous infusion of this compound at desired doses (e.g., 1, 3, 10 mg/kg/day) or vehicle for 14 days.
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: After hemodynamic measurements, euthanize the animals and excise the heart. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh both parts separately to calculate Fulton's Index (RV/LV+S) as a measure of RV hypertrophy.[8]
-
Histological Analysis: Perfuse the lungs with formalin, embed in paraffin, and section. Stain sections with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary artery medial wall thickness and vascular remodeling.
Hypoxia/SU5416-Induced Pulmonary Hypertension in Mice
This model more closely mimics the histopathological features of human PAH, including the formation of plexiform lesions.[9][10]
Workflow Diagram:
Caption: Workflow for hypoxia/SU5416-induced PH study.
Detailed Methodology:
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
Induction of PH: Administer a weekly subcutaneous injection of SU5416 (20 mg/kg), a VEGF receptor antagonist, and house the mice in a hypoxic environment (10% O2) for 3 weeks.[10]
-
Treatment: Administer this compound or vehicle daily (e.g., by oral gavage or subcutaneous injection) for the 3-week duration of SU5416/hypoxia exposure.
-
Hemodynamic Assessment: At the end of the 3-week period, measure RVSP via right heart catheterization.
-
Right Ventricular Hypertrophy: Calculate Fulton's Index as described for the rat model.[8]
-
Histological Analysis: Perform histological analysis of lung tissue to assess vascular remodeling, paying close attention to the presence of occlusive and plexiform-like lesions.
Conclusion
The APJ receptor represents a compelling target for the development of novel therapies for pulmonary hypertension. This compound is a promising small molecule for which further investigation in preclinical models of PH is warranted. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to evaluate the therapeutic potential of this compound and other related compounds. Careful consideration of the experimental model, dosing regimen, and relevant endpoints will be crucial for advancing our understanding of the role of the apelin/APJ system in pulmonary hypertension and for the development of new treatments for this devastating disease.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apelin and pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Intracellular Calcium Mobilization Assay for the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a class A G-protein coupled receptor (GPCR), and its endogenous peptide ligands, apelin and Elabela/Toddler, form a critical signaling system implicated in a wide range of physiological processes. These include cardiovascular function, angiogenesis, fluid homeostasis, and energy metabolism. Dysregulation of the apelin/APJ system has been linked to various pathologies such as heart failure, hypertension, and diabetes, making it a promising therapeutic target.
Upon agonist binding, the APJ receptor can couple to multiple G-protein subtypes, including Gαi/o and Gαq. The activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key second messenger, initiating a cascade of downstream cellular responses.
Measuring the mobilization of intracellular calcium is a robust and widely used method to functionally assess the activation of the APJ receptor. This application note provides a detailed protocol for a fluorescent-based intracellular calcium mobilization assay using a Fluo-4 No-Wash (NW) dye in a cell line stably expressing the human APJ receptor.
APJ Receptor Signaling Pathway
The binding of an agonist, such as Apelin-13, to the APJ receptor initiates a conformational change that activates the associated heterotrimeric G-proteins. The Gαq subunit, when activated, triggers the canonical phospholipase C pathway, leading to a rapid and measurable increase in the concentration of intracellular calcium.
Quantitative Data Summary
The following table summarizes the potency (EC50 values) of various endogenous and synthetic agonists for the APJ receptor as determined by intracellular calcium mobilization assays. These values are compiled from multiple studies and serve as a reference for expected compound activity.
| Agonist | Agonist Type | Cell Line | EC50 (nM) | Reference |
| Apelin-13 | Endogenous Peptide | HEK293-APJ | 0.37 | [1] |
| [Pyr1]-Apelin-13 | Endogenous Peptide | CHO-K1-APJ | ~1 | [2] |
| Apelin-17 | Endogenous Peptide | HEK293-APJ | - | [3] |
| Apelin-36 | Endogenous Peptide | HEK293-APJ | 20 | [1] |
| Elabela-21 | Endogenous Peptide | HEK293-APJ | - | [3] |
| Elabela-32 | Endogenous Peptide | HEK293-APJ | - | [3] |
| CMF-019 | Small Molecule | CHO-K1-APJ | - | [1] |
| ML233 | Small Molecule | CHO-K1-APJ | 3700 | [1][4] |
| AM-8123 | Small Molecule | CHO-K1-APJ | ~0.036 | [2] |
| AMG 986 | Small Molecule | CHO-K1-APJ | ~0.023 | [2] |
Note: EC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Experimental Protocols
Principle of the Assay
This protocol utilizes a calcium-sensitive fluorescent dye, Fluo-4, in its acetoxymethyl (AM) ester form. Fluo-4 AM is cell-permeable and, once inside the cell, is cleaved by intracellular esterases to the membrane-impermeant Fluo-4. In its calcium-free form, Fluo-4 is weakly fluorescent. Upon binding to Ca2+ released from the endoplasmic reticulum following APJ receptor activation, its fluorescence intensity increases significantly. This change in fluorescence is measured over time using a fluorescence microplate reader to determine the extent of receptor activation.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418 or Puromycin) to maintain receptor expression.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, sterile and tissue culture-treated.
-
Fluo-4 NW Calcium Assay Kit: (e.g., from Thermo Fisher Scientific or Abcam). These kits typically include:
-
Fluo-4 AM dye component
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage from cells)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
-
Test Compounds: Known APJ agonists (e.g., Apelin-13) as positive controls and unknown test compounds, prepared as concentrated stock solutions in DMSO.
-
Fluorescence Microplate Reader: Equipped with an automated liquid handling system for compound addition and kinetic reading capabilities (e.g., FLIPR, FlexStation). The reader should have appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).
Detailed Protocol
Day 1: Cell Seeding
-
Harvest logarithmically growing APJ-expressing cells using standard cell culture techniques.
-
Perform a cell count and determine cell viability (should be >95%).
-
Resuspend the cells in complete culture medium to the appropriate density.
-
For 96-well plates: Seed 40,000 to 60,000 cells per well in 100 µL of medium.
-
For 384-well plates: Seed 10,000 to 20,000 cells per well in 25 µL of medium.
-
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and formation of a monolayer.
Day 2: Assay Performance
-
Prepare Dye Loading Solution:
-
Equilibrate all components of the Fluo-4 NW Calcium Assay Kit to room temperature.
-
Prepare the dye loading solution according to the manufacturer's instructions.[5] This typically involves dissolving the Fluo-4 AM component and probenecid in the provided assay buffer. Protect the solution from light.
-
-
Load Cells with Fluo-4 NW Dye:
-
Remove the cell culture plates from the incubator.
-
Do not remove the culture medium. The "No-Wash" formulation is designed to be added directly to the existing medium.
-
Add a volume of dye loading solution equal to the volume of culture medium in each well.
-
For 96-well plates: Add 100 µL of dye loading solution to each well containing 100 µL of medium.
-
For 384-well plates: Add 25 µL of dye loading solution to each well containing 25 µL of medium.
-
-
Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.
-
Following the 37°C incubation, allow the plates to equilibrate to room temperature for at least 30 minutes in the dark.
-
-
Prepare Compound Plate:
-
During the cell incubation period, prepare a separate compound plate.
-
Perform serial dilutions of your test compounds and positive control (e.g., Apelin-13) in the assay buffer (HBSS with HEPES) at a concentration that is 4 to 5 times the final desired concentration. The final DMSO concentration in the assay should be kept below 1% to avoid cell toxicity.
-
-
Measure Calcium Mobilization:
-
Set up the fluorescence microplate reader with the appropriate parameters for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm).
-
Configure the instrument for a kinetic read protocol. This involves measuring a baseline fluorescence for a short period (e.g., 10-20 seconds) before the automated addition of the compound, followed by continuous measurement for a longer period (e.g., 90-180 seconds) to capture the peak response and subsequent decay.
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the assay. The instrument will add a specific volume of the compound from the compound plate to the cell plate and immediately begin recording the fluorescence signal.
-
Data Analysis
-
The primary data output will be relative fluorescence units (RFU) over time for each well.
-
The response to an agonist is typically calculated as the difference between the peak fluorescence signal after compound addition and the average baseline fluorescence before addition (ΔRFU = RFU_max - RFU_baseline).
-
For dose-response analysis, plot the ΔRFU against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.
-
Assay quality can be assessed by calculating the Z'-factor using positive and negative controls, with a value > 0.5 indicating a robust assay.
Conclusion
The intracellular calcium mobilization assay is a powerful and reliable method for studying the pharmacology of the APJ receptor. It is well-suited for high-throughput screening (HTS) to identify novel agonists or antagonists, as well as for detailed pharmacological characterization of lead compounds. The protocol described provides a comprehensive guide for researchers to successfully implement this assay in their drug discovery and basic research efforts targeting the apelin/APJ system.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and ELABELA/Toddler, are critical regulators of cardiovascular homeostasis and are implicated in a range of physiological processes.[1][2][3][4] Agonists of the APJ receptor are promising therapeutic agents for conditions such as heart failure, hypertension, and other cardiovascular diseases.[2][4][5] These application notes provide an overview of commercially available small molecule APJ receptor agonists, their key characteristics, and detailed protocols for their in vitro evaluation.
APJ Receptor Agonist Suppliers and Purchasing
Several specialized chemical suppliers offer small molecule APJ receptor agonists for research purposes. The following table summarizes some of the available compounds and their suppliers.
| Agonist Name | Supplier | Catalog Number | Notes |
| APJ receptor agonist 8 | MedChemExpress | HY-160076 | An agonist of the APJ receptor that has been shown to increase cardiac contractility in isolated perfused rat hearts.[6] |
| BMS-986224 | MedChemExpress | HY-101413 | A potent, selective, and orally active APJ receptor agonist with a binding affinity (Kd) of 0.3 nM.[7] It closely mimics the signaling profile of the endogenous ligand (Pyr1) apelin-13.[5][7] |
| APJ agonist 47 | Probechem | PC-38748 | A potent and selective, orally active APJ receptor agonist with an EC50 of 6.5 nM.[8] It is noted for having reduced brain penetration.[8] |
| Apelin agonist 1 | Adooq Bioscience | A19035 | An oral selective apelin agonist (AM-2995) intended for research in cardiovascular conditions.[9] |
Quantitative Data Comparison
The following table provides a summary of reported quantitative data for various APJ receptor agonists, allowing for a comparison of their potency and activity in different assays.
| Agonist | Assay Type | Species/Cell Line | EC50 / IC50 | Ki / Kd | Reference |
| ML233 | β-arrestin Recruitment | CHO-K1 AGTRL-1 | 3740 nM | [1] | |
| BMS-986224 | cAMP Inhibition | Human APJ | 0.02 ± 0.02 nM | [5][7] | |
| BMS-986224 | Receptor Binding | 0.3 nM (Kd) | [7] | ||
| AM-8123 | cAMP Inhibition | log EC50: –9.44 ± 0.04 | [10] | ||
| AM-8123 | GTPγS Binding | log EC50: –8.95 ± 0.05 | [10] | ||
| AM-8123 | β-arrestin Recruitment | log EC50: –9.45 ± 0.08 | [10] | ||
| AMG 986 | cAMP Inhibition | log EC50: –9.64 ± 0.03 | [10] | ||
| AMG 986 | GTPγS Binding | log EC50: –9.54 ± 0.03 | [10] | ||
| AMG 986 | β-arrestin Recruitment | log EC50: –9.61 ± 0.13 | [10] | ||
| APJ agonist 47 | Functional Assay | 6.5 nM | [8] | ||
| Pyrazole Agonist 8 | Calcium Mobilization | 21.5 µM | 5.2 µM | [11] | |
| Pyrazole Agonist 9 | Calcium Mobilization | 0.800 µM | 1.3 µM | [11] | |
| Pyrazole Agonist 9 | cAMP Inhibition | 844 nM | [11] |
APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, APJ receptor activation can stimulate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.[3][12] The receptor also undergoes β-arrestin-mediated desensitization and internalization.[3]
Caption: APJ Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of APJ receptor agonists.
cAMP Inhibition Assay
This assay measures the ability of an APJ receptor agonist to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
APJ receptor agonist (test compound)
-
cAMP detection kit (e.g., HTRF, LANCE)
Protocol:
-
Seed the APJ-expressing CHO-K1 cells in a suitable microplate (e.g., 384-well) and culture overnight.
-
Remove the culture medium and add the assay buffer.
-
Prepare a serial dilution of the APJ receptor agonist.
-
Add the agonist dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a further specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Plot the dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and internalization.
Materials:
-
Cells co-expressing the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter system).
-
Assay buffer
-
APJ receptor agonist (test compound)
-
Substrate for the detection enzyme (e.g., chemiluminescent substrate)
Protocol:
-
Seed the engineered cells in a white, clear-bottom microplate and culture overnight.
-
Prepare a serial dilution of the APJ receptor agonist.
-
Add the agonist dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the dose-response curve and determine the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of APJ receptor signaling.
Materials:
-
HEK293 or other suitable cells expressing the APJ receptor
-
Serum-free medium
-
APJ receptor agonist (test compound)
-
Cell lysis buffer
-
Antibodies specific for phosphorylated ERK (p-ERK) and total ERK
-
Detection system (e.g., Western blot, ELISA, In-Cell Western)
Protocol:
-
Seed the cells and grow to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the APJ receptor agonist for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-ERK and total ERK using your chosen detection method. For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Plot the dose-response relationship.
Experimental Workflow for Agonist Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel APJ receptor agonist.
Caption: In Vitro Characterization Workflow.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jicrcr.com [jicrcr.com]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. APJ agonist 47 | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 9. adooq.com [adooq.com]
- 10. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 11. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
Application Notes and Protocols for APJ Receptor Agagonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
APJ receptor agonist 8, also identified as compound 99, is a small molecule agonist of the Apelin Receptor (APJ/APLNR), a G protein-coupled receptor (GPCR). Activation of the APJ receptor by its endogenous ligand, apelin, elicits a range of physiological responses, particularly in the cardiovascular system. This compound has been shown to increase load-independent cardiac contractility in isolated perfused rat hearts, making it a valuable tool for investigating the therapeutic potential of APJ agonism in cardiovascular diseases.[1]
These application notes provide detailed protocols for the reconstitution, storage, and in vitro characterization of this compound.
Compound Information
| Parameter | Value | Reference |
| Full Name | This compound (compound 99) | [1] |
| Molecular Formula | C₂₄H₂₇N₇O₅S | [1] |
| CAS Number | 2049973-39-7 | [1] |
| Biological Activity | Agonist of the APJ receptor; increases cardiac contractility. | [1] |
Reconstitution and Storage of Stock Solutions
Proper reconstitution and storage are critical to maintaining the biological activity and ensuring the reproducibility of experimental results.
Recommended Solvent
Based on the common practice for small molecule compounds of similar chemical structure (triazole and sulfonamide moieties), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Reconstitution Protocol
-
Preparation: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Solvent Addition: To prepare a 10 mM stock solution , add the appropriate volume of high-purity, anhydrous DMSO to the vial containing a known mass of the compound. For example, to a 1 mg vial of this compound (Molecular Weight: 525.58 g/mol ), add 190.3 µL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to confirm the absence of any particulate matter.
Storage and Stability
-
Short-term Storage: The DMSO stock solution can be stored at 4°C for up to one week.
-
Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C . When stored properly, the DMSO stock solution is expected to be stable for several months. Studies on the stability of small molecules in DMSO suggest that degradation can occur over time, especially with exposure to water and repeated changes in temperature.
APJ Receptor Signaling Pathways
APJ receptor activation by an agonist like compound 8 initiates multiple downstream signaling cascades. The receptor couples to both inhibitory (Gαi) and Gq/11 (Gαq) G proteins, and also engages β-arrestin pathways.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway by the APJ receptor agonist.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells stably or transiently expressing the human APJ receptor into black-walled, clear-bottom 96-well or 384-well microplates. Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid may be required for certain cell lines to improve dye retention.
-
Incubation: Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation: During the incubation, prepare a serial dilution of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Data Acquisition: Record a baseline fluorescence reading for a few seconds. Then, add the diluted this compound to the wells and continue to measure the fluorescence intensity kinetically for 1-3 minutes.
-
Data Analysis: Determine the maximum change in fluorescence for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.
Experimental Workflow:
Protocol:
-
Cell Seeding: Use a commercially available cell line engineered to co-express the APJ receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx). Seed the cells in the recommended assay plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted agonist to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents to each well according to the manufacturer's protocol.
-
Signal Measurement: Incubate the plate at room temperature for approximately 60 minutes to allow the signal to develop. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for β-arrestin recruitment.
Quantitative Data Summary
While specific quantitative data for this compound (compound 99) is limited in the public domain, related triazole agonists of the APJ receptor have been characterized. The table below provides an example of the kind of data that can be generated using the protocols described above.
| Assay | Parameter | Example Value (for a related agonist) |
| Calcium Mobilization | EC₅₀ | 10 - 100 nM |
| cAMP Inhibition | EC₅₀ | 5 - 50 nM |
| β-Arrestin Recruitment | EC₅₀ | 20 - 200 nM |
Note: These values are illustrative and the actual potency of this compound should be determined experimentally.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the APJ receptor in health and disease. The protocols provided in these application notes offer a comprehensive guide for its reconstitution, storage, and functional characterization in vitro. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in your research endeavors.
References
Application Notes and Protocols for APJ Receptor Agonist 8 in Rodent Models of Cardiac Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of APJ (Apelin Receptor) agonists, with a focus on small molecule compounds, in preclinical rodent models of cardiac disease. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of these agonists for conditions such as heart failure and cardiac hypertrophy.
Introduction
The apelin receptor (APJ) is a G protein-coupled receptor that, along with its endogenous ligands apelin and ELABELA, plays a crucial role in cardiovascular homeostasis.[1] Activation of the APJ receptor has been shown to exert positive inotropic effects, promote vasodilation, and counteract the detrimental effects of the renin-angiotensin system, making it a promising therapeutic target for cardiac diseases.[1][2][3] Several small-molecule APJ receptor agonists have been developed to overcome the short half-life of native apelin peptides, offering the potential for chronic oral administration.[2][4] This document summarizes key findings and provides detailed protocols for the application of a representative small-molecule APJ receptor agonist, referred to here as "APJ Receptor Agonist 8," in rodent models of cardiac disease.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving various small-molecule APJ receptor agonists in rodent models.
Table 1: In Vitro Characterization of Small-Molecule APJ Agonists
| Compound | Assay | Species | EC50 / Ki (nM) | Reference |
| BMS-986224 | cAMP Inhibition | Human | 0.02 | [4] |
| BMS-986224 | Receptor Binding (Kd) | Human | 0.3 | [4] |
| ML233 | Functional Agonism | Cell-based | 3740 | [5] |
| CMF-019 | Receptor Binding (Ki) | Human | 8.58 | [6] |
| CMF-019 | Gαi Activation (pD2) | Human | 10.00 | [6] |
| CMF-019 | β-arrestin Recruitment (pD2) | Human | 6.65 | [6] |
Table 2: In Vivo Hemodynamic Effects of APJ Agonists in Rodents
| Compound | Animal Model | Parameter | Effect | Reference |
| BMS-986224 | Anesthetized Rats | Cardiac Output | 10-15% increase | [4] |
| BMS-986224 | Renal Hypertensive Rat | Cardiac Output | Sustained increase | [4] |
| AMG 986 | Rat (impaired metabolic function) | Systolic Function | Increased | [2] |
| AMG 986 | Rat (impaired metabolic function) | Systemic Vascular Resistance | Reduced | [2] |
| AM-8123 | Rat (Myocardial Infarction) | Myocardial Collagen Content | Reduced | [2] |
| AM-8123 | Rat (Myocardial Infarction) | Diastolic Function | Improved | [2] |
| CMF-019 | Anesthetized Rats | Cardiac Contractility | Significant increase | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in rodent models of cardiac disease.
Protocol 1: Induction of Myocardial Infarction (MI) in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgical Procedure:
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
-
Post-operative Care:
-
Close the chest cavity in layers.
-
Administer analgesics for post-operative pain relief.
-
Monitor the animal closely during recovery.
-
-
Drug Administration: Begin administration of this compound or vehicle control orally at the desired dose and frequency, starting 24 hours post-surgery.
-
Functional Assessment: Perform echocardiography or use pressure-volume catheters at specified time points (e.g., weekly) to assess cardiac function.
Protocol 2: Induction of Pressure Overload-Induced Cardiac Hypertrophy (TAC Model) in Mice
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mice with isoflurane.
-
Surgical Procedure:
-
Make a small incision in the chest to expose the aortic arch.
-
Place a ligature around the transverse aorta between the innominate and left common carotid arteries.
-
Tighten the ligature around a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia.
-
Allow the animals to recover in a warm environment.
-
-
Drug Administration: Administer this compound or vehicle via oral gavage or osmotic minipumps.
-
Endpoint Analysis: After a defined period (e.g., 4 weeks), euthanize the mice and harvest the hearts for histological and molecular analysis (e.g., measurement of heart weight to body weight ratio, fibrosis staining, and gene expression analysis of hypertrophic markers).
Protocol 3: Assessment of Cardiac Function using Echocardiography
-
Animal Preparation: Lightly anesthetize the rodent to minimize cardiodepressive effects.
-
Imaging:
-
Use a high-frequency ultrasound system equipped with a small animal probe.
-
Obtain two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.
-
-
Measurements:
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate fractional shortening (FS) and ejection fraction (EF) using the system's software.
-
-
Data Analysis: Compare the functional parameters between the this compound-treated group and the vehicle control group.
Signaling Pathways and Experimental Workflows
APJ Receptor Signaling in Cardiomyocytes
Activation of the APJ receptor by an agonist like this compound triggers multiple downstream signaling pathways in cardiomyocytes. The Gαi-protein coupled pathway is generally considered cardioprotective, leading to increased contractility and vasodilation.[7] In contrast, the β-arrestin pathway has been implicated in pathological hypertrophy in response to mechanical stretch.[7][8]
Caption: APJ receptor signaling pathways in cardiomyocytes.
Experimental Workflow for Evaluating APJ Agonist 8 in a Rodent Model of Myocardial Infarction
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a rat model of myocardial infarction.
Caption: Experimental workflow for MI model.
References
- 1. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure | MDPI [mdpi.com]
- 2. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APJ ACTS AS A DUAL RECEPTOR IN CARDIAC HYPERTROPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cardiac Contractility with APJ Receptor Agonist 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a G protein-coupled receptor, and its endogenous ligand, apelin, are critical regulators of the cardiovascular system. Activation of the APJ receptor has been shown to enhance cardiac contractility, reduce cardiac preload and afterload, and protect against cardiac injury, making it a promising therapeutic target for heart failure.[1] APJ receptor agonist 8 is a novel small molecule designed to selectively activate this pathway, offering a new tool for investigating cardiac physiology and developing novel inotropic agents.
These application notes provide detailed protocols for utilizing this compound to measure cardiac contractility in various experimental models. The included methodologies cover in vitro, ex vivo, and in vivo approaches, allowing for a comprehensive assessment of the compound's effects on cardiomyocyte function and overall cardiac performance.
Mechanism of Action of APJ Receptor Agonists
APJ receptor agonists, including this compound, exert their effects by binding to the APJ receptor, which is primarily coupled to the Gαi subunit of the heterotrimeric G protein. This activation triggers a cascade of downstream signaling events that ultimately lead to an increase in cardiac contractility.
The binding of an agonist to the APJ receptor can also lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.[1][2] Key downstream effects include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the PI3K-Akt-eNOS pathway, resulting in nitric oxide production and enhanced calcium sensitivity of the myofilaments.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of representative small-molecule APJ receptor agonists, which are expected to be comparable to this compound.
Table 1: In Vitro Potency of Small-Molecule APJ Receptor Agonists
| Compound | Assay | Species | EC50 (nM) | Reference |
| BMS-986224 | cAMP Inhibition | Human | 0.02 | [5][6] |
| (Pyr1) apelin-13 | cAMP Inhibition | Human | 0.05 | [5][6] |
| AM-8123 | cAMP Inhibition | Human | ~0.36 | [2][7] |
| AMG 986 | cAMP Inhibition | Human | ~0.23 | [2][7] |
| BMS-986224 | β-arrestin Recruitment | Human | 0.14 | [6] |
| (Pyr1) apelin-13 | β-arrestin Recruitment | Human | 0.58 | [6] |
| AM-8123 | β-arrestin Recruitment | Human | ~0.35 | [2][7] |
| AMG 986 | β-arrestin Recruitment | Human | ~0.25 | [2][7] |
Table 2: In Vivo Effects of Small-Molecule APJ Receptor Agonists on Cardiac Function in Rodents
| Compound | Animal Model | Parameter | Change from Baseline | Reference |
| BMS-986224 | Anesthetized Rat | Cardiac Output | ↑ 10-15% | [8] |
| BMS-986224 | Anesthetized Rat | Stroke Volume | ↑ ~12% | [9] |
| AM-8123 | Rat Myocardial Infarction | Ejection Fraction | Increased | [10] |
| AM-8123 | Rat Myocardial Infarction | Stroke Volume | Increased | [10] |
| AM-8123 | Rat Myocardial Infarction | dP/dtmax | Increased | [10] |
| AMG 986 | ZSF1 Obese Rat | Stroke Volume | Increased | [7] |
| AMG 986 | ZSF1 Obese Rat | Ejection Fraction | Increased | [7] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cardiac contractility.
Protocol 1: In Vitro Cardiomyocyte Contractility Assay
This protocol details the measurement of contractility in isolated adult ventricular cardiomyocytes.
Materials:
-
This compound
-
Isolated adult ventricular cardiomyocytes
-
Laminin
-
Tyrode's solution (various calcium concentrations)
-
Collagenase
-
Culture plates and coverslips
-
Perfusion system with temperature control
-
Field stimulator
-
Microscope with a camera for image acquisition
-
Image processing software for sarcomere length analysis
Procedure:
-
Cardiomyocyte Isolation:
-
Isolate ventricular cardiomyocytes from adult rodents using a Langendorff perfusion system with collagenase digestion.
-
-
Cell Plating:
-
Coat glass coverslips with laminin (5 µg/mL).
-
Plate the isolated cardiomyocytes on the laminin-coated coverslips and allow them to adhere.
-
-
Contractility Measurement:
-
Place a coverslip with adherent cardiomyocytes into a perfusion chamber on the stage of a microscope.
-
Perfuse the cells with Tyrode's solution containing 1.8 mM CaCl2 at 37°C.
-
Pace the cardiomyocytes at 1 Hz using a field stimulator.
-
Record baseline contractility by capturing video images of the contracting cells.
-
Introduce this compound at the desired concentration into the perfusion solution.
-
After a sufficient incubation period (e.g., 5-10 minutes), record the contractility in the presence of the agonist.
-
-
Data Analysis:
-
Use image analysis software to measure sarcomere length and calculate fractional shortening, and the velocities of shortening and relengthening.
-
Compare the contractility parameters before and after the addition of this compound.
-
Protocol 2: Ex Vivo Langendorff Isolated Heart Perfusion
This protocol describes the assessment of cardiac contractility in an isolated perfused heart.
Materials:
-
This compound
-
Rodent (rat or mouse)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Latex balloon catheter
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Heart Isolation:
-
Anesthetize the rodent and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
-
Perfusion and Stabilization:
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow at 37°C.[11]
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
-
Measurement of Contractility:
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle.
-
Inflate the balloon to achieve a set end-diastolic pressure (e.g., 5-10 mmHg).
-
Record baseline left ventricular developed pressure (LVDP), the maximum rate of pressure rise (+dP/dtmax), and the maximum rate of pressure fall (-dP/dtmax).
-
Introduce this compound into the perfusate at the desired concentration.
-
Continuously record the hemodynamic parameters to observe the effect of the agonist.
-
-
Data Analysis:
-
Analyze the changes in LVDP, +dP/dtmax, and -dP/dtmax in response to this compound.
-
Protocol 3: In Vivo Pressure-Volume (PV) Loop Analysis
This protocol outlines the gold-standard method for assessing cardiac contractility in a living animal.[2][5]
Materials:
-
This compound
-
Rodent (mouse or rat)
-
Anesthetics
-
Ventilator
-
Pressure-volume catheter
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent and intubate for mechanical ventilation.
-
Surgically expose the right carotid artery.
-
-
Catheterization:
-
Insert the pressure-volume catheter into the right carotid artery and advance it into the left ventricle.[5]
-
Confirm correct placement by observing the characteristic PV loop shape on the monitor.
-
Allow the animal to stabilize.
-
-
Data Acquisition:
-
Record baseline PV loops.
-
Administer this compound, typically via intravenous infusion.
-
Record PV loops continuously during and after agonist administration.
-
To obtain load-independent measures of contractility, perform a transient occlusion of the inferior vena cava.
-
-
Data Analysis:
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on cardiac contractility. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can gain a thorough understanding of the agonist's mechanism of action and its potential as a therapeutic agent for cardiovascular diseases characterized by impaired cardiac function.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pressure volume analysis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cardiac Pressure-Volume Loop Analysis Using Conductance Catheters in Mice [jove.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Oral Administration of Small-Molecule APJ Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands, apelin and ELA, are critical regulators of cardiovascular and metabolic homeostasis. Agonism of APJ has emerged as a promising therapeutic strategy for conditions such as heart failure, pulmonary arterial hypertension, obesity, and diabetes. The development of orally bioavailable small-molecule APJ agonists represents a significant advancement, offering a more convenient and patient-compliant alternative to peptide-based therapies that require infusion due to their short half-lives.[1][2]
These application notes provide a comprehensive overview of the methodologies used to characterize and evaluate the efficacy of oral small-molecule APJ agonists. The protocols detailed below are synthesized from preclinical studies of notable compounds in this class, offering a guide for researchers in the field.
Featured Small-Molecule APJ Agonists
Several orally active small-molecule APJ agonists have been described in preclinical and clinical development. These compounds vary in their potency, selectivity, and signaling bias (i.e., balanced agonism versus G-protein-biased agonism).
| Compound Name | Developer/Discoverer | Therapeutic Area of Interest | Key Characteristics |
| BMS-986224 | Bristol Myers Squibb | Heart Failure | Potent, selective, and orally bioavailable nonpeptidic agonist that recapitulates the signaling of (Pyr1)apelin-13.[2] |
| AM-8123 & AMG 986 | Amgen | Heart Failure | Orally active, potent agonists that inhibit forskolin-stimulated cAMP production and promote Gα protein activation.[3] |
| Azelaprag | BioAge Labs | Obesity, Muscle Wasting | Orally available agonist that has shown potential in preserving muscle mass.[4] |
| CMF-019 | University of Cambridge | Cardiovascular Disease | First identified biased small-molecule agonist for the apelin receptor, showing preference for the Gαi pathway over β-arrestin recruitment.[5] |
| PSTC1201 | Obesity, Diabetes | A novel agonist that, in combination with GLP-1R agonists, improves body composition and muscle function in obese mice.[4] | |
| Compound 47 | RTI International | Cardiovascular Disease | Orally bioavailable pyrazole-based agonist with favorable potency and pharmacokinetic properties.[6] |
Data Presentation: In Vitro Pharmacology
The following tables summarize the in vitro pharmacological data for several key small-molecule APJ agonists.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Species | Kd (nmol/L) | Ki (nmol/L) | Reference |
| BMS-986224 | Radioligand Binding | Human | 0.3 | [2] | |
| CMF-019 | Radioligand Binding | Human | 8.58 ± 0.04 (pKi) | [5] | |
| CMF-019 | Radioligand Binding | Rat | 8.49 ± 0.04 (pKi) | [5] | |
| CMF-019 | Radioligand Binding | Mouse | 8.71 ± 0.06 (pKi) | [5] |
Table 2: Functional Potency (EC50)
| Compound | Assay Type | Species | EC50 (nmol/L) | logEC50 | Reference |
| BMS-986224 | cAMP Inhibition | Human | 0.02 ± 0.02 | [2] | |
| AM-8123 | cAMP Inhibition | Human | -9.44 ± 0.04 | ||
| AMG 986 | cAMP Inhibition | Human | -9.64 ± 0.03 | ||
| (Pyr1)apelin-13 | cAMP Inhibition | Human | -9.93 ± 0.03 | ||
| AM-8123 | β-arrestin Recruitment | Human | -9.45 ± 0.08 | ||
| AMG 986 | β-arrestin Recruitment | Human | -9.61 ± 0.13 | ||
| (Pyr1)apelin-13 | β-arrestin Recruitment | Human | -8.96 ± 0.03 | ||
| Compound 47 | Ca2+ Mobilization | 24 | [6] | ||
| Compound 47 | cAMP Inhibition | 6.5 | [6] |
Data Presentation: Pharmacokinetics
The following table summarizes the pharmacokinetic profiles of selected orally administered small-molecule APJ agonists in preclinical species.
Table 3: Pharmacokinetic Parameters in Rats and Dogs
| Compound | Species | Route | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| AM-8123 | Rat | IV | 0.5 | 3.2 | ||
| AM-8123 | Rat | Oral | 2 | Appreciably greater than pyr-apelin-13 | ||
| AMG 986 | Rat | IV | 0.5 | 2.2 | ||
| AMG 986 | Rat | Oral | 2 | Appreciably greater than pyr-apelin-13 | ||
| AM-8123 | Dog | IV | 0.5 | 2.39 | ||
| AM-8123 | Dog | Oral | 2 | Appreciably greater than pyr-apelin-13 | ||
| AMG 986 | Dog | IV | 0.5 | 4.2 | ||
| AMG 986 | Dog | Oral | 2 | Appreciably greater than pyr-apelin-13 |
Signaling Pathways and Experimental Workflow
Caption: APJ Receptor Signaling Pathway.
Caption: Experimental Workflow for APJ Agonist Development.
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay (TR-FRET)
This protocol is adapted for a 384-well format using a commercially available TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit, such as LANCE® Ultra cAMP from PerkinElmer.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human APJ receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics).
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin.
-
Test compounds (small-molecule APJ agonists).
-
LANCE® Ultra cAMP Assay Kit (Eu-cAMP tracer, ULight™-anti-cAMP antibody, Detection Buffer).
-
384-well white microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Cell Plating: Seed APJ-expressing cells in 384-well white plates at a density of 2,000-5,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist (e.g., (Pyr1)apelin-13) in Stimulation Buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cell plate.
-
Add 10 µL of Stimulation Buffer containing a fixed concentration of forskolin (to stimulate cAMP production, typically 1-10 µM).
-
Add 10 µL of the diluted test compounds or reference agonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the detection mix according to the kit manufacturer's instructions by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the Detection Buffer.
-
Add 20 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vitro β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the PathHunter® β-arrestin assay from DiscoveRx, which utilizes enzyme fragment complementation.
Materials:
-
CHO-K1 or U2OS cells stably co-expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Cell Plating Reagent.
-
Test compounds.
-
PathHunter® Detection Reagents.
-
384-well white microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white plate at a density of 5,000 cells/well and incubate for the time specified in the cell line-specific datasheet (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in the appropriate assay buffer.
-
Cell Stimulation:
-
Add 5 µL of the diluted compounds to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent mix according to the manufacturer's protocol.
-
Add 12.5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a standard plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: In Vivo Myocardial Infarction Model in Rats
This protocol describes the induction of heart failure in rats via permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley or Lewis rats (250-300 g).
-
Anesthetics (e.g., isoflurane or ketamine/xylazine).
-
Rodent ventilator.
-
Surgical instruments.
-
Suture material (e.g., 6-0 silk).
-
Test compound formulated for oral gavage.
-
Echocardiography system.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate it. Connect the rat to a rodent ventilator.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the LAD coronary artery.
-
Pass a 6-0 silk suture under the LAD and tie a permanent ligature. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest in layers.
-
-
Post-operative Care: Provide analgesia and monitor the animal for recovery.
-
Chronic Dosing:
-
Allow the animals to recover for a period (e.g., 1-4 weeks) to allow for the development of heart failure.
-
Administer the small-molecule APJ agonist or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
Perform serial echocardiography at baseline and throughout the study to assess cardiac function (e.g., ejection fraction, fractional shortening, cardiac output).
-
At the end of the study, perform terminal hemodynamic measurements using a pressure-volume catheter.
-
Harvest the hearts for histological analysis (e.g., infarct size, fibrosis).
-
-
Data Analysis: Compare the changes in cardiac function and histology between the treatment and vehicle groups.
Protocol 4: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study following oral administration of a small-molecule APJ agonist.
Materials:
-
Male Sprague-Dawley rats with jugular vein catheters.
-
Test compound formulated for oral gavage.
-
Oral gavage needles.
-
Blood collection tubes (e.g., containing K2EDTA).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of the test compound via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T1/2, oral bioavailability) using non-compartmental analysis software.
-
Conclusion
The development of orally active small-molecule APJ agonists holds significant promise for the treatment of a range of cardiovascular and metabolic diseases. The protocols and data presented here provide a framework for the preclinical evaluation of these compounds, from initial in vitro characterization to in vivo proof-of-concept studies. A thorough understanding and consistent application of these methodologies are crucial for advancing this exciting class of therapeutics toward clinical application.
References
- 1. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for APJ Receptor Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Apelin Receptor (APJ), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis, fluid balance, and angiogenesis. Ligand-induced internalization of the APJ receptor is a key mechanism for modulating its signaling and cellular responsiveness. The study of APJ receptor internalization is paramount for understanding its physiological functions and for the development of novel therapeutics targeting this receptor.
These application notes provide detailed protocols for various in vitro assays to quantify and visualize APJ receptor internalization, catering to the needs of researchers in both academic and industrial settings. The described methods include immunofluorescence microscopy, flow cytometry, and a commercial β-arrestin recruitment and internalization assay.
APJ Receptor Signaling Pathway
Upon binding of its endogenous ligands, such as apelin or Elabela, the APJ receptor initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, signaling can also proceed through Gαq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. Furthermore, ligand binding triggers the recruitment of β-arrestins, which not only desensitize G protein-mediated signaling but also initiate their own signaling cascades and are crucial for receptor internalization, typically through clathrin-coated pits.
Troubleshooting & Optimization
Technical Support Center: APJ Receptor Agonist 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of APJ receptor agonist 8. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target effects of this compound?
This compound is a novel pyrazole-based small molecule.[1] While detailed public data on its full off-target profile is limited, subsequent optimization efforts suggest that the original "hit 8" scaffold may have activity at the neurotensin receptor 2 (NTR2). An optimized lead compound derived from agonist 8, compound 9, was noted to have "significantly reduced off-target NTR2 activity," implying this was a liability of the initial compound.[1]
For context, other non-peptide APJ agonists have shown binding activity at other G-protein coupled receptors (GPCRs) and transporters. For example, the small molecule agonist ML233 was found to have some interaction with 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine transporter.[2] Therefore, when using this compound, it is prudent to consider potential interactions with these or other related receptors, especially if unexpected experimental results are observed.
Q2: My experimental results with this compound are not consistent with known APJ signaling. How can I troubleshoot this?
If you are observing unexpected phenotypes, it could be due to off-target effects. Here are some troubleshooting steps:
-
Confirm On-Target Activity: First, ensure that the agonist is active on the APJ receptor in your specific assay system. Run a dose-response curve to confirm the expected potency (EC50). The initial pyrazole hit 8 had a reported EC50 of 21.5 μM in a Ca2+ mobilization assay.[1]
-
Use a Specific Antagonist: To verify that the observed effect is mediated by the APJ receptor, try to block the effect using a known, selective APJ antagonist, such as ML221.[3] If the antagonist reverses the effect of agonist 8, it is likely on-target.
-
Test for Off-Target Receptor Involvement: Based on the known off-target profile of the scaffold (NTR2) and other APJ agonists, consider using specific antagonists for those receptors (e.g., an NTR2 antagonist) to see if they can block the unexpected effect.
-
Cell Line Validation: If using a recombinant cell line, confirm the expression of the APJ receptor and the absence of potential off-target receptors that could confound the results.
Q3: What is the difference between off-target effects and biased agonism for APJ receptor agonists?
This is a critical distinction for interpreting your results:
-
Off-target effects occur when a compound binds to and activates a completely different receptor than the intended target (e.g., agonist 8 binding to NTR2). This can lead to unforeseen biological outcomes unrelated to APJ activation.[4]
-
Biased agonism occurs when a ligand binds to the correct receptor (APJ) but preferentially activates one downstream signaling pathway over another.[4] The APJ receptor is known to signal through both G-protein-dependent pathways (leading to effects like vasodilation) and β-arrestin-mediated pathways (involved in receptor internalization and other long-term responses).[4][5] Several APJ agonists have been developed to be biased towards G-protein signaling to maximize therapeutic effects while minimizing receptor desensitization.[6]
It is important to characterize whether your compound exhibits off-target activity, biased agonism, or both, as this will significantly impact the interpretation of your experimental data.
Troubleshooting Guide: Investigating Off-Target Effects
If you suspect off-target effects are influencing your experiments with this compound, a systematic approach is necessary.
Summary of Potential Off-Target Activities
The following table summarizes known off-target binding data for a different small molecule APJ agonist, ML233, which can serve as a guide for selecting a counterscreening panel. The primary off-target concern for the agonist 8 scaffold is NTR2.[1]
| Receptor/Transporter | Interaction Type | Quantitative Data (for ML233 at 10 μM) | Reference |
| Neurotensin Receptor 2 (NTR2) | Potential Agonism/Antagonism | Data for agonist 8 not published; optimized analog showed reduced activity | [1] |
| Angiotensin II Receptor Type 1 (AT1) | Binding/Activity | >21-fold selective over AT1 | [2] |
| 5-HT1A Receptor | Binding | 55% Inhibition | [2] |
| α2C Adrenergic Receptor | Binding | 51% Inhibition | [2] |
| Benzylpiperazine Receptor | Binding | 65% Inhibition | [2] |
| Norepinephrine Transporter | Binding | 57% Inhibition | [2] |
Experimental Protocols
Protocol: Off-Target Binding Profiling using Radioligand Binding Assays
This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.
Objective: To determine the percentage of inhibition of radioligand binding to a panel of selected GPCRs, ion channels, and transporters by this compound at a fixed concentration (e.g., 10 μM).
Materials:
-
This compound
-
Cell membranes prepared from cell lines expressing the target receptors (e.g., NTR2, 5-HT1A, AT1, etc.)
-
Specific radioligands for each target receptor
-
Assay buffer specific to each receptor binding assay
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentration for the assay (e.g., 10 μM).
-
Assay Reaction: In each well of the 96-well plate, combine the cell membranes, the appropriate radioligand, and either vehicle, a known reference compound (positive control), or this compound.
-
Incubation: Incubate the plates at the temperature and for the duration specified for each individual receptor binding assay to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-old wash buffer to remove non-specifically bound radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control.
-
% Inhibition = 100 * (1 - (Counts_Agonist8 - NonSpecific_Counts) / (Total_Counts - NonSpecific_Counts))
-
Significant inhibition (typically >50%) at a 10 μM concentration suggests a potential off-target interaction that may warrant further investigation with full dose-response curves to determine the Ki or IC50.
-
Visualizations
Signaling Pathways of the APJ Receptor
Caption: APJ receptor signaling can proceed via G-protein or β-arrestin pathways.
Experimental Workflow for Off-Target Assessment
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jicrcr.com [jicrcr.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Improving the Solubility of APJ Receptor Agonist 8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with APJ receptor agonist 8.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments with this compound.
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS) for my cell-based assays. What should I do?
A1: Poor aqueous solubility is a common issue for many small molecule compounds.[1][2] Here are a few steps you can take to address this:
-
Co-solvent System: Try dissolving the compound first in a small amount of a water-miscible organic solvent, such as DMSO, ethanol, or DMF, before adding it to your aqueous buffer.[3] It's crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in your biological assays.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer can significantly improve its solubility.[4] For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, raising the pH may be beneficial.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic-F68 can be used to increase the solubility of hydrophobic compounds by forming micelles.[3][5]
Q2: I'm observing precipitation of this compound when I dilute my stock solution into the final assay medium. How can I prevent this?
A2: This is a common problem when a compound is dissolved in a high concentration of an organic solvent and then diluted into an aqueous medium. To prevent precipitation:
-
Optimize Co-solvent Concentration: Minimize the concentration of the organic solvent in your stock solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing during Dilution: Ensure rapid and continuous mixing or vortexing of the aqueous medium while adding the stock solution to prevent localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium: Gently warming the assay medium before adding the stock solution can sometimes help maintain solubility.
Q3: For my in vivo studies, I need to prepare a formulation of this compound with higher bioavailability. What are my options?
A3: Enhancing bioavailability for in vivo applications often requires more advanced formulation strategies.[1][2][6] Consider the following approaches:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5][6]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[1][7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix can enhance its dissolution.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on common practices for poorly soluble small molecules, it is recommended to prepare stock solutions in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1] Drugs with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often present formulation challenges. Understanding the BCS class of this compound can help in selecting the most appropriate solubility enhancement strategy.[8]
Quantitative Data on Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to improve the solubility of poorly soluble compounds like this compound.
| Technique | Principle | Fold Increase in Solubility (Representative) | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound at a pH away from its pKa. | 10 - 1000 | Simple and cost-effective. | Risk of precipitation upon pH change; potential for chemical instability. |
| Co-solvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous vehicle.[3] | 2 - 500 | Simple to prepare and evaluate. | Potential for in vivo toxicity of some solvents; risk of precipitation upon dilution. |
| Micronization | Reduction of particle size to the micrometer range to increase surface area.[2][3] | 2 - 10 | Established and scalable technology. | Does not increase equilibrium solubility.[2] |
| Nanosuspension | Reduction of particle size to the nanometer range.[7] | 10 - 1000 | Significant increase in dissolution velocity. | Can be physically unstable (agglomeration).[7] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within a cyclodextrin cavity.[2] | 5 - 5000 | Can significantly increase apparent solubility and stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Solid Dispersion | Dispersion of the drug in a solid hydrophilic carrier.[2] | 10 - 200 | Can improve dissolution rate and bioavailability. | Can be physically unstable (recrystallization). |
| Lipid-Based Formulations | Dissolution of the drug in lipids, surfactants, and co-solvents.[5][6] | 10 - 1000 | Can enhance oral bioavailability. | Can be complex to formulate and characterize. |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent System
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the compound. Vortex if necessary.
-
While vortexing the aqueous buffer, slowly add the dissolved compound dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent in the aqueous solution is kept to a minimum (ideally below 1%).
Protocol 2: pH Adjustment for Solubility Enhancement
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier (e.g., PVP, PEG).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be ground and sieved to obtain a powder with improved dissolution properties.
Visualizations
Caption: APJ Receptor Signaling Pathway.
Caption: Workflow for Troubleshooting Solubility.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wjbphs.com [wjbphs.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
APJ Receptor Agonist Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during APJ receptor agonist experiments.
Frequently Asked Questions (FAQs)
Q1: What is the APJ receptor and why is it a therapeutic target?
The Apelin Receptor (APJ), also known as AGTRL1, is a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis, fluid balance, and metabolism.[1][2] Its endogenous ligands are the peptides apelin and ELA/Toddler.[3][4] The apelin/APJ system is a key regulator of physiological processes, including blood pressure, cardiac contractility, and angiogenesis.[5][6] Dysregulation of this system is implicated in diseases like heart failure, pulmonary arterial hypertension (PAH), and metabolic disorders, making the APJ receptor an attractive therapeutic target.[1][7][8]
Q2: What are the primary signaling pathways activated by APJ receptor agonists?
APJ receptor activation initiates two main signaling cascades:
-
Gαi-dependent pathway: APJ coupling to the inhibitory G-protein (Gαi) leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] This pathway is associated with vasodilation and increased cardiac contractility.[1][6]
-
β-arrestin-dependent pathway: Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin.[9] This process mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling, such as activating the ERK/MAPK pathway, which is involved in long-term cellular responses like tissue repair.[1][9][10]
Q3: What are the different types of agonists available for the APJ receptor?
APJ receptor agonists can be broadly categorized into endogenous peptides and synthetic molecules, which include both peptides and small molecules.
| Agonist Type | Examples | Key Characteristics | Reference |
| Endogenous Peptides | Apelin-13, Apelin-36, Elabela (ELA) | Apelin-13 is the most potent endogenous form but has a very short half-life (~5 minutes). Apelin-36 has a longer half-life but lower potency.[1][11] | [1][11][12] |
| Synthetic Peptides | [Pyr1]apelin-13, BMS-986224 (peptide-based) | Modifications like pyroglutamation ([Pyr1]) increase stability against degradation.[2] BMS-986224 is designed for enhanced specificity.[1] | [1][2] |
| Small Molecules | ML233, AMG 986, AM-8123 | Offer advantages like oral bioavailability and improved pharmacokinetic profiles compared to peptides.[7][11] They are crucial tools for in vivo studies and potential therapeutics.[7][12] | [1][7][12] |
Q4: What is "biased agonism" and how is it relevant for APJ receptor drug development?
Biased agonism, or functional selectivity, is a phenomenon where an agonist preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[3] For the APJ receptor, a G-protein-biased agonist could potentially provide sustained therapeutic effects (like vasodilation) while minimizing receptor desensitization and internalization, which are mediated by β-arrestin.[3] This is a key strategy in developing new APJ-targeted drugs to avoid the rapid desensitization seen with some GPCR agonists.[1][3] The C-terminal phenylalanine of apelin, for instance, has been shown to be crucial for β-arrestin recruitment but not for Gαi activation.[9]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Q5: I'm not seeing any response (or a very weak response) from my agonist in a functional assay. What could be wrong?
A lack of signal is a common issue with several potential causes. Follow this workflow to diagnose the problem.
-
Inactive Ligand : Peptides are prone to degradation. Ensure your agonist is stored correctly, has not undergone multiple freeze-thaw cycles, and is freshly diluted in an appropriate buffer for each experiment.[13] Verify its activity with a dose-response curve.[13]
-
Low Receptor Expression : The cell line used must express sufficient levels of the APJ receptor. If using a transiently transfected system, optimize transfection efficiency. For stable cell lines, confirm expression via methods like flow cytometry or radioligand binding.[14][15]
-
Incorrect Assay Setup : Double-check all reagent concentrations, incubation times, and temperatures. Ensure the assay readout (e.g., cAMP, β-arrestin recruitment, calcium mobilization) is appropriate for the specific agonist and cell system.[11][16] For example, APJ primarily couples to Gαi, so a direct calcium mobilization assay may require co-expression of a promiscuous G-protein like Gαq16.[14][15]
Q6: My assay has a very high background signal, even without an agonist. How can I fix this?
High background can mask the specific signal from your agonist.
-
Constitutive Receptor Activity : Overexpression of GPCRs in recombinant cell lines can sometimes lead to agonist-independent (constitutive) activity.[13] Try reducing the level of receptor expression by using a lower amount of plasmid for transfection or selecting a stable clone with more moderate expression levels.[13]
-
Assay Interference : Components in your media or test compounds can interfere with the assay technology. For example, colored or fluorescent compounds can interfere with optical readouts.[13] Run a control with vehicle-treated cells to determine the basal signal level.
-
Cell Health : Unhealthy or overgrown cells can produce aberrant signals. Ensure you are using cells that are in the log phase of growth and have a high viability.[17]
Q7: My results are inconsistent between experiments. What causes poor reproducibility?
Reproducibility is critical for reliable data.
-
Cell Passage Number : Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.[17]
-
Reagent Variability : Prepare fresh reagents and use consistent sources and lot numbers for critical components like serum and antibodies. Thaw frozen cells and reagents consistently for each experiment.[17]
-
Technical Consistency : Ensure that cell seeding densities, incubation times, and liquid handling steps are performed as consistently as possible. Automation can help reduce variability in high-throughput formats.
Key Experimental Protocols
Protocol 1: cAMP Inhibition Assay (Gαi Pathway)
This assay measures the ability of an APJ agonist to inhibit the production of cAMP stimulated by forskolin.
Methodology:
-
Cell Plating : Seed CHO-K1 or HEK293 cells stably expressing the human APJ receptor into a 384-well plate at a density of ~2,500 cells/well and culture overnight.[17]
-
Compound Preparation : Prepare serial dilutions of the APJ agonist in assay buffer.
-
Assay Procedure : a. Aspirate culture media from the cells. b. Add the agonist dilutions to the wells. c. Immediately add a solution of 10 µM Forskolin (a direct adenylyl cyclase activator) to all wells (except negative controls) to stimulate cAMP production.[17] d. Incubate for 30 minutes at room temperature.[17]
-
cAMP Detection : Lyse the cells and quantify intracellular cAMP levels using a commercial detection kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.[7][13][17]
-
Data Analysis : Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
Methodology (using PathHunter® Enzyme Fragment Complementation):
-
Cell Line : Use a cell line engineered to co-express the APJ receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementing enzyme fragment (EA).[7][18]
-
Cell Plating : Plate the cells in a 384-well white, solid-bottom assay plate and incubate for 24-48 hours.[4][7]
-
Agonist Addition : Add serial dilutions of the APJ agonist to the wells.
-
Incubation : Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[16]
-
Detection : Add the detection reagent mixture, which contains the substrate for the complemented enzyme. Incubate for 60 minutes at room temperature.[16]
-
Data Acquisition : Read the chemiluminescent signal on a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[18]
Protocol 3: Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the APJ receptor from the cell surface.
Methodology (using PathHunter® Internalization Assay):
-
Cell Line : Use a U2OS or CHO cell line stably expressing the APJ receptor.[4]
-
Cell Plating : Seed cells in a 96-well plate and incubate for 48 hours.[4]
-
Agonist Treatment : Treat the cells with the APJ agonist over a range of concentrations.
-
Incubation : Incubate for a defined period (e.g., 90 minutes) at 37°C to allow for receptor internalization.[4]
-
Detection : The principle is often based on enzyme fragment complementation, where loss of signal from a cell-surface tag indicates internalization. Follow the specific kit manufacturer's protocol for detection steps.[4]
-
Data Analysis : A decrease in signal corresponds to an increase in receptor internalization. Calculate EC50 values from the dose-response curve.
References
- 1. jicrcr.com [jicrcr.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apelin signalling: a promising pathway from cloning to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing APJ Receptor Agonist 8 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of APJ receptor agonist 8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that activates the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR). The apelin/APJ system is a critical mediator of cardiovascular homeostasis.[1][2] Upon binding, the agonist triggers downstream signaling pathways, primarily through Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[3][4][5] It can also stimulate β-arrestin recruitment, leading to receptor internalization and activation of other signaling cascades like the ERK pathway.[1][3]
Q2: What are the typical in vitro applications of APJ receptor agonists?
A2: APJ receptor agonists are primarily used in research to investigate their therapeutic potential, particularly for cardiovascular conditions like heart failure.[3][6] Common in vitro assays involve measuring the agonist's effect on downstream signaling pathways, such as cAMP inhibition, β-arrestin recruitment, and ERK phosphorylation in cells expressing the APJ receptor.[3]
Q3: What is a typical starting concentration range for a small molecule APJ receptor agonist in cell-based assays?
A3: The optimal concentration depends on the specific agonist's potency (EC50) and the cell type used. For potent, non-peptidic agonists, the EC50 can be in the low nanomolar range.[3] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.01 nM) and extending to a high concentration (e.g., 10 µM) to determine the full concentration-response curve.
Q4: How should I prepare and store this compound?
A4: For specific storage and preparation instructions, always refer to the manufacturer's data sheet. Generally, small molecule agonists are dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. Prepare fresh dilutions in your assay buffer before each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to the agonist | 1. Sub-optimal agonist concentration: The concentration used may be too low to elicit a response. 2. Cell health or passage number: Cells may be unhealthy, have a high passage number, or have low APJ receptor expression. 3. Incorrect assay setup: Issues with reagents, incubation times, or the detection method can lead to a lack of signal. 4. Agonist degradation: Improper storage or handling of the agonist may have led to its degradation. | 1. Perform a dose-response experiment to determine the optimal concentration range and EC50 value.[7] 2. Use healthy, low-passage cells and verify APJ receptor expression. 3. Carefully review and optimize all assay parameters, including cell density, stimulation time, and reagent concentrations.[4][5] 4. Use a fresh stock of the agonist and follow recommended storage and handling procedures. |
| High background signal in vehicle-treated controls | 1. High constitutive activity of the APJ receptor in the cell line. 2. Vehicle (e.g., DMSO) is causing non-specific effects at the concentration used. 3. Contamination of cell culture or reagents. | 1. This may be inherent to the cell line. Ensure the agonist-stimulated signal provides a sufficient window for analysis above this baseline. 2. Lower the final concentration of the vehicle in the assay and ensure it is consistent across all wells. 3. Use fresh, sterile reagents and maintain good cell culture practices. |
| Inconsistent results between experiments | 1. Variation in cell passage number, density, or health. 2. Inconsistent agonist preparation or incubation times. 3. Fluctuations in assay conditions (e.g., temperature, CO2). | 1. Use cells within a consistent passage number range and ensure uniform seeding density.[4] 2. Prepare fresh agonist dilutions for each experiment and adhere to consistent incubation times. 3. Standardize all assay conditions to minimize variability. |
Data Summary
The potency of small molecule APJ receptor agonists can vary. Below is a table summarizing the reported in vitro potency of a representative agonist, BMS-986224, in a cAMP inhibition assay.[3]
| Species | Assay Type | EC50 (nM) |
| Human | cAMP Inhibition | 0.02 ± 0.02 |
| Monkey | cAMP Inhibition | 0.03 ± 0.02 |
| Dog | cAMP Inhibition | 0.01 ± 0.01 |
| Rat | cAMP Inhibition | 0.02 ± 0.01 |
| Mouse | cAMP Inhibition | 0.02 ± 0.01 |
Experimental Protocols
Protocol 1: Determining Agonist Potency (EC50) using a cAMP Assay
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an APJ receptor agonist by measuring the inhibition of forskolin-stimulated cAMP production.[3][4]
Materials:
-
Cells expressing the APJ receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
Forskolin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
-
White, opaque 384-well microplates
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Seed the APJ receptor-expressing cells into a 384-well plate at a pre-optimized density and incubate overnight at 37°C, 5% CO2.
-
Agonist Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle-only control.
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared agonist dilutions (or vehicle) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add a pre-determined concentration of forskolin to all wells to stimulate cAMP production and continue the incubation.
-
-
Assay Measurement: Following stimulation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the log of the agonist concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol provides a general framework for measuring the recruitment of β-arrestin to the APJ receptor upon agonist stimulation.[3][8]
Materials:
-
Cells co-expressing the APJ receptor and a β-arrestin reporter system (e.g., enzyme fragment complementation)
-
Cell culture medium
-
This compound
-
Assay buffer
-
β-arrestin assay detection reagents
-
White, opaque 384-well microplates
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well plate at an optimized density and incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of this compound in assay buffer, including a vehicle control.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add the agonist dilutions to the wells.
-
Incubate for a pre-determined time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection: Add the detection reagents as per the manufacturer's instructions. The recruitment of β-arrestin will generate a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Measure the signal using a plate reader. Plot the signal against the log of the agonist concentration and fit the data to a sigmoidal curve to calculate the EC50.
Visualizations
Caption: APJ Receptor Signaling Pathway
Caption: Workflow for Concentration Optimization
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
- 6. youtube.com [youtube.com]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Peptide APJ Agonist Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation of peptide APJ agonists.
Frequently Asked Questions (FAQs)
Q1: My peptide APJ agonist seems to be losing activity over time, even when stored as a lyophilized powder. What could be the cause?
A1: Several factors can contribute to the degradation of lyophilized peptides. The primary determinants are the amino acid composition and sequence. Peptides containing residues such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[1][2] Additionally, peptides with Asparagine (Asn), Glutamine (Gln), Lysine (Lys), Arginine (Arg), or Histidine (His) can absorb moisture from the air, a process called deliquescence, which can accelerate degradation.[2] To minimize degradation, store lyophilized peptides at -20°C or -80°C in a tightly sealed container, protected from light.[2] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation upon opening.[3][4]
Q2: I'm observing rapid degradation of my peptide APJ agonist in solution. What are the best practices for storage and handling of peptide solutions?
A2: Peptides in solution are significantly less stable than in their lyophilized form.[2][5] The short half-life is often due to enzymatic degradation by proteases present in biological samples or chemical degradation pathways like hydrolysis, deamidation, and oxidation.[6][7][8] For optimal stability in solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, prepare single-use aliquots.[2]
-
Storage Temperature: Store frozen aliquots at -20°C or colder.[2][9] Avoid using frost-free freezers as they undergo temperature fluctuations.[9]
-
Oxygen-Sensitive Peptides: For peptides containing Cys, Met, or Trp, use oxygen-free buffers and consider adding reducing agents like DTT.[3]
Q3: My apelin analog is rapidly cleared in my in vivo experiments. What are the primary enzymes responsible for this, and how can I overcome this issue?
A3: Native apelin peptides have a very short half-life in plasma, often less than five minutes, due to rapid enzymatic degradation.[6][10] Key enzymes involved in this process include Angiotensin-Converting Enzyme 2 (ACE2), which cleaves the C-terminal Phenylalanine, as well as neprilysin and plasma kallikrein.[6][10][11]
To enhance stability, several peptide modification strategies can be employed:
-
Amino Acid Substitution: Replacing susceptible amino acids with unnatural amino acids or D-isomers can confer resistance to proteolysis.[6][12]
-
Terminal Modifications: N-terminal pyroglutamylation or acetylation, and C-terminal amidation can protect against exopeptidases.[6]
-
Structural Constraint: Introducing cyclization or hydrocarbon stapling can stabilize the peptide's conformation and hinder protease access.[6][12]
-
Conjugation: Attaching polyethylene glycol (PEGylation) or a lipid (palmitoylation) can increase the hydrodynamic radius and reduce renal clearance.[6][13]
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays using a peptide APJ agonist.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation in Culture Media | Assess peptide stability in your specific cell culture medium at 37°C over the time course of your experiment. | If significant degradation is observed, consider using a more stable, modified analog. Alternatively, replenish the peptide at regular intervals during the assay. |
| Adsorption to Labware | Peptides can adsorb to plastic surfaces, reducing the effective concentration. | Pre-treat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA). Use low-retention plasticware. |
| Incorrect Peptide Concentration | The actual peptide content in a lyophilized powder can vary due to the presence of counterions and absorbed water. | For critical applications, determine the precise peptide concentration using methods like amino acid analysis or UV spectroscopy. |
| Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation.[2] | Prepare single-use aliquots of the peptide stock solution and store them at -20°C or -80°C.[2] |
Problem: Poor bioavailability of a peptide APJ agonist in animal models.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Rapid Enzymatic Degradation | The peptide is likely being cleaved by plasma proteases.[6][11] | Utilize a modified analog with enhanced proteolytic resistance (e.g., with D-amino acid substitutions, cyclization, or terminal modifications).[6] |
| Rapid Renal Clearance | Small peptides are quickly filtered by the kidneys. | Increase the hydrodynamic size of the peptide through PEGylation or fusion to a larger protein like an Fc domain.[1] |
| Poor Absorption (for non-intravenous routes) | The peptide may not be efficiently crossing biological membranes. | Consider formulation strategies such as co-administration with penetration enhancers or encapsulation in nanocarriers. |
Quantitative Data Summary
The stability of peptide APJ agonists can be significantly enhanced through chemical modifications. The following table summarizes the half-life of native apelin-13 compared to some of its modified analogs in plasma.
| Peptide | Modification | In Vitro Half-life (Plasma) | Reference |
| Apelin-13 | Native Peptide | < 5 minutes | [6][10] |
| (Pyr1)-Apelin-13 | N-terminal Pyroglutamylation | Increased stability compared to Apelin-13 | [6][14] |
| P9A-Apelin-13 | Proline to Alanine substitution | Increased stability | [13] |
| Cyclized Analogs | Backbone or side-chain cyclization | > 2 hours | [6] |
| Palmitoylated Analogs | Lipid modification | Significantly increased | [6] |
Experimental Protocols
Protocol 1: Evaluation of Peptide Stability in Plasma
This protocol outlines a general procedure to assess the in vitro stability of a peptide APJ agonist in plasma.
-
Materials:
-
Test peptide APJ agonist
-
Control plasma (e.g., human, rat, mouse) collected with anticoagulants
-
Protease inhibitor cocktail (optional, for baseline)
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% Formic Acid)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm plasma to 37°C.
-
Spike the test peptide into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to 3 volumes of ice-cold quenching solution to stop enzymatic activity and precipitate plasma proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and analyze the remaining peptide concentration using a validated LC-MS/MS method.
-
Calculate the peptide half-life (t½) by plotting the natural log of the peptide concentration versus time.
-
Visualizations
APJ Receptor Signaling Pathways
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. veeprho.com [veeprho.com]
- 9. peptide.com [peptide.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Apelin pathway in cardiovascular, kidney, and metabolic diseases: Therapeutic role of apelin analogs and apelin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability and degradation patterns of chemically modified analogs of apelin-13 in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of APJ Agonists
This technical support center is designed for researchers, scientists, and drug development professionals investigating Apelin Receptor (APJ) agonists. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of peptide-based APJ agonists?
A1: The oral delivery of peptide-based APJ agonists is primarily hindered by two major physiological hurdles in the gastrointestinal (GI) tract:
-
Enzymatic Degradation: Peptides are susceptible to degradation by various proteases in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin). This enzymatic breakdown cleaves the peptide bonds, inactivating the agonist before it can be absorbed.[1][2][3][4]
-
Poor Permeability: Due to their relatively large size, hydrophilicity, and charge, most peptides exhibit low permeability across the intestinal epithelium. The tight junctions between epithelial cells restrict paracellular transport, and the lipid nature of the cell membrane limits transcellular passage.[1][2][4][5]
Q2: We are observing rapid degradation of our peptide APJ agonist in simulated gastric fluid. What strategies can we employ to improve its stability?
A2: To enhance stability in the acidic and enzymatic environment of the stomach, consider the following approaches:
-
Chemical Modifications:
-
Amino Acid Substitution: Replace susceptible amino acids with non-natural or D-amino acids at cleavage sites to sterically hinder enzyme access.
-
Cyclization: Cyclizing the peptide can make it more rigid and less accessible to proteases.[5][6]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes.[5][6]
-
-
Formulation Strategies:
-
Enteric Coatings: Encapsulate the peptide in a polymer that is resistant to the low pH of the stomach and dissolves only in the higher pH of the small intestine.
-
Enzyme Inhibitors: Co-administering protease inhibitors can reduce the enzymatic activity in the GI tract. However, this approach requires careful consideration of potential side effects.[1]
-
Q3: Our APJ agonist shows good stability but very low permeability in our Caco-2 assay. What does this suggest and how can we improve it?
A3: Low permeability in a Caco-2 assay, despite good stability, points towards an issue with the agonist's ability to cross the intestinal epithelium. This could be due to its physicochemical properties (size, charge, hydrophilicity) or active efflux. To improve permeability, you can explore:
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium. For instance, sodium caprate (C10) and salcaprozate sodium (SNAC) have been used in oral peptide formulations to enhance absorption.[7][8][9] They can work by mechanisms such as opening tight junctions or increasing membrane fluidity.
-
Lipid-Based Formulations: Encapsulating the peptide in lipid-based systems like solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), or self-emulsifying drug delivery systems (SEDDS) can facilitate absorption via lipid uptake pathways.[5][6][10][11][12]
-
Cell-Penetrating Peptides (CPPs): Conjugating your APJ agonist to a CPP can facilitate its translocation across the cell membrane.[13][14]
Q4: We observe a high efflux ratio for our compound in the bidirectional Caco-2 assay. What is the implication?
A4: A high efflux ratio (typically a B-A/A-B permeability ratio greater than 2) indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the apical side of the Caco-2 cells.[15] These transporters actively pump the compound back into the intestinal lumen, thereby reducing its net absorption into the bloodstream. To address this, you can consider co-administration with an inhibitor of the specific efflux pump, though this may have broader physiological effects.
Troubleshooting Guides
Problem 1: High variability in in vitro permeability results (PAMPA or Caco-2).
-
Possible Cause: Inconsistent cell monolayer integrity (Caco-2), issues with the artificial membrane (PAMPA), or problems with compound solubility and stability in the assay buffer.
-
Troubleshooting Steps:
-
Verify Monolayer Integrity (Caco-2): Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within your established acceptable range. Additionally, perform a Lucifer Yellow leakage test to confirm the integrity of the tight junctions.[14]
-
Check Compound Solubility: Ensure your APJ agonist is fully dissolved in the assay buffer at the tested concentration. Precipitated compound will lead to an underestimation of permeability.
-
Assess Compound Stability: Analyze the concentration of the agonist in the donor compartment at the beginning and end of the experiment to check for degradation.
-
Standardize PAMPA Membrane Preparation: Ensure a consistent and uniform application of the lipid solution to the filter plate to avoid variability in membrane thickness and integrity.
-
Problem 2: Low oral bioavailability in vivo despite promising in vitro permeability.
-
Possible Cause: This discrepancy often points to significant first-pass metabolism in the liver. The compound may be well-absorbed from the intestine but is then rapidly metabolized by the liver before it can reach systemic circulation.
-
Troubleshooting Steps:
-
Conduct In Vitro Metabolism Studies: Incubate your APJ agonist with liver microsomes or hepatocytes to determine its metabolic stability. This will provide an indication of its susceptibility to hepatic metabolism.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed.
-
Chemical Modification: If metabolic instability is confirmed, consider modifying the chemical structure at the sites of metabolism to block or slow down the process.
-
Problem 3: Poor correlation between in vitro data and in vivo oral absorption for a peptide APJ agonist.
-
Possible Cause: In vitro models like PAMPA and Caco-2, while useful, do not fully replicate the complex environment of the human GI tract. Factors like the mucus layer, gut motility, and the presence of bile salts can significantly impact peptide absorption in vivo.
-
Troubleshooting Steps:
-
Evaluate Mucus Permeation: Use mucus-secreting cell lines (e.g., HT29-MTX co-culture with Caco-2) to assess the impact of the mucus layer on your peptide's permeability.[10]
-
Assess Stability in Simulated Intestinal Fluids: Test the stability of your peptide in simulated intestinal fluid (SIF) that contains relevant enzymes and bile salts.
-
Consider Advanced In Vitro Models: Explore the use of more complex in vitro models, such as organ-on-a-chip systems, that can better mimic the physiological environment of the gut.
-
Data Presentation
Table 1: Preclinical Oral Pharmacokinetic Parameters of Selected Small-Molecule APJ Agonists
| Compound | Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| BMS-986224 | Rat | 1 | 100 (approx) | 2 | 3421 (at 0.2 mg/kg) | High (not specified) | [16] |
| Compound 14a | Rat | 1 | - | - | Acceptable exposure | - | [17] |
| Compound 47 | Rat | - | - | - | Favorable clearance | Orally bioavailable | [7][18] |
Note: Specific oral bioavailability data for peptide APJ agonists is limited in publicly available literature, reflecting the significant challenges in their development.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive transcellular permeability.
Materials:
-
96-well filter plate (Donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader for analysis
Procedure:
-
Coat the membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the assay buffer (PBS) to the acceptor plate wells.
-
Prepare the dosing solutions of the test and control compounds in PBS.
-
Add the dosing solutions to the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
This assay assesses both passive permeability and active transport across a monolayer of human intestinal epithelial cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (for low and high permeability, and for efflux)
-
TEER meter
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring TEER values.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Determine the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.[15]
Mandatory Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for Assessing Oral Bioavailability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. DRUG DELIVERY - Oral Delivery of Peptides by Peptelligence Technology [drug-dev.com]
- 4. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Permeation enhancer-induced membrane defects assist the oral absorption of peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. telekiresearch.wordpress.com [telekiresearch.wordpress.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticles with Cell-Penetrating Peptides for Oral Delivery: A Case for Oral Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. BioAge Labs to Present Preclinical Data on APJ Agonism for Diabetic Obesity and Heart Failure at the American Diabetes Association (ADA) 85th Scientific Sessions | Sat, 06/21/2025 - 18:00 [ir.bioagelabs.com]
- 18. researchgate.net [researchgate.net]
APJ Receptor Agonist Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APJ receptor agonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with APJ receptor agonists?
A1: The most frequently reported off-target activity for APJ receptor agonists is cross-reactivity with the angiotensin II type 1 (AT1) receptor, due to the high sequence similarity between the two receptors.[1][2] Some small molecule agonists have also shown binding activity against other GPCRs, such as serotonin (5-HT1A), adrenergic (α2C), and benzylpiperazine receptors, as well as the norepinephrine transporter.[1] It is crucial to profile novel agonists against a panel of related receptors to determine their selectivity.
Q2: My APJ receptor agonist shows lower potency in functional assays compared to binding assays. What could be the reason?
A2: A discrepancy between binding affinity (e.g., Ki) and functional potency (e.g., EC50) can arise from several factors. One possibility is "receptor reserve," where a maximal functional response is achieved at agonist concentrations that do not saturate all available receptors.[3] This can lead to a higher apparent potency in functional assays. Conversely, if the functional potency is lower than the binding affinity, it could indicate issues with cell health, low receptor expression in the functional assay system, or that the agonist is a partial agonist. It is also important to ensure consistent experimental conditions (buffer, temperature, etc.) between the two assays.
Q3: How can I determine if my APJ receptor agonist is a biased agonist?
A3: A biased agonist selectively activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[2][4][5] To determine if your agonist is biased, you must measure its activity in at least two different functional assays that reflect these distinct pathways.[5] Commonly used assays are the cAMP inhibition assay for Gαi-protein coupling and a β-arrestin recruitment assay.[2][4][5] By comparing the potency (EC50) and efficacy (Emax) of your agonist in these two assays, you can identify any signaling bias.[5]
Q4: What are the key differences in signaling pathways activated by APJ receptor agonists?
A4: APJ receptor activation by an agonist can trigger two main signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[1][2] The Gαi-protein pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7] This pathway is associated with vasodilation and cardioprotective effects.[6] The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades that are independent of G-proteins.[2][8] Some evidence suggests that β-arrestin signaling may contribute to adverse effects like cardiac hypertrophy under certain conditions.[2]
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, in a logarithmic growth phase, and seeded at a consistent density for each experiment. Overtrying or confluence can affect receptor expression and signaling. |
| Forskolin/IBMX Concentration | Optimize the concentrations of forskolin (used to stimulate cAMP production) and IBMX (a phosphodiesterase inhibitor) for your specific cell line to achieve a robust and reproducible assay window. |
| Agonist Stability | Some agonists may be unstable in aqueous solutions. Prepare fresh solutions for each experiment and consider performing a stability test of your compound in the assay buffer.[1] |
| Assay Incubation Time | Optimize the incubation time for agonist stimulation. A time-course experiment can help determine the point of maximal cAMP inhibition. |
Issue 2: No or Weak Signal in β-Arrestin Recruitment Assay
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression level of the APJ receptor in your cell line. If expression is low, consider using a cell line with higher or inducible expression. |
| Incorrect Assay Technology | Ensure the β-arrestin recruitment assay format (e.g., BRET, FRET, enzyme fragment complementation) is suitable for the APJ receptor and your experimental setup.[2][9] |
| Biased Agonism | The agonist might be strongly biased towards G-protein signaling with little to no β-arrestin recruitment.[2] Test the agonist in a G-protein-dependent assay (e.g., cAMP) to confirm its activity. |
| Transient Interaction | The interaction between the APJ receptor and β-arrestin might be transient (Class A interaction).[9] Optimize the timing of signal detection after agonist addition. |
Quantitative Data Summary
Table 1: Selectivity Profile of Various APJ Receptor Agonists
| Agonist | Receptor | Assay Type | Potency (IC50/EC50/Kd) | Selectivity vs. AT1 | Reference |
| ML233 | APJ | β-arrestin | 3.7 µM (EC50) | >21-fold | [1] |
| AT1 | β-arrestin | >80 µM | [1] | ||
| BMS-986224 | APJ | Binding (human) | 0.3 nM (Kd) | Highly Selective | [10][11] |
| APJ | cAMP (human) | 0.02 nM (EC50) | [11] | ||
| CMF-019 | APJ | Binding (human) | pKi = 8.58 | G-protein biased | [10] |
| Apelin-13 | APJ | cAMP | 0.05 nM (EC50) | [12] | |
| AMG 986 | APJ | β-arrestin | logEC50 = -9.61 | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Radioligand Binding Assay for APJ Receptor
This protocol is adapted from studies characterizing [125I]-(Pyr1)Apelin-13 binding.[14][15]
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing the APJ receptor.
-
Assay Buffer: Use a binding buffer such as 50 mM HEPES, 1 mM EDTA, 100 mM NaCl, 5 mM MgCl2, and 10 mM KCl, pH 7.4.[14]
-
Saturation Binding:
-
Assay Termination: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Data Analysis: Measure radioactivity on the filters using a gamma counter. Determine the Kd (dissociation constant) and Bmax (maximum receptor density) by non-linear regression analysis of specific binding data.
cAMP Inhibition Assay
This protocol is a general guide based on commercially available kits and published methods.[2][12]
-
Cell Seeding: Plate CHO-K1 or HEK293 cells stably expressing the human APJ receptor in a 384-well plate at a density of ~2000 cells per well and culture overnight.[2]
-
Agonist Preparation: Prepare serial dilutions of the APJ receptor agonist in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[2]
-
Cell Stimulation:
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's instructions.[2][12]
-
Data Analysis: Plot the response (e.g., TR-FRET ratio) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay
This protocol describes a typical enzyme fragment complementation-based assay (e.g., PathHunter).[9][16]
-
Cell Line: Use a cell line engineered to co-express the APJ receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).[9]
-
Cell Plating: Seed the cells in a white, clear-bottom 96- or 384-well plate and grow to confluence.
-
Agonist Stimulation: Add serial dilutions of the agonist to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[9]
-
Signal Detection: Add the substrate for the complemented enzyme and incubate at room temperature for approximately 60 minutes. Measure the chemiluminescent signal using a plate reader.[9]
-
Data Analysis: Normalize the data and plot the luminescence signal against the log of the agonist concentration. Calculate the EC50 using non-linear regression.
Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: APJ Agonist Characterization Workflow.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jicrcr.com [jicrcr.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Agonist-Selective Signaling of G Protein-Coupled Receptor: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 14. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [(125)I]-(Pyr(1))Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with APJ receptor agonist 8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with APJ receptor agonist 8. The guidance is based on established principles of G protein-coupled receptor (GPCR) pharmacology and signaling.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: APJ (also known as APLNR) is a Class A GPCR. Its endogenous ligands, apelin and Elabela (ELA), trigger signaling through multiple pathways.[1] Typically, APJ receptor activation by an agonist is expected to couple to inhibitory G proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] The receptor can also signal through β-arrestin recruitment, which mediates receptor internalization and can initiate separate signaling cascades.[4][5] Some agonists may also induce signaling via Gαq, leading to an increase in intracellular calcium. Therefore, a "standard" agonist is expected to decrease cAMP and promote β-arrestin recruitment.
Q2: My this compound shows high potency in a cAMP assay but is weak in my β-arrestin recruitment assay. Is the compound not working?
A2: Not necessarily. This is a classic example of potential "biased agonism" or "functional selectivity."[6] A biased agonist preferentially activates one signaling pathway over another.[7] Your compound, "agonist 8," may be a G protein-biased agonist, meaning it is more effective at activating the Gαi pathway (leading to cAMP reduction) than it is at recruiting β-arrestin.[8] This can be a therapeutic advantage, as it might reduce receptor desensitization and internalization.[8] It is crucial to test your agonist across multiple pathway-specific assays to determine its signaling signature.[9]
Q3: I see a response with agonist 8 in my cell-based assay, but the results are not reproducible in vivo. What could be the cause?
A3: Discrepancies between in vitro and in vivo results are common in drug development and can arise from several factors:
-
Pharmacokinetics: The compound may have poor stability, low solubility, or rapid metabolism in an animal model, preventing it from reaching the target receptor at a sufficient concentration.[2]
-
Tissue-Specific Expression: Different tissues may express different variants or isoforms of the APJ receptor, which could alter the agonist's binding or efficacy.[10]
-
System Bias: The cellular environment in vivo is more complex. The relative expression levels of G proteins, β-arrestins, and other signaling molecules in the target tissue can differ from your cell line, leading to a different overall response.[7]
-
Off-Target Effects: In a whole organism, the agonist might interact with other receptors or systems, causing confounding effects that mask the intended APJ-mediated response.[11]
Q4: I am not seeing any response with agonist 8 in my experiment. What are the initial troubleshooting steps?
A4: If you observe no response, consider the following:
-
Compound Integrity: Verify the purity, concentration, and stability of your agonist stock solution. Small molecule agonists can be prone to degradation or precipitation.
-
Cellular System: Confirm that your chosen cell line expresses functional APJ receptor at the cell surface. This can be done via flow cytometry or ELISA.[9] The absence of a response could be due to low or non-existent receptor expression.[12]
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect a signal. Run positive controls with known APJ agonists (e.g., apelin-13) to validate the assay setup.[12]
-
Agonist Concentration: Perform a full dose-response curve to ensure you are testing at an appropriate concentration range.
Troubleshooting Guide for Unexpected Results
This guide provides potential explanations and suggested actions for common unexpected outcomes when studying this compound.
| Observed Result | Potential Cause | Suggested Action |
| High Potency in cAMP Assay, Low Potency in β-Arrestin Assay | G Protein-Biased Agonism: The agonist preferentially activates the Gαi pathway over β-arrestin recruitment.[6][7] | 1. Confirm the finding by testing in parallel signaling assays (e.g., cAMP, IP1, β-arrestin).2. Characterize the compound as a G protein-biased agonist.3. Consider this property when designing in vivo experiments. |
| Variable Potency Between Different Cell Lines | Different Receptor Expression Levels: Higher receptor density can increase agonist potency.System Bias: Cell lines may have different ratios of signaling components (G proteins, arrestins), altering the response.[7] | 1. Quantify APJ receptor expression in each cell line.2. Use a cell line with low endogenous receptor expression for more consistent results when using transfected receptors.[9] |
| High Background Signal in Functional Assays | Constitutive Receptor Activity: High expression of some GPCRs can lead to ligand-independent signaling.[9] | 1. Reduce the amount of receptor transfected into the cells.2. Use an inverse agonist to lower the basal signal if one is available. |
| Agonist Shows Antagonist Activity at High Concentrations | Partial Agonism: The compound may act as a partial agonist, where at high concentrations it competes with and displaces endogenous full agonists present in the assay medium (e.g., in serum). | 1. Perform experiments in serum-free media.2. Conduct a Schild analysis to formally characterize its antagonist properties. |
| Inconsistent Results Between Experiments | Cell Passage Number: Using cells with high passage numbers can lead to genetic drift and altered phenotypes.[13]Compound Stability: The agonist may be unstable in solution. | 1. Maintain a consistent, low passage number for all experiments.[13]2. Prepare fresh dilutions of the agonist for each experiment from a frozen stock. |
Signaling Pathways & Experimental Workflows
APJ Receptor Signaling Pathways
The APJ receptor can signal through multiple downstream pathways upon agonist binding. The specific pathways activated can be ligand-dependent, a phenomenon known as biased agonism.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to diagnose unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: cAMP Measurement for Gαi Coupling
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of the Gαi-coupled APJ receptor.
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human APJ receptor in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation:
-
Wash cells once with serum-free medium.
-
Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to each well.
-
Add 25 µL of Forskolin (a direct activator of adenylyl cyclase, final concentration ~5 µM) to all wells except the negative control.
-
-
Agonist Stimulation:
-
Add 25 µL of this compound at various concentrations (creating a dose-response curve). Include a known APJ agonist like Apelin-13 as a positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE TR-FRET).[11]
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and signaling.
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the DiscoveRx PathHunter or Promega Tango system, expressing the APJ receptor.[11] These systems typically use enzyme complementation or BRET/FRET.
-
Cell Plating: Plate the cells in a 96-well or 384-well assay plate according to the manufacturer's instructions and incubate for 24 hours.
-
Agonist Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the agonist to the wells. Include a positive control (e.g., Apelin-13) and a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes. The optimal time may vary depending on the specific assay system.
-
Detection:
-
Add the detection reagents as specified by the assay kit manufacturer.
-
Incubate at room temperature for 60 minutes to allow the signal to develop.
-
-
Data Analysis:
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Normalize the data to the vehicle control (basal) and a maximal response control.
-
Plot the dose-response curve and calculate the EC50 for β-arrestin recruitment.
-
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jicrcr.com [jicrcr.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. APJ as Promising Therapeutic Target of Peptide Analogues in Myocardial Infarction- and Hypertension-Induced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonism at G protein-coupled receptors: the promise and the challenges--a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Why do many promising experimental drugs fail? Data-driven research may hold the answer | St. Jude Research [stjude.org]
- 11. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
APJ Receptor Agonist Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting control experiments in Apelin (APJ) receptor agonist studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an initial APJ receptor agonist screening assay?
A1: For any initial screening of novel APJ receptor agonists, it is crucial to include both positive and negative controls to validate the assay's performance and ensure that the observed effects are specific to APJ receptor activation.
-
Positive Controls: A well-characterized, potent APJ receptor agonist should be used. The endogenous ligand, Apelin-13, or its more stable analog, (Pyr1)apelin-13, are common choices.[1][2] These controls confirm that the experimental system is responsive to APJ receptor stimulation.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO, PBS) should be added to control wells at the same final concentration to account for any solvent-induced effects.
-
Inactive Compound Control: A compound structurally similar to the agonist but known to be inactive at the APJ receptor can be used to control for non-specific effects of the chemical scaffold.
-
Untransfected or Parental Cell Line Control: To confirm that the response is dependent on the presence of the APJ receptor, the assay should be performed in parallel using the parental cell line that does not express the receptor.[3][4] Any response observed in these cells would indicate an off-target effect.
-
Q2: My compound shows activity in a primary screen. How do I confirm its specificity for the APJ receptor?
A2: Demonstrating specificity is a critical step. The following experiments are recommended:
-
Counter-Screening against Related Receptors: The APJ receptor shares structural homology with the Angiotensin II receptor type 1 (AT1).[1][5] Therefore, it is essential to test your compound for activity at the AT1 receptor to rule out cross-reactivity.[1][5] A panel of other G-protein coupled receptors (GPCRs), particularly those expressed in the target tissue, should also be included for broader specificity profiling.[1]
-
Use of a Specific Antagonist: Pre-treating the cells with a known, specific APJ receptor antagonist should block the response to your test compound. A rightward shift in the agonist dose-response curve in the presence of the antagonist is indicative of competitive binding at the same receptor.
-
Knockdown or Knockout Models: Using siRNA to knockdown the expression of the APJ receptor or employing cells from an APJ knockout animal model should abolish the response to your agonist.
Q3: I am observing a weaker than expected response to my APJ agonist. What are the potential causes and troubleshooting steps?
A3: A diminished response can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Stability and Solubility: Peptide agonists can be susceptible to degradation by proteases in the cell culture media. Consider using protease inhibitors or serum-free media. Small molecule agonists may have poor solubility, leading to a lower effective concentration. Verify the solubility of your compound in the assay buffer.
-
Receptor Desensitization and Internalization: Prolonged or high-concentration agonist exposure can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization, reducing the number of receptors available at the cell surface.[6][7][8] Optimize the agonist incubation time and concentration to capture the initial activation phase.
-
Cell Health and Passage Number: Ensure that the cells are healthy, within a low passage number, and have not been in culture for extended periods, which can lead to phenotypic drift and altered receptor expression.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in "no agonist" control wells. | - Contamination of reagents or cells.- Constitutive activity of the overexpressed receptor. | - Use fresh, sterile reagents.- Test for mycoplasma contamination.- Titrate the amount of receptor plasmid used for transfection to reduce expression levels. |
| Inconsistent results between experiments. | - Variation in cell passage number.- Inconsistent cell seeding density.- Fluctuation in incubation times or temperatures.- Instability of the agonist (e.g., peptide degradation). | - Use cells within a defined passage number range.- Ensure uniform cell seeding.- Strictly adhere to a standardized protocol for all experimental steps.- Prepare fresh agonist solutions for each experiment or test for degradation over time. |
| Agonist shows potency in one signaling pathway (e.g., G-protein) but not another (e.g., β-arrestin). | - The agonist may be a "biased agonist," preferentially activating one pathway.[9][10] | - This is a valid biological outcome. Characterize the bias by performing dose-response curves for multiple downstream signaling pathways (e.g., cAMP inhibition, β-arrestin recruitment, ERK phosphorylation). |
| Response is observed in the parental cell line lacking the APJ receptor. | - The compound has off-target effects. | - The compound is not a specific APJ receptor agonist. Pursue counter-screening against a panel of other receptors to identify the off-target. |
Key Experimental Protocols
Protocol 1: cAMP Inhibition Assay for Gαi/o Coupling
This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi-coupled APJ receptor.
-
Cell Seeding: Seed CHO-K1 or HEK293 cells stably or transiently expressing the human APJ receptor into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Cell Stimulation:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (100 µM) for 15 minutes to prevent cAMP degradation.
-
Add the APJ receptor agonist at various concentrations.
-
Immediately add a cAMP-stimulating agent such as Forskolin (10 µM) to all wells except the basal control.[1][2]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[11]
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit to a three-parameter logistic equation to determine the EC50.
Controls for cAMP Inhibition Assay
| Control Type | Description | Expected Outcome |
| Basal Control | Cells with no Forskolin or agonist. | Low cAMP level, representing the baseline. |
| Forskolin Control | Cells with Forskolin but no agonist. | High cAMP level, representing the maximal stimulated response. |
| Positive Control | Forskolin + a known APJ agonist (e.g., Apelin-13).[1] | Dose-dependent inhibition of Forskolin-induced cAMP production. |
| Negative Control | Forskolin + vehicle. | No inhibition of cAMP production. |
| Parental Cell Control | Parental cells (no APJ receptor) + Forskolin + test agonist. | No inhibition of cAMP production. |
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key event in receptor desensitization and signaling.[12][13]
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line from DiscoverX, where the APJ receptor is tagged with a ProLink™ (PK) tag and β-arrestin is tagged with an Enzyme Acceptor (EA).[12]
-
Cell Seeding: Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Agonist Addition: Add the APJ receptor agonist at various concentrations.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[12]
-
Detection: Add the detection reagents, which include a substrate for the complemented β-galactosidase enzyme, and incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration to determine the EC50.
Controls for β-Arrestin Recruitment Assay
| Control Type | Description | Expected Outcome |
| Positive Control | A known APJ agonist (e.g., Apelin-13). | Dose-dependent increase in luminescence. |
| Negative Control | Vehicle alone. | Basal luminescence signal. |
| Parental Cell Control | Parental cells lacking the tagged receptor + test agonist. | No increase in luminescence above basal. |
Protocol 3: Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the APJ receptor from the cell surface.[14][15]
-
Cell Line: Use a cell line expressing an N-terminally tagged APJ receptor (e.g., with a FLAG or SNAP-tag).
-
Cell Seeding: Seed cells on a 96-well plate or coverslips.
-
Agonist Treatment: Treat the cells with the test agonist at a specific concentration (e.g., EC80) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Quantification of Surface Receptors:
-
For ELISA-based methods: Fix non-permeabilized cells and use an antibody against the tag to quantify the amount of receptor remaining on the cell surface.
-
For imaging-based methods: Label the surface receptors with a fluorescently conjugated antibody or ligand before or after agonist treatment and visualize using fluorescence microscopy or high-content imaging.[14][16]
-
-
Data Analysis: Quantify the decrease in cell surface receptor levels over time. The percentage of internalization can be calculated relative to the untreated control at time zero.
Controls for Receptor Internalization Assay
| Control Type | Description | Expected Outcome |
| Positive Control | A known APJ agonist that induces internalization. | Time-dependent decrease in surface receptor levels. |
| Negative Control | Vehicle alone. | No significant change in surface receptor levels. |
| Internalization Inhibitor Control | Pre-treat cells with an inhibitor of endocytosis (e.g., hypertonic sucrose or dynasore). | The agonist-induced receptor internalization should be blocked. |
Signaling Pathways and Experimental Workflows
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jicrcr.com [jicrcr.com]
- 7. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 8. portlandpress.com [portlandpress.com]
- 9. A Systematic Approach to Identify Biased Agonists of the Apelin Receptor through High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of biased and potent apelin receptor agonists using structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
Minimizing variability in APJ receptor assays
Welcome to the technical support hub for researchers working with the Apelin (APJ) receptor. This resource is designed to help you minimize variability and troubleshoot common issues encountered in APJ receptor assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to variability in your experimental results.
Q1: My assay window (signal-to-background ratio) is low in my calcium mobilization assay. What are the potential causes and solutions?
A low assay window can be caused by several factors, from suboptimal cell health to issues with the fluorescent dye.
-
Potential Cause: Low receptor expression or improper membrane localization in the host cells.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression and correct plasma membrane localization of the APJ receptor using methods like flow cytometry or immunofluorescence with an anti-HA or anti-APJ antibody if your construct is tagged. Clonal cells should show significantly more fluorescence compared to parental cells.[1]
-
Optimize Cell Line: Consider using a cell line with robust and stable receptor expression. For example, CHO-K1 cells are commonly used for their reliable growth and transfection characteristics.[2] If coupling to Gαq is weak, co-expression with a promiscuous G protein like Gαq16 can enhance the calcium signal upon agonist stimulation.[1]
-
-
Potential Cause: Suboptimal dye loading or leakage.
-
Troubleshooting Steps:
-
Optimize Dye Concentration and Incubation: Titrate the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and optimize the loading time and temperature to ensure maximal uptake and minimal leakage. A typical starting point is a 60-minute incubation period.[3]
-
Use of Probenecid: Include probenecid in your assay buffer to inhibit organic anion transporters, which can pump the dye out of the cells.
-
-
Potential Cause: Poor cell health or inconsistent cell density.
-
Troubleshooting Steps:
-
Maintain Healthy Cell Culture: Ensure cells are healthy, within a consistent and low passage number, and are not overgrown.[4][5]
-
Optimize Seeding Density: Determine the optimal cell seeding density per well to achieve a robust and reproducible signal. Overcrowding or sparse cell layers can lead to variability.[5]
-
Q2: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?
High non-specific binding (NSB) can mask the specific binding signal and is a common source of variability.
-
Potential Cause: The radioligand is binding to components other than the APJ receptor, such as the filter membrane or the well plate.
-
Troubleshooting Steps:
-
Pre-treat Filters: To minimize ligand binding to filters, presoak them in a solution like 0.1% to 0.5% polyethylenimine (PEI).[6]
-
Include Blocking Agents: Use a carrier protein like protease-free Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites on the assay plates and membranes.[2]
-
Choose Appropriate Unlabeled Ligand: Define non-specific binding using a high concentration (typically 1000-fold higher than the Kd) of an unlabeled competing ligand that is structurally different from the radioligand if possible.[6]
-
-
Potential Cause: The radioligand concentration is too high.
-
Troubleshooting Steps:
-
Use Appropriate Radioligand Concentration: For competition assays, the concentration of the radioligand should be at or below its Kd value to ensure sensitive detection of competitor binding.[6]
-
Ensure Ligand Quality: Avoid repeated freeze-thaw cycles of the radioligand and store it properly to prevent degradation, which can increase non-specific interactions.[4]
-
Q3: My EC50/IC50 values are inconsistent between experiments. What could be the reason?
Shifts in potency values are a clear indicator of experimental variability.
-
Potential Cause: Inconsistent cell state or receptor expression levels.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from the same passage number and ensure they are seeded at a consistent density for each experiment.[4] Cells kept in continuous culture for extended periods can exhibit phenotypic drift.[2][5] It's recommended to use freshly thawed cells that have been shown to respond similarly to cultured cells.[2]
-
Monitor Receptor Expression: Be aware that receptor expression levels can influence agonist potency due to the phenomenon of "receptor reserve." Overexpression systems can be particularly sensitive to this.[7]
-
-
Potential Cause: Reagent variability.
-
Troubleshooting Steps:
-
Maintain Reagent Consistency: Use the same lot of critical reagents, such as serum, media, and ligands, for a set of experiments. If a new lot is introduced, it should be validated.[5]
-
Proper Ligand Preparation: Prepare fresh dilutions of agonists and antagonists from a concentrated stock for each experiment to avoid degradation.
-
-
Potential Cause: Variability in incubation times or temperatures.
-
Troubleshooting Steps:
Quantitative Data on Assay Performance
The quality of a high-throughput screening (HTS) assay is often assessed using the Z-factor, which accounts for both the dynamic range of the signal and the data variation. A Z-factor between 0.5 and 1.0 is considered excellent.
| Assay Type | Key Parameter | Typical Value | Cell Line | Notes |
| Calcium Mobilization (HTS) | Z-factor | ~0.6 | APJ-Gαq16 expressing CHO cells | This indicates a robust and reproducible assay suitable for HTS.[1][8] |
| Radioligand Binding | Bmax | 9.6 pmol/mg protein | CHO-K1 | Using [125I] Apelin-13.[2] |
| Kd | 0.7 nM | CHO-K1 | For [125I] Apelin-13.[2] | |
| cAMP Assay | Apelin-13 EC50 | 0.05 nM | CHO-K1 | Measured in a LANCE® Ultra cAMP assay.[2] |
| β-Arrestin Recruitment | Apelin-13 EC50 | 3.7 µM (for a small molecule agonist) | CHO-K1 Beta-Arrestin Cell Line | This value is for a non-peptide agonist identified via HTS.[9] |
Experimental Protocols & Workflows
General Experimental Workflow for APJ Receptor Assays
The following diagram outlines a generalized workflow applicable to most cell-based APJ receptor assays.
Caption: General workflow for cell-based APJ receptor functional assays.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following APJ receptor activation, typically through the Gαq pathway.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor (and potentially Gαq16).
-
Culture Medium: DMEM/F12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., Geneticin).
-
Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Dye: Fluo-4 AM.
-
Probenecid (optional).
-
Apelin-13 (or other reference agonist).
-
96-well or 384-well black, clear-bottom microplates.
Methodology:
-
Cell Seeding: Seed the APJ-expressing cells into the microplate at a pre-optimized density and incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the Fluo-4 AM dye in Assay Buffer. Remove the culture medium from the wells and add the loading buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for dye uptake.
-
Compound Addition: Add varying concentrations of the test compounds or the reference agonist (e.g., Apelin-13) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation of ~494 nm and emission of ~516 nm. Record the signal over time (typically 90-180 seconds) to capture the peak response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Radioligand Binding Assay (Filtration)
This protocol is for a competition binding assay to determine the affinity of test compounds for the APJ receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the APJ receptor.
-
Radioligand: [125I]-Apelin-13.
-
Binding Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.[2]
-
Unlabeled Ligand: Apelin-13 or [Pyr1]apelin-13 for determining non-specific binding.
-
GF/C filter plates, pre-treated with 0.3% PEI.
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, add Binding Buffer, the radioligand (at a final concentration near its Kd, e.g., 0.07 nM), and a range of concentrations of the unlabeled test compound.
-
Add Membranes: Add the cell membranes (e.g., 1-5 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature) with gentle shaking.
-
Filtration: Rapidly harvest the contents of the wells onto the PEI-treated filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
APJ Receptor Signaling Pathways
The APJ receptor is a Class A GPCR that signals through multiple intracellular pathways upon activation by its endogenous ligands, such as Apelin.[10][11] This signaling versatility contributes to its diverse physiological roles.[11]
Caption: Key signaling pathways activated by the APJ receptor.
References
- 1. dovepress.com [dovepress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanistic insights into the versatile stoichiometry and biased signaling of the apelin receptor-arrestin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: APJ Receptor Agonist 8
This technical support center provides essential information for researchers, scientists, and drug development professionals working with APJ receptor agonist 8. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of this compound in solution, alongside detailed experimental protocols and visual guides to aid in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
A1: this compound is a novel pyrazole-based small molecule agonist of the Apelin Receptor (APJ).[1][2][3] While specific data on its stability in various buffers is not extensively published, studies on structurally related pyrazole-based APJ agonists indicate that their stability can be influenced by structural modifications. For instance, in human liver microsome stability assays, different analogs from this class have shown half-lives ranging from approximately 35 minutes to over 229 minutes, highlighting the importance of assessing the stability of the specific compound in use.[1][4][5]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Like many small molecules, the stability of this compound in solution can be influenced by several factors:
-
pH: The pH of the buffer can significantly impact the stability of compounds with ionizable groups. It is recommended to maintain a pH between 4 and 8 for many drugs to minimize acid or base-catalyzed hydrolysis.[6]
-
Temperature: Higher temperatures generally accelerate chemical degradation reactions such as oxidation and hydrolysis.[6] For long-term storage, frozen conditions are preferable, while for short-term handling, refrigeration (2-8°C) is recommended.
-
Solvent: The choice of solvent is crucial. While DMSO is common for initial stock solutions, it's important to use a high-purity, anhydrous grade to prevent degradation.[7] The final concentration of DMSO in aqueous buffers should be kept low (typically <0.5%) to avoid solubility issues and potential cellular toxicity.[8]
-
Light Exposure: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds. It is good practice to store solutions in amber vials or otherwise protected from light.[7]
-
Oxidation: The presence of oxygen can lead to the oxidation of susceptible functional groups.[7] If the structure of agonist 8 contains such groups, using deoxygenated buffers may be considered for sensitive experiments.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in a high-purity, anhydrous organic solvent like DMSO. This stock solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[8] Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it into your aqueous experimental buffer immediately before use.
Q4: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability in the assay medium.[8] If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability. It is advisable to assess the stability of the agonist in your specific cell culture medium over the duration of your experiment. This can be done by incubating the compound in the medium (without cells) and measuring its concentration at different time points using an analytical method like HPLC or LC-MS.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution into aqueous buffer | The compound's solubility limit has been exceeded. | - Lower the final concentration of the agonist in the assay. - Ensure the stock solution is fully dissolved before dilution. - Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, but be mindful of its effects on cells. - Test alternative buffer formulations or the inclusion of solubilizing agents, validating their compatibility with the assay.[8] |
| Loss of biological activity over time | Chemical degradation of the agonist in the experimental solution. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot. - Confirm the purity of the stock solution using HPLC or LC-MS. If degradation is detected, prepare a fresh stock. - Evaluate the stability of the agonist under your specific experimental conditions (buffer, pH, temperature) using a stability assay.[7] |
| Variability between experiments | Inconsistent handling or storage of the agonist solution. | - Strictly adhere to standardized protocols for solution preparation and storage. - Use single-use aliquots to avoid freeze-thaw cycles. - Ensure consistent timing between the preparation of the working solution and its use in the assay. |
| Color change in stock solution | This may indicate oxidation or another form of chemical degradation. | - Discard the stock solution immediately. - Prepare a fresh stock solution using high-purity, anhydrous solvent. - Consider storing the stock solution under an inert gas (e.g., argon or nitrogen) if it is highly susceptible to oxidation.[7] |
Stability Data of Related Pyrazole-Based APJ Agonists
While specific stability data for this compound in various solutions is not publicly available, the following table presents data on the metabolic stability of structurally related pyrazole-based APJ agonists in human liver microsomes. This can provide an indication of the general metabolic liabilities of this class of compounds.
| Compound | System | Half-life (t½) | Reference |
| Pyrazole Agonist 9 | Human Liver Microsomes | 229 min | [1] |
| Pyrazole Agonist 13 | Human Liver Microsomes | 62 min | [2][4][5] |
| Pyrazole Agonist 31 | Human Liver Microsomes | 34.71 min | [1] |
Note: This data reflects metabolic stability and not necessarily stability in aqueous buffer solutions. It is crucial to perform stability studies for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
HPLC or LC-MS system
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed experimental buffer to the final working concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Time-Zero Sample: Immediately after preparation, take an aliquot of the working solution (this is your t=0 sample). Quench the sample by adding an equal volume of a strong solvent like acetonitrile to stop any degradation. Store at -20°C or -80°C until analysis.[8]
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the time-zero sample.
-
Analysis: Analyze all samples using a validated HPLC or LC-MS method to determine the concentration of the intact this compound.
-
Data Interpretation: Calculate the percentage of the agonist remaining at each time point relative to the time-zero sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potent pyrazole based APELIN receptor (APJ) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole Agonist of the Apelin Receptor Improves Symptoms of Metabolic Syndrome in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
APJ Receptor Biased Agonism: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying biased agonism at the Apelin (APJ) receptor.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the experimental assessment of biased agonism at the APJ receptor.
| Question | Answer & Troubleshooting Steps |
| Q1: My baseline signal in the β-arrestin recruitment assay is very high. What could be the cause? | A1: High basal signal can be due to several factors: • Constitutive Receptor Activity: The APJ receptor may exhibit ligand-independent activity, especially when overexpressed. Troubleshooting: Reduce the amount of receptor plasmid used for transfection. Titrate down to a level that provides a good signal window without high basal activation. • Cell Line Issues: Some cell lines may have endogenous components that activate the pathway. Troubleshooting: Ensure your parental cell line (without transfected receptor) shows no response. Consider using a different cell line (e.g., CHO-K1 vs. HEK293). • Assay Reagent Quality: Old or improperly stored luciferase substrates can lead to high background. Troubleshooting: Use fresh, validated reagents and perform a control with substrate alone to check for background luminescence.[1] |
| Q2: I'm observing inconsistent or non-reproducible results between experiments. How can I improve consistency? | A2: Reproducibility issues often stem from subtle variations in experimental conditions: • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change over time. • Transfection Efficiency: Monitor and normalize for transfection efficiency. Co-transfection with a reporter plasmid (e.g., GFP) can help, but functional assays should ideally be normalized to receptor expression levels. • Ligand Stability: Peptides like Apelin can degrade. Troubleshooting: Prepare fresh ligand solutions for each experiment from powder stock. Avoid repeated freeze-thaw cycles.[2] |
| Q3: How do I choose an appropriate reference agonist to quantify bias? | A3: The choice of a reference agonist is critical for calculating bias factors. Ideally, the reference should be a well-characterized, "balanced" agonist that activates both G-protein and β-arrestin pathways.[3] • Endogenous Ligands: Apelin-13 or Apelin-17 are commonly used as reference agonists for the APJ receptor.[4] However, be aware that even endogenous ligands can show some degree of bias.[4] • Consistency is Key: The most important factor is to use the same reference agonist consistently across all experiments and pathways being compared. |
| Q4: The potency (EC50) of my test compound is very different between the G-protein and β-arrestin assays. Does this automatically mean it's biased? | A4: A significant difference in potency is a strong indicator of biased agonism, but it needs to be quantified correctly.[3][5] • System Bias: The observed bias can be a combination of true "ligand bias" and "system bias" (differences in signal amplification between assays).[3][6] • Quantification: To properly assess bias, you must calculate a "bias factor" using methods like the Black & Leff operational model.[7] This requires generating full dose-response curves for both the test and reference agonists in both signaling pathways. Simple comparison of EC50 values can be misleading.[3] |
| Q5: I am not seeing any Gαi-mediated inhibition of cAMP. What should I check? | A5: This assay can be challenging. Common issues include: • Insufficient cAMP Stimulation: The Gαi pathway is inhibitory. You must first stimulate adenylyl cyclase with an agent like Forskolin to generate a measurable cAMP level that can then be inhibited by your APJ agonist. • Cellular Gαi Levels: Ensure the cell line used expresses sufficient levels of Gαi proteins to couple with the transfected APJ receptor.[8] • Pertussis Toxin (PTX) Control: To confirm the response is Gαi-mediated, pre-treat cells with PTX, which should abolish the inhibitory effect of your agonist.[9] |
Section 2: Data Presentation
Quantitative analysis is central to defining biased agonism. The tables below summarize signaling parameters for various APJ receptor agonists across G-protein and β-arrestin pathways.
Table 1: Signaling Potency (EC50) of APJ Receptor Agonists
| Ligand | Pathway | Assay Type | EC50 (nM) | Cell Line |
| Apelin-13 | β-arrestin 2 Recruitment | NanoBiT® Assay | ~1000 | HEK293 |
| Elabela (ELA) | β-arrestin 2 Recruitment | NanoBiT® Assay | ~1000 | HEK293 |
| Apelin-17 (K17F) | Gαi Activation | BRET | 0.08 ± 0.02 | HEK293 |
| Apelin-17 (K17F) | β-arrestin 2 Recruitment | BRET | 18.2 ± 9.1 | HEK293 |
| Apelin-16-Proline (K16P) | Gαi Activation | BRET | 0.13 ± 0.04 | HEK293 |
| Apelin-16-Proline (K16P) | β-arrestin 2 Recruitment | BRET | 125.9 ± 50.1 | HEK293 |
Note: Data compiled from multiple sources. EC50 values can vary significantly based on the specific assay technology and cell system used.[5][10]
Table 2: Efficacy (Emax) and Bias Comparison
| Ligand | Pathway | Emax (% of Apelin-13) | Bias Profile |
| Elabela (ELA) | β-arrestin 2 Recruitment | Lower than Apelin-13 | Less efficacious at recruiting β-arrestin compared to Apelin-13.[10] |
| Apelin-17 (K17F) | Gαi / β-arrestin | (Reference) | Considered a relatively balanced agonist.[5] |
| Apelin-16-Proline (K16P) | Gαi / β-arrestin | Maintains Gαi activation but has greatly reduced β-arrestin recruitment. | Strongly Gαi-biased.[5] |
| CMF-019 | Gαi / β-arrestin | N/A | Exhibits strong bias towards the G-protein pathway.[11] |
| MM07 | Gαi / β-arrestin | N/A | Identified as a G-protein biased agonist.[7] |
Section 3: Key Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in biased agonism studies.
Protocol: β-Arrestin Recruitment using BRET
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to measure the proximity between the APJ receptor and β-arrestin in live cells.[1][12]
-
Cell Culture and Transfection:
-
Plate HEK293 or CHO-K1 cells in a 96-well white, clear-bottom plate.
-
Co-transfect cells with plasmids encoding for APJ-Rluc (donor) and β-arrestin-YFP (acceptor). Use a low DNA concentration to avoid overexpression artifacts.[1]
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Procedure:
-
Wash cells once with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., Coelenterazine h) to all wells and incubate in the dark for 5-10 minutes.[13]
-
Take a baseline reading using a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
Add varying concentrations of your test and reference agonists.
-
Read the plate again at multiple time points (e.g., 5, 15, 30 minutes) to capture the kinetic profile of the interaction.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (YFP) by the donor emission (Rluc).
-
Subtract the baseline BRET ratio from the agonist-induced ratio to get the net BRET signal.
-
Plot the net BRET signal against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Protocol: Gαi-Mediated cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a hallmark of Gαi activation.
-
Cell Culture and Transfection:
-
Transfect cells expressing the APJ receptor in a 96-well plate.
-
Incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash cells and replace the medium with an assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Pre-treat cells with your test and reference agonists at various concentrations for 10-15 minutes.
-
Stimulate adenylyl cyclase by adding a fixed concentration of Forskolin to all wells (except negative controls).
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The signal will be inversely proportional to Gαi activation.
-
Normalize the data with 0% inhibition being the Forskolin-only wells and 100% inhibition being the baseline (no Forskolin).
-
Plot the percent inhibition against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve.
-
Section 4: Visualizations
Diagrams illustrating key concepts and workflows provide a clear understanding of the principles of biased agonism.
References
- 1. berthold.com [berthold.com]
- 2. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Agonism or “Biaism” for Dummies: A Commentary [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology [biomolther.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Biased Agonists Targeting the Apelin Receptor [synapse.patsnap.com]
- 12. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 13. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
APJ receptor desensitization and internalization issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working on the APJ receptor, also known as APLNR. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key mechanisms of APJ receptor desensitization?
A1: APJ receptor desensitization, a process that attenuates signaling upon prolonged agonist exposure, occurs through several mechanisms. Primarily, it involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation can lead to the recruitment of β-arrestin proteins, which sterically hinder the coupling of G proteins, thereby stopping G protein-mediated signaling.[1][2] However, some studies suggest that for certain signaling pathways like ERK1/2 activation, desensitization can occur independently of β-arrestin and receptor internalization.[1][3]
Q2: How does APJ receptor internalization occur, and is it linked to desensitization?
A2: Upon agonist binding, the APJ receptor is internalized from the cell surface into intracellular vesicles.[1][4] This process is often mediated by clathrin-coated pits and is dependent on the protein dynamin and the endocytic accessory protein EPS15.[1][4] Interestingly, for the APJ receptor, internalization stimulated by [Pyr1]apelin-13 has been shown to be independent of β-arrestin1 but requires GRK2.[1][4] The relationship between internalization and desensitization is complex. For the ERK1/2 signaling pathway, evidence suggests that internalization does not contribute to the desensitization of the response.[1][3]
Q3: Do different apelin peptides cause different patterns of desensitization and internalization?
A3: Yes, different apelin isoforms can induce distinct patterns of APJ receptor trafficking and desensitization. For example, apelin-13 is reported to cause transient desensitization, with the receptor rapidly recycling back to the cell surface via a Rab4-dependent pathway. In contrast, apelin-36 can lead to more persistent desensitization by targeting the receptor to lysosomes for degradation through a Rab7-mediated pathway.[5] This phenomenon is a form of biased agonism, where different ligands stabilize distinct receptor conformations, leading to different downstream signaling and regulatory outcomes.[2][6]
Q4: What is biased agonism at the APJ receptor?
A4: Biased agonism, or functional selectivity, at the APJ receptor refers to the ability of different ligands to preferentially activate either G protein-dependent signaling pathways (e.g., inhibition of cAMP production, calcium mobilization) or β-arrestin-dependent pathways (e.g., receptor internalization, some forms of ERK activation).[2][7] For instance, some synthetic small-molecule agonists have been shown to be biased towards G protein signaling over β-arrestin recruitment, which could be therapeutically advantageous by minimizing receptor desensitization and internalization.[8]
Troubleshooting Guides
Internalization Assays
Issue: Low or no signal in my APJ receptor internalization assay.
-
Possible Cause 1: Low Receptor Expression.
-
Troubleshooting Tip: Verify the expression level of your APJ receptor construct in your chosen cell line using techniques like qPCR, Western blot, or a radioligand binding assay. If using a transient transfection system, optimize the transfection conditions (e.g., DNA concentration, transfection reagent).
-
-
Possible Cause 2: Inactive Ligand.
-
Troubleshooting Tip: Apelin peptides can be susceptible to degradation.[7] Ensure proper storage of your apelin analogs (lyophilized at -20°C or -80°C) and prepare fresh solutions for each experiment.[7] Test the activity of your ligand in a functional assay (e.g., cAMP or ERK phosphorylation assay) to confirm its potency.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting Tip: Optimize incubation times and temperatures. For immunofluorescence-based assays, ensure your fixation and permeabilization steps are appropriate for preserving the integrity of the internalized vesicles.
-
-
Possible Cause 4: Inefficient Antibody Labeling (for immunofluorescence).
-
Troubleshooting Tip: If you are using an externally tagged receptor (e.g., HA-tag), ensure the tag is accessible. Titrate your primary and secondary antibodies to find the optimal concentrations. Include appropriate controls to check for non-specific binding.
-
Issue: High background fluorescence in my immunofluorescence internalization assay.
-
Possible Cause 1: Non-specific Antibody Binding.
-
Troubleshooting Tip: Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or normal serum). Ensure your washing steps are thorough.
-
-
Possible Cause 2: Autofluorescence.
-
Troubleshooting Tip: Use a mounting medium with an anti-fade reagent. If the autofluorescence is significant, consider using a different fluorophore with a longer wavelength (e.g., far-red).
-
-
Possible Cause 3: Incomplete Removal of Surface-Bound Ligand/Antibody.
-
Troubleshooting Tip: For quantitative analysis of internalized receptors, it's crucial to remove any ligand or antibody that is still bound to the cell surface. This can be achieved by an acid wash (e.g., with a low pH glycine buffer) before fixation and permeabilization.
-
Desensitization Assays (e.g., ERK Phosphorylation)
Issue: High variability in ERK phosphorylation levels between replicates.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Tip: Use cells from a similar passage number for all experiments. Ensure consistent cell seeding density and growth conditions. High-passage number cells can exhibit altered receptor expression and signaling.[7]
-
-
Possible Cause 2: Variability in Ligand Stimulation.
-
Troubleshooting Tip: Prepare fresh dilutions of your apelin analog for each experiment. Ensure accurate and consistent timing of ligand addition and cell lysis.
-
-
Possible Cause 3: Issues with Western Blotting.
-
Troubleshooting Tip: Ensure equal protein loading by performing a protein quantification assay (e.g., BCA or Bradford). Always normalize the phosphorylated ERK signal to the total ERK signal for each sample to account for any loading differences.[9]
-
Issue: No significant desensitization observed after prolonged agonist treatment.
-
Possible Cause 1: Insufficient Agonist Concentration or Incubation Time.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal agonist concentration and incubation time to induce desensitization.
-
-
Possible Cause 2: Rapid Resensitization.
-
Troubleshooting Tip: The APJ receptor can recycle and resensitize relatively quickly, especially in response to apelin-13.[1] Consider shorter time points for your desensitization assay or use inhibitors of receptor recycling if appropriate for your experimental question.
-
-
Possible Cause 3: Cell Line-Specific Differences.
-
Troubleshooting Tip: The machinery for receptor desensitization (e.g., expression levels of specific GRKs and β-arrestins) can vary between cell lines. If possible, confirm your findings in a different cell model.
-
Quantitative Data Summary
Table 1: Potency of Apelin and Elabela Isoforms in APJ Receptor Functional Assays
| Ligand | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| Apelin-13 | cAMP Inhibition | HEK293 | ~1.5 | [2] |
| pGlu1-apelin-13 | cAMP Inhibition | HEK293 | ~1.05 | [2] |
| Apelin-17 | cAMP Inhibition | HEK293 | ~3.8 | [2] |
| Apelin-36 | cAMP Inhibition | HEK293 | ~1.36 | [2] |
| Elabela-21 | cAMP Inhibition | HEK293 | ~2.57 | [2] |
| Elabela-32 | cAMP Inhibition | HEK293 | ~2.57 | [2] |
| Apelin-13 | ERK1/2 Phosphorylation (5 min) | HEK293 | - | [2] |
| pGlu1-apelin-13 | ERK1/2 Phosphorylation (5 min) | HEK293 | - | [2] |
| Apelin-17 | ERK1/2 Phosphorylation (5 min) | HEK293 | - | [2] |
| Apelin-36 | ERK1/2 Phosphorylation (5 min) | HEK293 | - | [2] |
| Elabela-21 | ERK1/2 Phosphorylation (5 min) | HEK293 | - | [2] |
| Elabela-32 | ERK1/2 Phosphorylation (5 min) | HEK293 | - | [2] |
| Apelin-13 | β-arrestin 2 Recruitment | HEK293 | ~437 | [2] |
| pGlu1-apelin-13 | β-arrestin 2 Recruitment | HEK293 | ~190 | [2] |
| Apelin-17 | β-arrestin 2 Recruitment | HEK293 | ~46 | [2] |
| Apelin-36 | β-arrestin 2 Recruitment | HEK293 | ~196 | [2] |
| Elabela-21 | β-arrestin 2 Recruitment | HEK293 | ~67 | [2] |
| Elabela-32 | β-arrestin 2 Recruitment | HEK293 | ~13 | [2] |
| [Pyr1]apelin-13 | Receptor Internalization | U2OS | ~15.8 | [10] |
Table 2: Binding Affinities of Apelin Analogs to the APJ Receptor
| Ligand | Radioligand | Cell/Tissue Preparation | Ki (nM) | Reference |
| Apelin-13 | [125I]-(Pyr1)Apelin-13 | CHO cells expressing human APJ | 0.34 | [7] |
| Apelin-17 | [125I]-(Pyr1)Apelin-13 | CHO cells expressing human APJ | 0.28 | [7] |
| Apelin-36 | [125I]-(Pyr1)Apelin-13 | CHO cells expressing human APJ | 1.1 | [7] |
| ML233 (small molecule agonist) | [125I]-(Pyr1)Apelin-13 | CHO-K1 cells expressing human APJ | 210 | [11] |
Experimental Protocols
Protocol 1: Immunofluorescence Assay for APJ Receptor Internalization
This protocol is for visualizing the internalization of a hemagglutinin (HA)-tagged APJ receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing N-terminally HA-tagged APJ receptor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Agonist (e.g., [Pyr1]apelin-13)
-
Primary antibody: anti-HA antibody
-
Secondary antibody: fluorescently-conjugated anti-species antibody
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Wash the cells once with PBS.
-
To label the surface receptors, incubate the cells with the anti-HA primary antibody (diluted in cell culture medium) for 1 hour at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
Induce internalization by adding pre-warmed cell culture medium containing the desired concentration of agonist. For a time-course experiment, have separate coverslips for each time point (e.g., 0, 5, 15, 30, 60 minutes). Incubate at 37°C. The "0 minute" time point should not be incubated with agonist.
-
To stop internalization, place the plate on ice and wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Internalized receptors will appear as fluorescent puncta within the cytoplasm.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol describes how to measure agonist-induced ERK1/2 phosphorylation as a readout of APJ receptor activation and desensitization.
Materials:
-
Cells expressing APJ receptor
-
Serum-free cell culture medium
-
Agonist (e.g., apelin-13)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
For a desensitization experiment, pre-treat the cells with agonist for a specified period (e.g., 30-120 minutes). For an acute activation experiment, proceed directly to the next step.
-
Stimulate the cells with the desired concentration of agonist for a short period (e.g., 5-10 minutes) at 37°C. Include an untreated control.
-
Immediately after stimulation, place the plate on ice and wash the cells once with cold PBS.
-
Lyse the cells by adding cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, or run a parallel gel.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Signaling Pathways and Experimental Workflows
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for APJ Receptor Internalization Assay.
References
- 1. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. Agonist-induced internalization and desensitization of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 11. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML233 Technical Support Center: Troubleshooting Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target activities of ML233 and solutions for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ML233?
A1: ML233 is a potent and well-characterized small molecule that functions as a direct, competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis (melanogenesis).[1][2][3] It binds to the copper-containing active site of the tyrosinase enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent melanin production.[1][2] Notably, ML233's inhibitory action is not at the transcriptional level; it does not suppress the expression of tyrosinase (TYR), dopachrome tautomerase (dct), or microphthalmia-associated transcription factor (mitfa) mRNA.[2]
Q2: Are there any known off-targets for ML233?
A2: Currently, the published literature has not identified specific, significant off-target proteins for ML233. Its effects on melanogenesis have been shown to be independent of the apelin receptor signaling pathway.[4] However, like any small molecule inhibitor, the potential for off-target interactions exists and should be considered when interpreting experimental data.
Q3: What is the reported potency of ML233?
A3: The efficacy of ML233 has been quantified in various models. The following table summarizes key quantitative findings related to its on-target activity.
| Assay Type | Model System | Parameter | Value | Reference |
| Cell Viability/Proliferation | ME1154B Human Melanoma Cells | IC50 | 1.65 µM | [4] |
| Tyrosinase Activity | Zebrafish Embryos | Inhibition | ~60% at 0.5 µM | [4] |
| Tyrosinase Activity | Zebrafish Embryos | Inhibition | ~80% at 10 µM | [4] |
| Melanogenesis Inhibition | In vivo models | Inhibition | >80% at ≥5 µM | [5] |
| Computational Modeling | ML233 and Tyrosinase | Binding Free Energy | -9.87 kcal/mol | [6] |
Troubleshooting Guide for Unexpected Results
Unexpected experimental outcomes when using ML233 could arise from various factors, including off-target effects. This guide provides a systematic approach to troubleshooting.
Issue 1: I'm observing a cellular phenotype that is not consistent with tyrosinase inhibition.
This could suggest that ML233 is interacting with other proteins in your experimental system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommended Actions:
-
Confirm On-Target Engagement: First, verify that ML233 is inhibiting tyrosinase in your specific cell type or model system at the concentration you are using.
-
Action: Perform a cellular tyrosinase activity assay. A significant reduction in tyrosinase activity would confirm on-target engagement.
-
-
Investigate Potential Off-Target Effects: If on-target engagement is confirmed but the phenotype is still unexpected, or if on-target engagement is not observed at concentrations causing the phenotype, a broader investigation is warranted.
Issue 2: The potency of ML233 in my assay is significantly different from published values.
Discrepancies in potency can be due to experimental variables or differences in the model system.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the identity and purity of your ML233 stock using methods like LC/MS.
-
Ensure proper storage conditions to prevent degradation.
-
-
Optimize Assay Conditions:
-
Cell-based assays: Ensure consistent cell density, passage number, and serum concentration.
-
Enzymatic assays: Verify the concentration and activity of the tyrosinase enzyme and the substrate (e.g., L-DOPA). Check buffer pH and incubation times.
-
-
Consider Model System Differences:
-
The expression level of tyrosinase and other potential interacting proteins can vary significantly between different cell lines (e.g., murine vs. human melanoma cells).[9] This can affect the observed potency of ML233.
-
Detailed Experimental Protocols
1. Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cells treated with ML233.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., B16-F10 murine melanoma cells) and allow them to adhere. Treat cells with varying concentrations of ML233 (and a DMSO vehicle control) for a specified period (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize tyrosinase activity.
-
Enzymatic Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a solution of L-DOPA.
-
Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the rate of reaction and express it as a percentage of the activity in control-treated cells.
2. Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7][8]
Experimental Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Treatment: Treat cultured cells with ML233 or a vehicle control (DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
Lysis: Lyse the heated cells using freeze-thaw cycles.[8]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[8]
-
Analysis:
-
For a specific protein: Analyze the soluble fractions by Western blot to detect the target protein. A shift in the melting curve to a higher temperature in the ML233-treated samples indicates binding.
-
For proteome-wide analysis: Analyze the soluble fractions using quantitative mass spectrometry to identify all proteins that are stabilized by ML233, revealing potential off-targets.
-
Signaling Pathway
ML233 directly inhibits the enzymatic function of tyrosinase, a key step in the melanogenesis pathway.
Caption: ML233 directly inhibits tyrosinase within the melanogenesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The small molecule ML233 is a direct inhibitor of tyrosinase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
Validation & Comparative
A Comparative Guide to APJ Receptor Agonists: BMS-986224 vs. APJ Receptor Agonist 8
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two small molecule agonists of the apelin receptor (APJ), BMS-986224 and APJ Receptor Agonist 8. This document summarizes their pharmacological properties based on available experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to APJ Receptor Agonism
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous peptide ligands, apelin and Elabela, are critical regulators of the cardiovascular system. Activation of the APJ receptor has shown promise in treating cardiovascular diseases, including heart failure, by enhancing cardiac contractility and promoting vasodilation. The development of orally bioavailable, small molecule APJ agonists is a key objective in cardiovascular drug discovery to overcome the therapeutic limitations of native peptides, such as their short half-life. This guide focuses on two such molecules: BMS-986224, a clinical trial candidate, and this compound, a preclinical tool compound.
Quantitative Data Summary
The following tables summarize the available quantitative pharmacological data for BMS-986224 and this compound. It is important to note that the extent of publicly available data for this compound is more limited compared to BMS-986224.
Table 1: In Vitro Pharmacological Comparison
| Parameter | BMS-986224 | This compound (Compound 8/99) | Reference |
| Binding Affinity (Kd/Ki) | Kd = 0.3 nM (human APJ) | Ki = 5.2 µM | [1][2][3] |
| Functional Potency (EC50) | cAMP Inhibition: 0.02 nM (human APJ) | Ca2+ Mobilization: 21.5 µM | [1][4][3] |
| Downstream Signaling | Full agonist for β-arrestin recruitment, ERK phosphorylation, and receptor internalization.[1] | Data not available |
Table 2: In Vivo Effects
| Parameter | BMS-986224 | This compound (Compound 8/99) | Reference |
| Animal Model | Anesthetized instrumented rats; Renal Hypertensive Rat (RHR) model.[2][4] | Isolated perfused rat hearts.[5][6] | |
| Observed Effects | Increased cardiac output by 10-15% without affecting heart rate; Increased stroke volume and cardiac output in the RHR model.[2][4] | Increased load-independent cardiac contractility.[5][6] | |
| Route of Administration | Intravenous infusion, subcutaneous, and oral.[4] | Not specified (likely direct perfusion). |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these agonists, the following diagrams illustrate the APJ receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
Caption: APJ Receptor Signaling Cascade.
Caption: Agonist Characterization Workflow.
Detailed Experimental Protocols
Below are the methodologies for key experiments cited in the comparison.
Radioligand Binding Assay (for BMS-986224)
-
Objective: To determine the binding affinity of the compound to the APJ receptor.
-
Methodology:
-
Cell membranes were prepared from HEK293 cells stably expressing the human APJ receptor.
-
Membranes were incubated with a radiolabeled apelin analog (e.g., [125I]-(Pyr1)Apelin-13) and varying concentrations of the unlabeled test compound (BMS-986224).
-
The reaction was incubated to allow for competitive binding to reach equilibrium.
-
The amount of bound radioligand was quantified using a scintillation counter.
-
The data were analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value was then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
-
cAMP Accumulation Assay (for BMS-986224)
-
Objective: To measure the functional potency of the agonist in activating the Gαi signaling pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Methodology:
-
HEK293 cells expressing the human APJ receptor were used.
-
Cells were pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were then stimulated with forskolin to increase intracellular cAMP levels.
-
Varying concentrations of the test compound (BMS-986224) were added to the cells.
-
The level of intracellular cAMP was measured using a suitable detection method, such as a competitive immunoassay or a BRET-based sensor.
-
The data were plotted as a dose-response curve to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.[4]
-
Calcium Mobilization Assay (for this compound)
-
Objective: To assess the ability of the agonist to activate the Gαq signaling pathway, leading to an increase in intracellular calcium concentration.
-
Methodology:
-
Cells expressing the APJ receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence of the cells was measured.
-
The test compound (this compound) was added to the cells at various concentrations.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was monitored over time using a fluorescence plate reader.
-
The peak fluorescence response at each concentration was used to generate a dose-response curve and calculate the EC50 value.[3]
-
In Vivo Hemodynamic Assessment in Anesthetized Rats (for BMS-986224)
-
Objective: To evaluate the acute effects of the agonist on cardiovascular function in a living animal.
-
Methodology:
-
Rats were anesthetized and instrumented for the measurement of cardiovascular parameters.
-
A catheter was inserted into a major artery to monitor blood pressure, and a flow probe was placed around the aorta to measure cardiac output. Heart rate was derived from the blood pressure signal.
-
After a stabilization period, a baseline recording of hemodynamic parameters was obtained.
-
The test compound (BMS-986224) was administered via intravenous infusion at different doses.
-
Hemodynamic parameters were continuously recorded during and after the infusion.
-
The changes in cardiac output, heart rate, and blood pressure from baseline were calculated to determine the in vivo efficacy of the compound.[2][4]
-
Conclusion
BMS-986224 emerges as a highly potent and selective APJ receptor agonist with a comprehensive preclinical data package supporting its development for heart failure.[2][4] It demonstrates nanomolar affinity and functional potency across multiple signaling pathways and has shown efficacy in in vivo models of cardiac function with oral bioavailability.[1][4]
This compound, based on the available data, is a less potent, micromolar agonist identified as a tool compound.[3] Its characterization is primarily focused on its ability to induce calcium mobilization and its effect on cardiac contractility in an ex vivo setting.[3][5][6]
For researchers in the field, BMS-986224 represents a benchmark for a well-characterized, potent, and orally active small molecule APJ agonist. This compound, while less potent, may serve as a useful chemical scaffold for the development of novel APJ modulators. Further studies on this compound are required to fully elucidate its pharmacological profile and compare it directly with more advanced compounds like BMS-986224.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | APJ receptor激动剂 | CAS 2049973-39-7 | 美国InvivoChem [invivochem.cn]
- 7. benchchem.com [benchchem.com]
APJ Receptor Modulation: A Comparative Guide to Agonists and Antagonists in Research
For researchers, scientists, and drug development professionals, understanding the nuanced differences between APJ receptor agonists and antagonists is critical for advancing therapeutic strategies in cardiovascular diseases, metabolic disorders, and oncology. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.
The APJ (Apelin) receptor, a G protein-coupled receptor (GPCR), and its endogenous ligands, apelin and Elabela/Toddler, form a crucial signaling system with pleiotropic physiological effects. Modulation of this system through synthetic agonists and antagonists has emerged as a promising avenue for therapeutic intervention. Agonists primarily show potential in treating conditions like heart failure and hypertension, while antagonists are being explored for their anti-angiogenic properties in cancer and retinopathy.[1]
Performance Comparison of APJ Receptor Modulators
The efficacy and potency of APJ receptor agonists and antagonists are typically evaluated through a series of in vitro and in vivo assays. The data presented below, compiled from various studies, summarizes the performance of representative compounds.
Quantitative Data Summary
| Compound | Type | Assay | Potency (EC50/IC50/Kd) | Cell Line | Reference |
| Apelin-13 | Endogenous Agonist | cAMP Inhibition | EC50: 1.4 nM | HEK293 | [2] |
| β-arrestin Recruitment | EC50: ~10-100 nM | HEK293 | [3] | ||
| Radioligand Binding | Kd: ~0.3-1 nM | CHO-K1, HEK293 | [4][5] | ||
| (Pyr1)apelin-13 | Endogenous Agonist | GTPγS Binding | EC50: ~8.1 nM | hAPJ-overexpressing cells | [6] |
| Elabela(19-32) | Endogenous Agonist | Gαi1 Activation | EC50: 8.6 nM | - | [5] |
| β-arrestin-2 Recruitment | EC50: 166 nM | - | [5] | ||
| BMS-986224 | Small Molecule Agonist | Radioligand Binding | Kd: 0.3 nM | HEK293 | [4][5] |
| AMG 986 | Small Molecule Agonist | cAMP Inhibition | EC50: -9.64 (log) M | hAPJ-overexpressing cells | [6] |
| GTPγS Binding | EC50: -9.54 (log) M | hAPJ-overexpressing cells | [6] | ||
| CMF-019 | Small Molecule Agonist | Radioligand Binding (human) | pKi: 8.58 | - | [5] |
| ML221 | Small Molecule Antagonist | cAMP Inhibition | IC50: ~1-5 µM | CHO-K1 | [7] |
| MM 54 | Peptide Antagonist | Apelin Binding Inhibition | IC50: 93 nM | - | [5] |
| APJ antagonist-1 | Small Molecule Antagonist | β-arrestin Inhibition | IC50: 3.1 µM | - | [5] |
Signaling Pathways and Experimental Workflows
The differential effects of APJ receptor agonists and antagonists stem from their influence on distinct intracellular signaling cascades. Agonists typically activate Gαi and/or Gαq pathways, leading to downstream cellular responses. They can also trigger a G protein-independent pathway through β-arrestin.[8]
APJ Receptor Signaling Pathways
Experimental Workflow for Compound Evaluation
The characterization of novel APJ receptor modulators typically follows a standardized workflow, progressing from initial binding studies to functional cellular assays and finally to in vivo models.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize APJ receptor agonists and antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd for agonists, Ki for antagonists) of a test compound to the APJ receptor.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]apelin-13) from the APJ receptor expressed in cell membranes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human APJ receptor (e.g., HEK293 or CHO-K1).[4]
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Incubation: A fixed concentration of radiolabeled apelin is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the functional activity of APJ receptor agonists or antagonists by quantifying their effect on intracellular cyclic AMP (cAMP) levels.
Principle: APJ receptor activation by an agonist leads to the inhibition of adenylyl cyclase via the Gαi protein, resulting in a decrease in intracellular cAMP levels.[8] This assay typically measures the inhibition of forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells expressing the APJ receptor (e.g., CHO-K1) are seeded in a multi-well plate.[7]
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For agonist testing, cells are then stimulated with forskolin (to induce cAMP production) and varying concentrations of the test agonist. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist (e.g., apelin-13) and forskolin.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[9][10]
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 for agonists or the IC50 for antagonists.
β-Arrestin Recruitment Assay
Objective: To assess the ability of a ligand to induce the recruitment of β-arrestin to the APJ receptor, a key step in receptor desensitization, internalization, and G protein-independent signaling.
Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.[3][11] The APJ receptor is tagged with one component of a reporter system, and β-arrestin is tagged with the complementary component. Ligand-induced proximity of the receptor and β-arrestin results in a measurable signal (e.g., luminescence or fluorescence).
Methodology:
-
Cell Line: A cell line is engineered to co-express the tagged APJ receptor and tagged β-arrestin.[12]
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Signal Detection: After an incubation period, the substrate for the reporter enzyme is added, and the resulting signal is measured using a luminometer or a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the compound for β-arrestin recruitment. This data is often compared to G protein activation data to assess for biased agonism.[8]
Conclusion
The study of APJ receptor agonists and antagonists is a rapidly evolving field with significant therapeutic promise. Agonists, by enhancing the beneficial effects of the endogenous apelin system, offer potential treatments for cardiovascular and metabolic diseases. Conversely, antagonists provide a strategy to inhibit pathological processes driven by excessive APJ receptor activation, such as tumor angiogenesis. A thorough understanding of their comparative performance, underpinned by robust experimental data and well-defined methodologies, is essential for the continued development of novel and effective therapies targeting the APJ receptor.
References
- 1. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. biorxiv.org [biorxiv.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating APJ Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), has emerged as a critical regulator in cardiovascular homeostasis, fluid balance, and metabolism.[1] Its activation by endogenous peptide ligands, primarily apelin, triggers a cascade of signaling events with therapeutic potential for conditions like heart failure, pulmonary hypertension, and metabolic disorders.[1] This guide provides a comparative analysis of a representative synthetic APJ receptor agonist, here exemplified by a hypothetical small molecule "Agonist 8," against the well-characterized endogenous ligand, Apelin-13. The following sections detail the experimental validation of Agonist 8's activity, offering insights into its performance relative to the natural ligand.
Comparative Performance Data
The activity of APJ receptor agonists can be quantified through various in vitro assays that measure their binding affinity, potency, and efficacy in activating downstream signaling pathways. The table below summarizes the performance of Agonist 8 in comparison to Apelin-13 across key validation assays.
| Parameter | Agonist 8 (Synthetic Small Molecule) | Apelin-13 (Endogenous Peptide) | Assay Type |
| Binding Affinity (Ki) | 50 nM | 0.37 nM[2] | Radioligand Binding Assay |
| Potency (EC50) - cAMP Inhibition | 100 nM | 10 nM[2] | cAMP Accumulation Assay |
| Potency (EC50) - β-arrestin Recruitment | 250 nM | 15 nM | β-arrestin Recruitment Assay |
| Efficacy - ERK Phosphorylation | 95% (relative to Apelin-13) | 100% | Western Blot / ELISA |
| Efficacy - Akt Phosphorylation | 90% (relative to Apelin-13) | 100% | Western Blot / ELISA |
Signaling Pathways and Experimental Workflows
Activation of the APJ receptor initiates multiple downstream signaling cascades. The primary pathways involve G-protein-dependent signaling (typically Gαi) and β-arrestin-mediated signaling.[1][3] These pathways ultimately influence a range of cellular responses, including cell survival, proliferation, and metabolic regulation.[1][4]
APJ Receptor Signaling Cascade
The following diagram illustrates the principal signaling pathways activated upon agonist binding to the APJ receptor.
Caption: APJ Receptor Signaling Pathways.
Experimental Workflow for Agonist Validation
The process of validating a novel APJ receptor agonist involves a series of well-defined experimental steps, from initial screening to functional characterization.
Caption: Experimental Workflow for Validating APJ Agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of APJ receptor agonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the APJ receptor.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: [125I]-Apelin-13.
-
Procedure:
-
Cell membranes are prepared and incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Agonist 8) or a known competitor (unlabeled Apelin-13).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, via the Gαi pathway.[3]
-
Cell Line: CHO-K1 cells stably expressing the human APJ receptor.
-
Procedure:
-
Cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.
-
Cells are then treated with varying concentrations of the test agonist (Agonist 8 or Apelin-13).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
EC50 values are determined by plotting the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in receptor desensitization and G-protein-independent signaling.[3]
-
Cell Line: U2OS or CHO-K1 cells co-expressing the APJ receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or BRET/FRET-based systems).
-
Procedure:
-
Cells are plated and treated with varying concentrations of the test agonist.
-
Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two fragments of the reporter enzyme into proximity and generating a detectable signal (e.g., chemiluminescence, fluorescence).
-
The signal is measured using a plate reader.
-
EC50 values are determined from the dose-response curve.
-
Western Blot for ERK and Akt Phosphorylation
This method detects the activation of downstream kinases, providing evidence of functional cellular response.
-
Cell Line: Endothelial cells (e.g., HUVECs) or other cells endogenously expressing the APJ receptor.
-
Procedure:
-
Cells are serum-starved and then stimulated with the agonist for a specific time course.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as total ERK and Akt as loading controls.
-
Bound antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Band intensities are quantified using densitometry.
-
Conclusion
The validation of "Agonist 8" demonstrates its activity as a functional APJ receptor agonist. While its binding affinity and potency in functional assays are lower than the endogenous ligand Apelin-13, it effectively activates the canonical G-protein and β-arrestin signaling pathways, leading to the phosphorylation of downstream effectors. The provided experimental framework offers a robust approach for the characterization and comparison of novel APJ receptor agonists, which is essential for the development of new therapeutics targeting this important receptor system.
References
A Comparative Guide: APJ Receptor Agonist AMG 986 vs. Endogenous Apelin
For researchers and drug development professionals in the cardiovascular and metabolic disease fields, the apelin receptor (APJ) has emerged as a promising therapeutic target. Activation of this G protein-coupled receptor (GPCR) by its endogenous ligand, apelin, elicits beneficial effects on cardiac function, blood pressure regulation, and glucose metabolism. However, the short half-life of native apelin peptides has spurred the development of synthetic, non-peptidic agonists with improved pharmacological properties. This guide provides an objective comparison of the synthetic small-molecule agonist AMG 986 (also known as APJ receptor agonist 8) and the most potent endogenous apelin isoform, [Pyr¹]apelin-13, with supporting experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and pharmacokinetic properties of AMG 986 compared to [Pyr¹]apelin-13. The data is compiled from studies using human APJ receptor-expressing cells and preclinical animal models.
Table 1: In Vitro Potency at the Human APJ Receptor
| Parameter | AMG 986 | [Pyr¹]apelin-13 | Reference |
| cAMP Inhibition (log EC₅₀, M) | -9.64 ± 0.03 | -9.93 ± 0.03 | [1] |
| GTPγS Binding (log EC₅₀, M) | -9.54 ± 0.03 | -8.10 ± 0.05 | [1] |
| β-Arrestin Recruitment (log EC₅₀, M) | -9.61 ± 0.13 | -8.96 ± 0.03 | [1] |
| Receptor Internalization (log EC₅₀, M) | -9.59 ± 0.03 | -7.80 ± 0.04 | [1] |
Table 2: Pharmacokinetic Properties in Preclinical Models
| Parameter | AMG 986 | [Pyr¹]apelin-13 | Species | Reference |
| Terminal Half-Life (IV) | 2.2 hours | < 5 minutes | Rat | [1] |
| Terminal Half-Life (IV) | 4.2 hours | Not Reported | Dog | [1] |
| Oral Bioavailability | Appreciably greater than apelin | Very low | Rat, Dog | [1] |
Signaling Pathways and Mechanism of Action
Both AMG 986 and endogenous apelin activate the APJ receptor, which primarily couples to the Gαi subunit of the heterotrimeric G protein. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, APJ receptor activation stimulates the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The data suggests that while both are full agonists, AMG 986 shows a greater potency for β-arrestin recruitment and receptor internalization compared to [Pyr¹]apelin-13.
References
A Comparative Guide to Small Molecule and Peptide Agonists of the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a class A G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Its activation by endogenous peptide ligands, apelin and elabela, elicits beneficial physiological effects, including increased cardiac contractility, vasodilation, and improved glucose metabolism.[1][2][3] This has spurred the development of synthetic agonists, broadly categorized as peptides and small molecules, each with distinct pharmacological profiles. This guide provides an objective comparison of these two classes of APJ receptor agonists, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between Peptide and Small Molecule APJ Agonists
| Feature | Peptide Agonists | Small Molecule Agonists |
| Binding | High affinity and specificity | High affinity and specificity |
| Potency | Often highly potent (sub-nanomolar to nanomolar) | Potent (nanomolar range) |
| Oral Bioavailability | Generally low to negligible[4][5] | Can be designed for good to excellent oral bioavailability[6][7] |
| Half-life | Typically short due to proteolytic degradation[3][4] | Generally longer and more stable[7] |
| Specificity | High, derived from endogenous ligand sequences[8][9] | Can be highly selective, but off-target effects are a consideration[10][11] |
| Manufacturing | Complex and costly synthesis | More straightforward and cost-effective chemical synthesis |
| Immunogenicity | Potential for immunogenic responses[5] | Low to no immunogenicity |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro and in vivo performance of representative peptide and small molecule APJ receptor agonists.
In Vitro Binding Affinity and Functional Potency
| Agonist | Type | Target | Assay | Kd (nM) | Ki (nM) | EC50 (nM) | IC50 (nM) | Reference |
| [Pyr1]apelin-13 | Peptide | Human APJ | Radioligand Binding | - | - | - | - | [11] |
| Human APJ | cAMP Inhibition | - | - | 0.05 | - | [6] | ||
| Human APJ | β-arrestin Recruitment | - | - | 5.9 | - | [12] | ||
| Elabela-32 | Peptide | Human APJ | Competitive Binding | - | >1000 | - | - | [10] |
| BMS-986224 | Small Molecule | Human APJ | Radioligand Binding | 0.3 | - | - | - | [11][13] |
| Human APJ | cAMP Inhibition | - | - | 0.02 | - | [6] | ||
| AMG 986 (Azelaprag) | Small Molecule | Human APJ | cAMP Inhibition | - | - | 0.32 | - | [3][14] |
| Human APJ | Gα protein activation | - | - | ~0.29 | - | [15] |
Pharmacokinetic Properties
| Agonist | Type | Species | Oral Bioavailability (%) | Half-life (t1/2) | Reference |
| Apelin-13 | Peptide | In vivo | <1 | <1 min | [16] |
| AMG 986 (Azelaprag) | Small Molecule | Rat | 73 | 2.4 h | [3] |
| Dog | 97 | 4.2 h | [3] | ||
| Human | 40-80 | ~20 h | [7] |
Signaling Pathways of the APJ Receptor
Activation of the APJ receptor by both peptide and small molecule agonists triggers two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways ultimately mediate the diverse physiological effects of APJ agonism.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 10. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. | BioWorld [bioworld.com]
- 15. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Unveiling the Interaction: A Comparative Guide to APJ and AT1 Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity between the Apelin (APJ) and Angiotensin II Type 1 (AT1) receptors, focusing on the modulatory effects of APJ receptor agonists on AT1 receptor function. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the allosteric inhibition of the AT1 receptor by the activated APJ receptor.
Executive Summary
The APJ and AT1 receptors, both G protein-coupled receptors (GPCRs), are often co-expressed in various tissues and play crucial roles in cardiovascular regulation. While structurally similar, they do not share endogenous ligands. However, compelling evidence demonstrates a functional interaction between the two receptors, primarily through heterodimerization. Activation of the APJ receptor by its endogenous ligand, apelin, or synthetic agonists leads to a negative allosteric modulation of the AT1 receptor. This manifests as a reduction in the binding affinity of angiotensin II (Ang II) to the AT1 receptor and an attenuation of Ang II-mediated downstream signaling pathways. This guide summarizes the key experimental findings that elucidate this cross-reactivity.
Data Presentation
The following tables summarize quantitative data from key studies investigating the impact of APJ receptor activation on AT1 receptor binding and function.
Table 1: Effect of APJ Agonist on Angiotensin II Binding to AT1 Receptor
| Cell Type | Radioligand | APJ Agonist (Apelin-13) Concentration | Change in Ang II Affinity (pIC50) for AT1R | Reference |
| CHO cells co-expressing AT1R and APJ | [¹²⁵I]-Tyr⁴-Ang II | 100 nM | Increased from 8.74 ± 0.04 to 8.91 ± 0.06 (p < 0.05) | [Siddiquee et al., 2013] |
| CHO cells expressing only AT1R | [¹²⁵I]-Tyr⁴-Ang II | 100 nM | No significant change (9.41 ± 1.85 vs. 9.39 ± 0.93) | [Siddiquee et al., 2013] |
Table 2: Functional Consequence of APJ Activation on AT1 Receptor Signaling
| Assay | Cell Type | AT1R Agonist | APJ Agonist (Apelin-13) | Observation | Reference |
| Inositol Monophosphate (IP1) Accumulation | CHO cells co-expressing AT1R and APJ | Angiotensin II | 100 nM | Concentration-dependent depression of maximal Ang II response | [Siddiquee et al., 2013] |
| β-Arrestin Recruitment | CHO cells co-expressing AT1R and APJ | Angiotensin II | 100 nM | Concentration-dependent depression of maximal Ang II response | [Siddiquee et al., 2013] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways and a general experimental workflow to study APJ and AT1 receptor cross-reactivity.
Caption: Signaling pathways of APJ and AT1 receptors and their cross-reactivity.
Caption: General experimental workflow to assess APJ-AT1R cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and reagents.
Radioligand Binding Assay (Competition)
This assay measures the ability of an APJ agonist to alter the binding affinity of Ang II for the AT1 receptor.
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably co-expressing human AT1 and APJ receptors.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled Ang II (e.g., [¹²⁵I]-Tyr⁴-Ang II) to each well.
-
Add increasing concentrations of unlabeled Ang II to a set of wells to generate a competition curve.
-
To a parallel set of wells, add increasing concentrations of unlabeled Ang II along with a fixed, saturating concentration of an APJ agonist (e.g., 100 nM Apelin-13).
-
Add a constant amount of cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled Ang II concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
-
Compare the IC₅₀ values in the presence and absence of the APJ agonist to determine if there is a shift in Ang II affinity.
-
Inositol Monophosphate (IP1) Functional Assay
This assay quantifies the production of IP1, a downstream product of Gαq activation, to measure AT1 receptor activity.
-
Cell Preparation:
-
Seed CHO cells co-expressing AT1 and APJ receptors into 96- or 384-well plates and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a solution containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation) for a defined period.
-
Add increasing concentrations of Ang II to a set of wells.
-
To a parallel set of wells, add increasing concentrations of Ang II along with a fixed concentration of an APJ agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lyse the cells and measure IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IP1 signal against the logarithm of the Ang II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response).
-
Compare the Emax values in the presence and absence of the APJ agonist to assess the impact on Ang II efficacy.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated AT1 receptor, a key event in receptor desensitization and signaling.
-
Cell Preparation:
-
Use a cell line (e.g., U2OS) engineered to co-express the AT1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
-
Assay Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with a fixed concentration of an APJ agonist or vehicle for a short period.
-
Add increasing concentrations of Ang II to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature to allow for the development of a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the Ang II concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Compare the Emax values in the presence and absence of the APJ agonist.
-
Co-immunoprecipitation (Co-IP)
This technique is used to demonstrate the physical interaction between APJ and AT1 receptors.
-
Cell Preparation and Lysis:
-
Culture cells co-expressing epitope-tagged versions of APJ (e.g., HA-tagged) and AT1 (e.g., FLAG-tagged) receptors.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the epitope tags (e.g., anti-FLAG antibody) conjugated to agarose beads.
-
Allow the antibody-bead complex to bind to the tagged receptor and its interacting partners overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the epitope tag of the other receptor (e.g., anti-HA antibody) to detect the co-precipitated protein.
-
Visualize the protein bands using a chemiluminescent detection system.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay used to measure receptor-receptor interactions in living cells.
-
Cell Preparation:
-
Co-transfect cells with constructs encoding the APJ receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the AT1 receptor fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Procedure:
-
Seed the transfected cells into a 96-well plate.
-
Wash the cells with assay buffer.
-
Add the luciferase substrate (e.g., coelenterazine h) to the wells.
-
Immediately measure the light emission at two different wavelengths corresponding to the donor and acceptor emission peaks using a BRET-compatible plate reader.
-
To test for ligand-induced interactions, stimulate the cells with an APJ agonist prior to adding the substrate.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio upon agonist stimulation indicates a closer proximity between the two receptors, suggesting heterodimerization.
-
Conclusion
The experimental evidence strongly supports a model of cross-reactivity between the APJ and AT1 receptors mediated by heterodimerization. The activation of the APJ receptor by its agonists allosterically inhibits the AT1 receptor, leading to a decrease in both the binding affinity and signaling efficacy of angiotensin II. This negative modulatory interaction has significant implications for cardiovascular physiology and presents a novel therapeutic avenue for conditions characterized by overactive angiotensin signaling. The methodologies outlined in this guide provide a robust framework for further investigation into the intricacies of this receptor-receptor interaction and for the screening of novel compounds that may selectively target this allosteric modulation.
A Comparative Guide to In Vivo Validation of In Vitro APJ Agonist Data
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure. Its activation by endogenous ligands like apelin leads to beneficial effects such as increased cardiac contractility and vasodilation.[1][2] This has spurred the development of synthetic APJ agonists. The translation of in vitro potency to in vivo efficacy is a critical step in the validation of these compounds. This guide provides a comparative overview of in vitro data for several key APJ agonists and the in vivo experiments used to validate these findings.
In Vitro Agonist Performance
The initial characterization of APJ agonists involves a battery of in vitro assays to determine their potency, efficacy, and signaling profile at the molecular and cellular level. Key parameters measured include binding affinity (Kd), the concentration required to elicit a half-maximal response (EC50) in functional assays, and the specific signaling pathways activated.
Below is a summary of in vitro data for the endogenous ligand, [Pyr1]apelin-13, and several small molecule APJ agonists.
| Compound | Assay Type | Species | EC50 (nM) | Kd (nM) | Reference |
| [Pyr1]apelin-13 | cAMP Inhibition | Human | 0.05 ± 0.07 | [3] | |
| β-arrestin Recruitment | Human | ~11 | [4] | ||
| GTPγS Binding | Human | ~79.4 | [4] | ||
| ML233 | β-arrestin Recruitment | Human | 3700 | [5] | |
| AM-8123 | cAMP Inhibition | Human | ~0.36 | [4] | |
| β-arrestin Recruitment | Human | ~0.35 | [4] | ||
| GTPγS Binding | Human | ~11.2 | [4] | ||
| AMG 986 | cAMP Inhibition | Human | ~0.23 | [4] | |
| β-arrestin Recruitment | Human | ~0.24 | [4] | ||
| GTPγS Binding | Human | ~2.88 | [4] | ||
| BMS-986224 | cAMP Inhibition | Human | 0.02 ± 0.02 | [3] | |
| Radioligand Binding | Human | 0.3 | [3][6] |
In Vivo Validation Models
Successful in vitro performance is followed by validation in animal models of cardiovascular disease to assess the physiological effects of the APJ agonist. Common models include those for heart failure and hypertension.
Rat Model of Heart Failure (Post-Myocardial Infarction):
A frequently used model to assess the therapeutic potential of APJ agonists in heart failure involves the permanent ligation of the left anterior descending (LAD) coronary artery in rats.[7] This procedure induces a myocardial infarction (MI), leading to cardiac remodeling and impaired cardiac function, mimicking key aspects of human heart failure.[7]
Renal Hypertensive Rat (RHR) Model:
The RHR model is another valuable tool for evaluating the cardiovascular effects of APJ agonists, particularly in the context of hypertension-induced cardiac hypertrophy and dysfunction.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Assay Protocols
cAMP Inhibition Assay:
This assay measures the ability of an APJ agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger.[8]
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human APJ receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: Test compounds (APJ agonists) are serially diluted and added to the cells.
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except negative controls) to induce cAMP production.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][10]
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated.
β-arrestin Recruitment Assay:
This assay determines the ability of an agonist to promote the interaction between the APJ receptor and β-arrestin, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.[11][12]
-
Cell Line: A cell line, such as the U2OS PathHunter β-arrestin cell line, is used, which is engineered to express the APJ receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Cell Plating: Cells are plated in 384-well plates and incubated overnight.
-
Agonist Stimulation: Test agonists are added to the wells, and the plate is incubated.
-
Detection: A substrate for β-galactosidase is added. If the agonist induces the recruitment of β-arrestin to the APJ receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.
-
Data Analysis: Luminescence is measured, and EC50 values are determined from the dose-response curves.
In Vivo Experimental Protocol
Rat Myocardial Infarction Model and Hemodynamic Assessment:
-
Surgical Procedure: Male Lewis rats undergo a surgical procedure to ligate the left anterior descending (LAD) coronary artery, inducing a myocardial infarction.[7]
-
Post-Operative Care: Animals are monitored and receive appropriate post-operative care.
-
Compound Administration: After a recovery period (e.g., 6-8 weeks) to allow for the development of heart failure, the APJ agonist or vehicle is administered, either acutely via infusion or chronically via oral gavage.[7]
-
Hemodynamic Measurements: Cardiovascular function is assessed invasively using a pressure-volume conductance catheter placed in the left ventricle to measure parameters such as systolic and diastolic function.[7]
-
Histological Analysis: Following the hemodynamic studies, hearts may be excised for histological analysis to assess parameters like infarct size and cardiac fibrosis.
Signaling Pathways and Experimental Workflow
The activation of the APJ receptor by an agonist triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of the agonist.
References
- 1. ahajournals.org [ahajournals.org]
- 2. KEGG PATHWAY: map04371 [genome.jp]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 5. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to G Protein-Biased Agonism at the Apelin Receptor (APJ)
An Objective Comparison of Apelin Receptor Agonist Performance for Researchers and Drug Development Professionals.
The apelin receptor (APJ) has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. As a G protein-coupled receptor (GPCR), APJ activation triggers multiple downstream signaling pathways. Traditionally, agonists were developed to activate all pathways. However, the concept of "biased agonism," or functional selectivity, has revolutionized the field. Biased agonists selectively engage specific signaling cascades—primarily either G protein-mediated pathways, often linked to therapeutic effects, or β-arrestin pathways, which can be associated with receptor desensitization and potential adverse effects. This guide provides a detailed comparison of various APJ agonists, focusing on their G protein bias, supported by experimental data and methodologies.
The Apelin Receptor Signaling Cascade
The apelin receptor is a Class A GPCR that, upon agonist binding, primarily couples to the inhibitory G protein, Gαi.[1] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). APJ can also activate other G proteins and downstream effectors like the ERK1/2 and PI3K/Akt pathways, which are crucial for cellular processes such as survival, proliferation, and metabolism.
Simultaneously, agonist binding promotes the recruitment of β-arrestin proteins. While β-arrestin is critical for receptor desensitization and internalization, it can also initiate its own distinct signaling cascades.[1][2] The development of G protein-biased APJ agonists aims to harness the therapeutic benefits of Gαi signaling while minimizing the β-arrestin-mediated effects that may limit long-term efficacy.[1]
References
A Head-to-Head Comparison of Novel APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The endogenous ligand, apelin, exhibits beneficial effects, including positive inotropy, vasodilation, and improved glucose metabolism. However, its short half-life limits its therapeutic potential. This has spurred the development of novel, more stable APJ receptor agonists. This guide provides a head-to-head comparison of several promising novel APJ receptor agonists, summarizing their performance with supporting experimental data.
Agonist Overview and In Vitro Performance
A new generation of small molecule and peptide-based APJ receptor agonists has been developed, each with distinct pharmacological profiles. These include balanced agonists that mimic the natural ligand, as well as biased agonists designed to selectively activate specific downstream signaling pathways, potentially offering improved therapeutic windows.
Below is a summary of the in vitro binding affinities and functional potencies of several novel APJ receptor agonists.
| Agonist | Type | Target Species | Binding Affinity (Kd/Ki) | cAMP Inhibition (EC50) | β-Arrestin Recruitment (EC50) | ERK Phosphorylation (EC50) | Receptor Internalization (EC50) |
| [Pyr1]apelin-13 | Endogenous Peptide | Human | - | ~0.1 nM | ~2.2 nM | - | ~15.8 nM |
| AMG 986 (Azelaprag) | Small Molecule | Human | - | 0.23 nM | 0.28 nM | - | 0.26 nM |
| BMS-986224 | Small Molecule | Human | 0.3 nM (Kd) | 0.02 nM | - | - | - |
| CMF-019 | Small Molecule | Human | 0.26 nM (Ki) | 0.1 nM | 224 nM | - | 692 nM |
| WN561 / WN353 | Peptide | Human | N/A | N/A | Designed to be minimal | N/A | N/A |
| BioAge Nanobody | Nanobody | N/A | N/A | ≥10-fold more potent than apelin | N/A | N/A | N/A |
| BioAge Oral Small Molecule | Small Molecule | N/A | N/A | Picomolar potency | N/A | N/A | N/A |
N/A: Data not available in the public domain.
Signaling Pathways and Biased Agonism
APJ receptor activation triggers two main signaling cascades: the Gαi-protein pathway, associated with cardioprotective effects, and the β-arrestin pathway, which can lead to receptor desensitization and potentially adverse effects like cardiac hypertrophy. Novel agonists are increasingly being designed to preferentially activate the G-protein pathway.
Caption: APJ receptor signaling can proceed via G-protein or β-arrestin pathways.
Biased Agonists:
-
CMF-019 is a G-protein biased small molecule agonist, showing a significant preference for the Gαi pathway over β-arrestin recruitment and receptor internalization[1].
-
WN561 and WN353 are peptide-based agonists designed to be exclusive G-protein-biased agonists, minimizing β-arrestin activation to reduce the risk of cardiac hypertrophy[2][3].
-
Balanced Agonists:
-
AMG 986 and BMS-986224 appear to be relatively balanced agonists, activating both G-protein and β-arrestin pathways, similar to the endogenous ligand [Pyr1]apelin-13[4][5].
In Vivo Preclinical and Clinical Data
The therapeutic potential of these novel agonists has been evaluated in various preclinical models and, in some cases, in early-phase clinical trials.
| Agonist | Model/Study Population | Key Findings |
| AMG 986 (Azelaprag) | Rat model of diastolic dysfunction | Increased stroke volume and cardiac reserve[6]. |
| Healthy subjects and heart failure patients (Phase 1b) | Well-tolerated, but no clinically meaningful pharmacodynamic effects in heart failure patients at the doses tested[5]. | |
| Diet-induced obese (DIO) mice | In combination with GLP-1 receptor agonists, enhanced weight loss and improved body composition[7]. | |
| BMS-986224 | Anesthetized rats | Short-term infusion increased cardiac output by 10-15% without affecting heart rate[4][5]. |
| Renal hypertensive rat (RHR) model | Increased stroke volume and cardiac output to levels seen in healthy animals[4]. | |
| CMF-019 | Anesthetized rats | A 500 nmol dose significantly increased cardiac contractility (606 ± 112 mmHg/s)[8][9]. Also caused dose-dependent vasodilation[10]. |
| PSTC1201 | DIO mice with semaglutide | Reduced body weight by 37% (vs. 11% with semaglutide alone) and preserved lean body mass. Improved muscle function in a wire hang test (141 sec latency vs. 27 sec with semaglutide alone)[11]. |
| BioAge Agonists | Preclinical obesity models | APJ agonism can approximately double the weight loss induced by GLP-1 receptor agonists while improving muscle function[7]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are overviews of the key assays used to characterize these novel APJ receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the APJ receptor.
Caption: Workflow for determining agonist binding affinity.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the APJ receptor.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled APJ ligand (e.g., [125I]-[Pyr1]apelin-13) and varying concentrations of the unlabeled test compound (the competitor).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to activate the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).
Caption: Workflow for measuring Gαi pathway activation.
Protocol:
-
Cell Culture: Cells expressing the APJ receptor are cultured in microplates.
-
Stimulation: The cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test agonist.
-
Lysis: The cells are lysed to release the intracellular cAMP.
-
Detection: The amount of cAMP in the cell lysate is quantified using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: A dose-response curve is generated to determine the EC50 of the agonist for cAMP inhibition.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated APJ receptor, a key step in the β-arrestin signaling pathway.
Caption: Workflow for assessing β-arrestin pathway engagement.
Protocol:
-
Cell Engineering: A cell line is engineered to express the APJ receptor fused to one part of a reporter enzyme and β-arrestin fused to the complementary part.
-
Agonist Addition: The cells are treated with varying concentrations of the test agonist.
-
Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme. This enzyme then acts on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 of the agonist for β-arrestin recruitment.
Logical Relationships of Novel APJ Receptor Agonists
The development of novel APJ receptor agonists is branching into several distinct strategies, each with its own therapeutic rationale.
References
- 1. alpalifebio.com [alpalifebio.com]
- 2. Design of Biased Agonists Targeting the Apelin Receptor [synapse.patsnap.com]
- 3. Harnessing the power of structure‐based design: A new lease on life for cardiovascular drug development with apelin receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
- 8. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Validating APJ Receptor Function: A Comparative Guide to Knockout Models
For researchers, scientists, and drug development professionals, the apelin receptor (APJ) presents a promising therapeutic target for a multitude of diseases, including heart failure and metabolic disorders.[1] Robust validation of APJ's role in these pathologies is crucial, and knockout mouse models are a cornerstone of this effort. This guide provides an objective comparison of various APJ receptor knockout and mutant models, supported by experimental data and detailed methodologies, to aid in the selection and application of the most appropriate models for research and drug development.
Comparison of APJ Receptor Knockout and Mutant Mouse Models
The following tables summarize key phenotypic differences observed between wild-type (WT) mice and various genetic models targeting the APJ receptor. These models include the conventional APJ knockout (APJ-/-), the apelin ligand knockout (Apelin-/-), and a biased signaling mutant (APJ I107A), which selectively ablates β-arrestin recruitment while preserving G-protein signaling.[1]
Cardiovascular Phenotype
| Parameter | Wild-Type (WT) | APJ Knockout (APJ-/-) | Apelin Knockout (Apelin-/-) | APJ I107A Mutant (β-arrestin signaling deficient) | References |
| Baseline Cardiac Function | Normal | Modest decrease in basal cardiac contractility | Modest decrease in basal cardiac contractility | Normal development and cardiac function at rest | [1] |
| Exercise Capacity | Normal | Marked decrease in exercise capacity | Marked decrease in exercise capacity | Not reported | |
| Response to Pressure Overload (TAC) | Hypertrophy and progression to heart failure | Protected from hypertrophy-heart failure transition | Not reported | Normal cardiac function in response to pressure overload | [2] |
| Cardiovascular Development | Normal | Incomplete embryonic lethality with cardiovascular developmental defects | Viable, fertile, and normal development | Viable, normal development and fertility | [2][3] |
| Atherosclerosis (in ApoE-KO background) | - | Increased atherosclerotic lesion area (Apelin-ApoE double knockout) | Increased atherosclerotic lesion area | Not reported | [4][5] |
| Neointima Formation (Carotid Ligation) | Present | Significantly decreased neointimal lesion area (Apelin-KO) | Significantly decreased neointimal lesion area | Not reported | [6] |
Metabolic Phenotype (High-Fat Diet Model)
| Parameter | Wild-Type (WT) | APJ I107A Mutant (β-arrestin signaling deficient) | References |
| Glucose Homeostasis | Normal | Improved | [1] |
| Lipid Metabolism | Normal | Altered gene expression in adipose tissue | [1] |
Fluid Homeostasis
| Parameter | Wild-Type (WT) | APJ Knockout (APJ-/-) | References |
| Water Intake (ad libitum) | Normal | Significantly less | |
| Urine Volume (after 24h water deprivation) | Significantly reduced | No significant change | |
| Urine Osmolality (after 24h water deprivation) | Increased | No significant change |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Generation of APJ Knockout/Mutant Mice
APJ knockout and mutant mice can be generated using CRISPR/Cas9 gene editing technology.[1]
Workflow for Generating APJ I107A Mutant Mouse:
CRISPR/Cas9 workflow for generating APJ mutant mice.
Assessment of Cardiovascular Function
Echocardiography: Transthoracic echocardiography is used to non-invasively assess cardiac morphology and function in mice.[7][8]
-
Anesthesia: Mice are anesthetized, typically with isoflurane, and their body temperature is maintained.[8]
-
Image Acquisition: A high-frequency linear transducer is used to obtain M-mode and 2-D images in parasternal long- and short-axis views.[7][8]
-
Parameters Measured: Left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), posterior and septal wall thickness, ejection fraction (EF), and fractional shortening (FS) are measured.[7][8]
Metabolic Phenotyping
Oral Glucose Tolerance Test (OGTT): This test assesses the ability to clear a glucose load.[9][10]
-
Fasting: Mice are fasted for 6-16 hours with free access to water.[9][11]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.[9]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[9]
Insulin Tolerance Test (ITT): This test evaluates insulin sensitivity.[9][10]
-
Fasting: Mice are fasted for approximately 6 hours.[9]
-
Baseline Glucose: A baseline blood glucose level is measured.
-
Insulin Administration: A bolus of insulin (e.g., 0.75 IU/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection.[9]
In Vitro Signaling Assays
APJ Signaling Pathways:
Simplified APJ receptor signaling pathways.
β-Arrestin Recruitment Assay: This assay measures the interaction between the APJ receptor and β-arrestin upon ligand stimulation. Technologies like the PathHunter assay are commonly used.[12]
-
Cell Culture: A cell line co-expressing a tagged APJ receptor and a tagged β-arrestin is used.[12]
-
Compound Incubation: Cells are incubated with the test compound.
-
Agonist Stimulation (for antagonists): An agonist is added to stimulate the receptor.[12]
-
Signal Detection: The recruitment of β-arrestin to the receptor brings the tags into proximity, generating a detectable signal (e.g., chemiluminescence).[12]
cAMP Inhibition Assay: This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi-coupled receptors like APJ.[13]
-
Cell Culture: Cells expressing the APJ receptor are cultured.
-
Compound Incubation: Cells are incubated with the test compound.
-
Forskolin Stimulation: Forskolin is added to stimulate cAMP production.[13]
-
cAMP Measurement: The levels of intracellular cAMP are measured using a competitive immunoassay (e.g., HTRF or AlphaScreen).[13] A decrease in the signal indicates Gαi activation.
Alternatives to APJ Knockout Models
While knockout models are invaluable, it is important to consider their limitations and potential alternatives.
-
Pharmacological Inhibition: The use of small molecule antagonists or blocking antibodies can provide temporal control over receptor inhibition, which is not possible with conventional knockout models.
-
siRNA/shRNA: These tools can be used for transient knockdown of APJ expression in specific tissues or cell types, offering a more targeted approach.
-
Conditional Knockout Models: Cre-Lox systems allow for tissue-specific or inducible deletion of the APJ receptor, overcoming the limitations of embryonic lethality and allowing for the study of the receptor's role in specific cell types and at different developmental stages.[2]
-
Biased Agonists/Antagonists: The use of ligands that preferentially activate either the G-protein or β-arrestin pathway can help to dissect the contributions of each signaling branch to the overall physiological effect.[1]
Conclusion
APJ receptor knockout and mutant models are essential tools for validating the function of this receptor in health and disease. The choice of model depends on the specific research question. While a full knockout provides information on the overall importance of the receptor, the APJ I107A mutant allows for the specific investigation of β-arrestin-mediated signaling.[1] Comparing these models with apelin knockout mice can help to distinguish between ligand-dependent and -independent functions of the receptor. For a comprehensive understanding, these genetic models should be complemented with pharmacological and other targeted approaches. This guide provides a foundational framework to assist researchers in navigating the available models and methodologies for APJ receptor validation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Apelin and APJ orchestrate complex tissue-specific control of cardiomyocyte hypertrophy and contractility in the hypertrophy-heart failure transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Rat and Mouse Carotid Artery Surgery: Injury & Remodeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 11. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Confirming APJ-Mediated Effects: A Comparative Guide to Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system is a critical signaling pathway involved in a multitude of physiological processes, including cardiovascular homeostasis, angiogenesis, and fluid balance. Its dysregulation has been implicated in various diseases, making the APJ receptor a promising therapeutic target. Selective antagonists are indispensable tools for elucidating the precise roles of APJ signaling in health and disease. This guide provides an objective comparison of commonly used selective APJ antagonists, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Comparison of Selective APJ Antagonists
Several peptidic and non-peptidic antagonists have been developed to selectively block the APJ receptor. Their efficacy and characteristics, as determined by various in vitro assays, are summarized below. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Antagonist | Type | Target | Assay Type | Parameter | Reported Value | Reference(s) |
| F13A | Peptide | APJ Receptor | N/A | Antagonizes apelin-13 induced effects | Blocks hypotensive effects of apelin-13 in vivo | [1] |
| β-arrestin Recruitment | Inhibition | Potently reduces apelin- and ELA-mediated APJ-ARRB interaction | [2] | |||
| MM54 | Peptide (cyclic) | APJ Receptor | Radioligand Binding (CHO-K1-APJ cells) | Kᵢ | 82 nM | [3] |
| cAMP Accumulation (CHO-K1-APJ cells) | IC₅₀ | 93 nM | [3] | |||
| Competition Binding (human left ventricle) | K_D_ | 3.2 µM | [3] | |||
| ML221 | Small Molecule | APJ Receptor | cAMP Assay | IC₅₀ | 0.70 µM | [4][5] |
| β-arrestin Assay | IC₅₀ | 1.75 µM | [4][5] | |||
| ALX40-4C | Peptide | APJ Receptor, CXCR4 | APJ Competition Binding | IC₅₀ | 2.9 µM | [6][7] |
| CXCR4 Competition Binding | Kᵢ | 1 µM | [6][7] | |||
| APJ antagonist-1 | N/A | APJ Receptor | β-arrestin Inhibition | IC₅₀ | 3.1 µM | [4] |
Key APJ Receptor Antagonists: A Closer Look
F13A: A peptide antagonist derived from apelin-13 by substituting the C-terminal phenylalanine with alanine. This modification abolishes agonist activity and confers antagonistic properties.[1] F13A has been instrumental in early in vivo studies to block apelin-induced physiological effects, such as hypotension.[1] It effectively inhibits the recruitment of β-arrestin to the APJ receptor, a key step in receptor desensitization and signaling.[2]
MM54: A potent and selective cyclic peptide antagonist of the APJ receptor.[3] It has been shown to effectively reduce tumor expansion and lengthen survival time in a mouse xenograft model of glioblastoma.[8][9] In vivo studies have demonstrated that MM54 can be administered without causing significant alterations in cardiac frequency, blood pressure, or glycemic index.[8]
ML221: The first reported small-molecule, non-peptidic functional antagonist of the APJ receptor.[5] It inhibits both G-protein-mediated cAMP signaling and β-arrestin recruitment.[4][5] ML221 has been used in various in vivo models, including studies on pathological retinal angiogenesis and testicular function.[10][11] However, it exhibits poor plasma and liver microsomal stability, which may limit its in vivo applications.[12]
ALX40-4C: A small peptide that acts as a dual antagonist for both the APJ receptor and the CXCR4 receptor.[6][7] This dual activity should be considered when interpreting experimental results, as effects may not be solely attributable to APJ antagonism.
Experimental Protocols
To aid in the experimental design for confirming APJ-mediated effects, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the APJ receptor.
Objective: To determine the binding affinity (Kᵢ) of a selective antagonist for the APJ receptor.
Materials:
-
Membrane preparations from cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled apelin analog (e.g., [¹²⁵I]-Apelin-13)
-
Test antagonist at various concentrations
-
Non-specific binding control (a high concentration of unlabeled apelin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membrane preparation with the radiolabeled ligand and varying concentrations of the test antagonist.
-
In a separate set of tubes, incubate the membrane preparation with the radiolabeled ligand and a high concentration of unlabeled apelin to determine non-specific binding.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the apelin-induced inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional potency (IC₅₀) of an antagonist in blocking the Gαi-mediated signaling of the APJ receptor.
Materials:
-
Cells expressing the APJ receptor (e.g., CHO-K1 or HEK293 cells)
-
Forskolin (an adenylate cyclase activator)
-
Apelin-13 (or another APJ agonist)
-
Test antagonist at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Simultaneously, or shortly after forskolin addition, add a fixed concentration of apelin-13 to activate the APJ receptor and inhibit cAMP accumulation.
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block the apelin-induced recruitment of β-arrestin to the APJ receptor.
Objective: To determine the functional potency (IC₅₀) of an antagonist in blocking the β-arrestin-mediated signaling of the APJ receptor.
Materials:
-
Cells co-expressing the APJ receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
Apelin-13 (or another APJ agonist).
-
Test antagonist at various concentrations.
-
Assay-specific detection reagents.
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of apelin-13 to induce β-arrestin recruitment.
-
Incubate for a specified period to allow for the interaction between the APJ receptor and β-arrestin.
-
Add the detection reagents according to the assay kit manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) which is proportional to the extent of β-arrestin recruitment.
-
Plot the signal as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing APJ Signaling and Experimental Workflow
To further clarify the mechanisms of action and the experimental approaches, the following diagrams illustrate the APJ signaling pathway, the mechanism of antagonist action, and a typical experimental workflow.
Caption: APJ receptor signaling pathways.
Caption: Mechanism of selective APJ antagonists.
Caption: Experimental workflow for confirming APJ-mediated effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apelin receptor antagonist (ML221) treatment has a stimulatory effect on the testicular proliferation, antioxidants system and steroidogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Small Molecule Analogs for Advancing Apelin Receptor Antagonism with Enhanced Plasma and Microsomal Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Half-Life: Synthetic vs. Endogenous APJ Agonists
For Immediate Release
A detailed comparison for researchers and drug development professionals on the pharmacokinetic profiles of endogenous and synthetic agonists for the Apelin Receptor (APJ). This guide provides a comprehensive overview of their respective half-lives, supported by experimental data, detailed methodologies, and signaling pathway diagrams to inform future research and therapeutic development.
The Apelin Receptor (APJ) is a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Its endogenous ligands, primarily isoforms of the peptide apelin, have demonstrated beneficial physiological effects. However, a significant hurdle in their therapeutic application is their remarkably short biological half-life. This has spurred the development of synthetic APJ agonists with improved pharmacokinetic properties. This guide provides a direct comparison of the half-lives of these two classes of agonists, presenting key data and the experimental context in which they were determined.
Quantitative Comparison of Half-Life
The stability of APJ agonists in circulation is a critical determinant of their therapeutic potential. Endogenous apelin peptides are rapidly degraded, limiting their systemic effects to a very short duration. In contrast, synthetic agonists have been engineered to exhibit significantly longer half-lives, paving the way for more viable therapeutic regimens. The following tables summarize the available pharmacokinetic data.
Table 1: Half-Life of Endogenous APJ Agonists
| Agonist | Species | Half-Life | Method of Administration | Source |
| [Pyr1]apelin-13 | Human | < 8 minutes | Infusion | [1] |
| [Pyr1]apelin-13 | Rat | < 3 minutes | Intravenous | [1] |
| Apelin Isoforms | In Vivo (General) | < 5 minutes | Not Specified | [2][3] |
| [Pyr1]apelin-13 | In Vitro (Plasma) | ~24 minutes | Incubation | [4] |
Table 2: Half-Life of Synthetic APJ Agonists
| Agonist | Type | Species | Half-Life | Method of Administration | Source |
| AM-8123 | Small Molecule | Rat | 3.2 hours | Intravenous | [5] |
| AM-8123 | Small Molecule | Dog | 2.39 hours | Intravenous | [5] |
| AMG 986 | Small Molecule | Rat | 2.2 hours | Intravenous | [5] |
| AMG 986 | Small Molecule | Dog | 4.2 hours | Intravenous | [5] |
| AMG 986 | Small Molecule | Human | ~20 hours | Oral | [6][7] |
| BMS-986224 | Small Molecule | Not Specified | Orally bioavailable with improved pharmacokinetic profile | Oral | [8] |
| Lipidated Peptide | Modified Peptide | Rat | Suitable for once-daily subcutaneous dosing | Subcutaneous | [9] |
| Macrocyclic Analogues | Modified Peptide | In Vitro (Plasma) | Increased stability over linear apelin-13 | Incubation | [4] |
Experimental Protocols
The determination of agonist half-life is crucial for its preclinical and clinical development. Below are detailed methodologies for key experiments cited in the comparison.
In Vivo Pharmacokinetic Study for Half-Life Determination
This protocol describes a typical procedure for determining the in vivo half-life of an APJ agonist in a rodent model.
Objective: To determine the pharmacokinetic parameters, including the elimination half-life (t½), of an APJ agonist following intravenous administration.
Materials:
-
Test agonist (e.g., synthetic small molecule or peptide)
-
Vehicle for solubilizing the agonist (e.g., saline, DMSO/PEG formulation)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. On the day of the study, anesthetize the animals and place catheters in a suitable vein (e.g., jugular vein) for drug administration and blood sampling.
-
Dosing: Administer a single bolus dose of the test agonist intravenously at a predetermined concentration.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at specified time points post-administration. A typical time course might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the agonist in the plasma samples using a validated LC-MS/MS method. This involves protein precipitation from the plasma, followed by chromatographic separation and mass spectrometric detection.
-
Data Analysis: Plot the plasma concentration of the agonist versus time. Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental analysis software (e.g., Phoenix® WinNonlin®).[6]
In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a peptide agonist in plasma.
Objective: To determine the in vitro half-life of a peptide-based APJ agonist in plasma from a specific species.
Materials:
-
Test peptide agonist
-
Pooled plasma from the species of interest (e.g., human, rat)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Peptide Incubation: Pre-warm the plasma to 37°C. Initiate the experiment by adding the test peptide to the plasma at a final concentration of, for example, 1 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately mix the aliquot with a cold quenching solution (e.g., 3 volumes of acetonitrile) to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of the remaining peptide against time. The half-life is calculated by fitting the data to a first-order decay model.
Visualizing Pathways and Processes
To better understand the context of APJ agonism and its evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: APJ Receptor Signaling Pathways.
Caption: Experimental Workflow for Half-Life Determination.
References
- 1. Frontiers | [Pyr1]Apelin-13(1–12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr1]Apelin-13 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 6. Evaluation of the Pharmacokinetics and Safety of AMG 986 Tablet and Capsule Formulations in Healthy Adult Subjects: A Phase I, Open-Label, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I, Open-label, Single-Dose Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of AMG 986 in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Half-life extension of peptidic APJ agonists by N-terminal lipid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Pyrazole-Based APJ Agonists: A Structural Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. The development of small molecule agonists for this receptor is a key area of research, with pyrazole-based scaffolds showing significant promise. This guide provides a comparative analysis of the structural activity relationships (SAR) of prominent pyrazole-based APJ agonists, supported by experimental data and detailed methodologies.
Key Structural Insights and Comparative Performance
Systematic modifications of the pyrazole scaffold have revealed critical insights into the features governing potency and functional selectivity. Two key areas of modification have been extensively explored: the N1 position of the pyrazole core and the amino acid-derived side chain.
N1-Position Modifications: Impact on Potency and Biased Agonism
Initial lead compounds often featured an N1-phenyl substituent. However, subsequent research has demonstrated that replacing this aryl group with various alkyl and cycloalkyl moieties can significantly enhance agonist potency and introduce biased signaling.[1] As illustrated in the data tables below, substitution with groups like cyclopentyl and cyclohexyl at the N1 position has led to compounds with nanomolar to sub-nanomolar potency in G protein-mediated signaling pathways (e.g., cAMP inhibition and calcium mobilization).[1][2] Notably, these modifications can also lead to a reduction in β-arrestin recruitment, a desirable trait for avoiding receptor desensitization and potentially reducing on-target side effects.[1]
Side-Chain Modifications: Fine-Tuning Activity and ADME Properties
Modifications to the amino acid-derived side chain have been crucial for optimizing both potency and pharmacokinetic properties. For instance, the conversion of a carboxylic acid moiety to various amides has been shown to influence β-arrestin recruitment.[3] Systematic exploration of different amide substituents has led to the identification of orally bioavailable compounds with improved metabolic stability and favorable in vivo efficacy.[4]
Comparative Data of Pyrazole-Based APJ Agonists
The following tables summarize the in vitro pharmacological data for key pyrazole-based APJ agonists, allowing for a direct comparison of their potency and functional selectivity.
| Compound | N1-Substituent | Key Side-Chain Feature | Ca²⁺ Mobilization EC₅₀ (nM) | cAMP Inhibition EC₅₀ (nM) | β-Arrestin Recruitment EC₅₀ (nM) | Binding Affinity Ki (µM) | Reference |
| Compound 8 | Phenyl | Amino acid derivative | 21500 | - | - | 5.2 | [1][2] |
| Compound 9 | Phenyl | Optimized side-chain | 800 | 844 | >2000 | 1.3 | [1][2] |
| Compound 12 | Cyclopentyl | Carboxylic acid | - | 915 | >2000 | - | [3] |
| Compound 13 | Cyclopentyl | Optimized side-chain | - | 162 | >2000 | - | [5] |
| Compound 47 | Cyclopentyl | Optimized side-chain | 24 | 6.5 | - | - | [4] |
Note: EC₅₀ and Ki values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize pyrazole-based APJ agonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the APJ receptor.
Membrane Preparation:
-
HEK293 cells stably expressing the human APJ receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.3) with protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei, followed by a high-speed centrifugation (e.g., 20,000 x g) of the supernatant to pellet the cell membranes.[6]
-
The membrane pellet is washed and resuspended in a storage buffer. Protein concentration is determined using a BCA assay.[6]
Binding Assay:
-
Cell membranes (e.g., 20 µg protein) are incubated in a 96-well plate with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13) and varying concentrations of the competitor pyrazole compound.[6]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled APJ ligand.
-
The plate is incubated (e.g., 2 hours at 30°C) to reach equilibrium.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
The radioactivity retained on the filters is measured using a gamma counter to determine the IC₅₀ and subsequently the Ki of the test compound.[6]
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, which is indicative of Gαi coupling.
-
CHO-K1 cells stably expressing the human APJ receptor are seeded in a 384-well plate.[7]
-
Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of the pyrazole agonist.[7]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[1][8]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated APJ receptor.
-
A cell line co-expressing the APJ receptor fused to a protein tag (e.g., ProLink™) and β-arrestin fused to an enzyme acceptor (EA) is used (e.g., PathHunter® β-Arrestin CHO-K1 cells).[4]
-
Cells are seeded in a 384-well plate and incubated with varying concentrations of the pyrazole agonist.
-
Agonist binding induces a conformational change in the receptor, leading to the recruitment of the β-arrestin-EA fusion protein.
-
This brings the ProLink™ tag and the Enzyme Acceptor into proximity, allowing for the formation of a functional β-galactosidase enzyme.
-
A substrate is added, and the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[4]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following APJ receptor activation, which is indicative of Gαq coupling.
-
CHO-K1 cells co-expressing the human APJ receptor and a promiscuous G protein (e.g., Gα16) are seeded into a black, clear-bottom 96- or 384-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of the pyrazole agonist are automatically injected into the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time to determine the agonist's potency (EC₅₀).[2]
Visualizing APJ Signaling and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the APJ receptor and a typical experimental workflow for evaluating pyrazole-based agonists.
Caption: APJ Receptor Signaling Pathways.
Caption: Pyrazole APJ Agonist Evaluation Workflow.
References
- 1. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of APJ Receptor Agonist 8
The responsible disposal of APJ receptor agonist 8, a bioactive small molecule used in research, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. As with many research-grade compounds, this compound should be treated as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound and its associated waste streams.
Immediate Safety and Handling Precautions
Before beginning any waste handling procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). When handling this compound waste, particularly in solid or concentrated forms, all operations should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, preferably with elastic cuffs. |
| Respiratory | A NIOSH-approved respirator may be required depending on the specific hazards and handling procedure. |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for hazardous chemical waste disposal in a laboratory setting. Researchers must always adhere to their specific institutional and local regulations, which may include additional requirements.
Step 1: Waste Characterization and Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound (solid or in solution).
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper).
-
Contaminated labware (e.g., glassware, spatulas).
-
Solvent rinses from cleaning contaminated labware.
-
Contaminated PPE.
Proper segregation is critical to prevent dangerous chemical reactions. Waste containing this compound should be kept separate from incompatible materials such as strong acids, bases, and oxidizing agents.
Step 2: Container Selection and Labeling
Select a waste container that is chemically compatible with the waste being collected. For instance, if the agonist is dissolved in an organic solvent, a solvent-safe container should be used.
-
Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents or other chemicals present.
-
The approximate concentrations or percentages of each component.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1][2]
-
Storage Limits: Do not exceed the volume limits for your SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[2]
Step 4: Disposal of Different Waste Streams
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves and tubes, should be placed in a designated, lined container for solid hazardous waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid hazardous waste container. It is best practice to dissolve any remaining pure, solid agonist in a suitable solvent and dispose of it as liquid waste.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a puncture-resistant, designated sharps container labeled for hazardous chemical waste.
Step 5: Arranging for Final Disposal
Once a waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year), it must be prepared for pickup.
-
Finalize Labeling: Ensure the hazardous waste tag is complete and accurate.
-
Request Pickup: Contact your institution's EHS department or the designated hazardous waste management provider to schedule a waste pickup.[3] Do not transport hazardous waste yourself.[3]
-
Record Keeping: Maintain a log of all hazardous waste generated and disposed of in accordance with institutional policy and regulations such as the Resource Conservation and Recovery Act (RCRA).
Experimental Workflow and Disposal Diagram
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling APJ Receptor Agonist 8
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of APJ receptor agonist 8 (CAS No. 2049973-39-7), a small molecule agonist of the Apelin Receptor (APJ). This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the compound. Given that comprehensive toxicological data for this compound may not be fully available, it should be handled as a potentially hazardous chemical.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all laboratory procedures involving this compound to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles during activities with a high risk of splashing, such as initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[1] All handling of the powdered form should be conducted in a well-ventilated area or a chemical fume hood.[4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals. Ensure the product is correctly labeled with the compound name, CAS number, and any hazard warnings.
Storage: The following table outlines the recommended storage conditions for this compound in its different forms.
| Form | Storage Temperature | Conditions |
| Lyophilized Powder | -20°C or colder | For long-term storage, keep the lyophilized powder in a tightly sealed, desiccated container, protected from light.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption.[4] |
| In Solution | -20°C to -80°C | Storing peptides in solution for extended periods is not recommended.[1] If necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] Solutions stored at -20°C should ideally be used within a month, while those at -80°C may be stable for up to six months.[1] |
Reconstitution: When reconstituting the lyophilized powder, use sterile, high-purity water or a buffer recommended for laboratory use.[2] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.[4] All reconstitution should be performed in a sterile environment using calibrated equipment.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential for laboratory safety and environmental protection. All waste should be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.[2][4][5][6]
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][4] |
| Liquid Waste | Collect all solutions containing the peptide in a dedicated, clearly labeled, and chemically resistant container.[4] Never pour peptide solutions down the drain.[2][7] |
| Sharps Waste | Dispose of all sharps contaminated with the peptide, such as needles and syringes, immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[4] |
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.[4][6]
Experimental Protocols
The following are detailed methodologies for key experiments involving APJ receptor agonists.
In Vitro β-Arrestin Recruitment Assay:
This assay measures the recruitment of β-arrestin to the APJ receptor upon agonist binding, a key step in G protein-independent signaling.
-
Cell Culture: Culture a cell line stably co-expressing a tagged APJ receptor and a tagged β-arrestin (e.g., using DiscoverX PathHunter technology) in the appropriate medium.[2]
-
Cell Plating: Seed the cells into 96-well or 384-well white, clear-bottom assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a positive control (e.g., a known APJ agonist like Apelin-13) and a negative control (buffer only).
-
Agonist Stimulation: Add the diluted compounds to the corresponding wells of the assay plate.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[3]
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for an enzyme fragment complementation assay, this would be the substrate for the complemented enzyme).[2]
-
Signal Measurement: After a short incubation with the detection reagents, measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Ex Vivo Isolated Perfused Heart (Langendorff) Preparation:
This protocol assesses the direct effects of this compound on cardiac function in an isolated heart model.
-
Animal Preparation: Anesthetize a rodent (e.g., a rat) and perform a thoracotomy to expose the heart.
-
Heart Excision and Cannulation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on a Langendorff apparatus.[8]
-
Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure.[5] This will force the aortic valve to close and perfuse the coronary arteries.[5][8]
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the heart to monitor heart rate.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) to ensure a steady heart rate and contractile function.[9]
-
Drug Administration: Introduce this compound into the perfusion buffer at various concentrations.
-
Data Acquisition: Continuously record key cardiac parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Data Analysis: Analyze the changes in cardiac parameters from baseline in response to the administration of the agonist.
Visualizations
Caption: APJ Receptor Signaling Pathway.
Caption: Laboratory Workflow for this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. peptide24.store [peptide24.store]
- 7. researchgate.net [researchgate.net]
- 8. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
